molecular formula C17H15N3O3 B1674426 iGP-1

iGP-1

Número de catálogo: B1674426
Peso molecular: 309.32 g/mol
Clave InChI: ARVPDCQNTCJVSU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

4-{[4-(1H-Benzimidazol-2-yl)phenyl]amino}-4-oxobutanoic acid (CAS 27031-00-1) is a high-purity chemical compound supplied for early-stage research and development. This molecule features a benzimidazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities and its presence in various therapeutic agents . The structural motif of the benzimidazole ring linked through an amide chain makes this compound a valuable building block for the design and synthesis of novel bioactive molecules. It serves as a key intermediate for researchers exploring new chemical entities in areas such as anticancer drug discovery . Benzimidazole derivatives have been extensively investigated and shown significant potential in pharmaceutical applications, including use as c-Myc inhibitors for targeting lung cancer . This product is intended for use in laboratory research only. It is not intended for human or veterinary diagnostic or therapeutic uses. Researchers are responsible for conducting all necessary experiments to fully characterize this compound and determine its suitability for their specific applications.

Propiedades

IUPAC Name

4-[4-(1H-benzimidazol-2-yl)anilino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3/c21-15(9-10-16(22)23)18-12-7-5-11(6-8-12)17-19-13-3-1-2-4-14(13)20-17/h1-8H,9-10H2,(H,18,21)(H,19,20)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARVPDCQNTCJVSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Insulin-like Growth Factor 1 (IGF-1) and Glucagon-like Peptide-1 (GLP-1)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The initial query for "iGP-1 compound" did not yield a specific match. Based on the context of the request for a technical guide for researchers in drug development, it is highly probable that the intended subjects were either Insulin-like Growth Factor 1 (IGF-1) or Glucagon-like Peptide-1 (GLP-1). Both are critical signaling molecules with significant therapeutic implications. This guide provides a comprehensive overview of both compounds to address the likely intent of the query.

Part 1: Insulin-like Growth Factor 1 (IGF-1)

Insulin-like growth factor 1 (IGF-1) is a peptide hormone that plays a crucial role in growth, development, and metabolism.[1][2] Its biological effects are primarily mediated through the IGF-1 receptor (IGF-1R), a transmembrane tyrosine kinase.[1][3] The activity of IGF-1 is modulated by a family of six IGF binding proteins (IGFBPs) that transport IGF-1 in the circulatory system and extracellular fluids.[1]

Core Signaling Pathways

The binding of IGF-1 to IGF-1R initiates a signaling cascade that primarily involves two major pathways: the Phosphoinositide 3-kinase (PI3K)/AKT pathway and the Ras/Mitogen-activated protein kinase (MAPK) pathway.[1][3][4][5] These pathways are fundamental in regulating cell proliferation, survival, and differentiation.[6]

Upon activation by IGF-1, the IGF-1R phosphorylates insulin receptor substrate (IRS) proteins.[5] This leads to the recruitment and activation of PI3K, which in turn phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to form phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for proteins with pleckstrin homology (PH) domains, such as AKT and phosphoinositide-dependent kinase 1 (PDK1). This co-localization allows for the phosphorylation and activation of AKT by PDK1 and other kinases like mTORC2. Activated AKT then phosphorylates a multitude of downstream targets to promote cell survival, growth, and proliferation while inhibiting apoptosis.

IGF1_PI3K_AKT_Pathway IGF1 IGF-1 IGF1R IGF-1R IGF1->IGF1R Binds IRS IRS IGF1R->IRS Phosphorylates PI3K PI3K IRS->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Generates PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Activates CellSurvival Cell Survival (Inhibition of Apoptosis) AKT->CellSurvival CellGrowth Cell Growth & Proliferation AKT->CellGrowth

Caption: Simplified IGF-1 PI3K/AKT Signaling Pathway.

Alternatively, phosphorylated IRS can recruit the growth factor receptor-bound protein 2 (Grb2), which is in a complex with the Son of Sevenless (SOS) guanine nucleotide exchange factor.[5] SOS activates the small G-protein Ras by promoting the exchange of GDP for GTP. Activated Ras then initiates a phosphorylation cascade, sequentially activating Raf, MEK (MAPK/ERK kinase), and ERK (extracellular signal-regulated kinase). Phosphorylated ERK translocates to the nucleus to activate transcription factors that drive cell proliferation and differentiation.

IGF1_MAPK_ERK_Pathway IGF1 IGF-1 IGF1R IGF-1R IGF1->IGF1R Binds IRS IRS IGF1R->IRS Phosphorylates Grb2_SOS Grb2/SOS IRS->Grb2_SOS Recruits Ras Ras Grb2_SOS->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Nucleus Nucleus ERK->Nucleus Translocates to TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Activates Nucleus->TranscriptionFactors CellProliferation Cell Proliferation & Differentiation TranscriptionFactors->CellProliferation

Caption: Simplified IGF-1 MAPK/ERK Signaling Pathway.
Experimental Protocols

The study of IGF-1 involves a variety of experimental methodologies, from in vitro cell culture experiments to in vivo animal models and human clinical trials.

Accurate quantification of IGF-1 is crucial for both research and clinical diagnostics. Several methods are employed:

  • Immunoassays: These are widely used and include radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), and chemiluminescent immunoassays. A key challenge is the interference from IGFBPs, which requires a dissociation step, often using acidification, to release IGF-1 before measurement.[7]

  • Mass Spectrometry (MS): Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high specificity and accuracy for IGF-1 quantification.[7][8] This technique can measure the intact peptide or, more commonly, tryptic peptides of IGF-1.[7][8] High-resolution accurate-mass mass spectrometry (HRAMS) can also be used for intact IGF-1 analysis.[7]

  • Cell Culture Models: Various cell lines are used to investigate the cellular and molecular effects of IGF-1. For instance, studies on muscle cell proliferation and fusion often utilize myoblast cell lines.

  • Experimental Workflow:

    • Cell Seeding: Plate cells at a specific density in appropriate growth media.

    • Serum Starvation: To reduce the influence of growth factors in the serum, cells are typically cultured in low-serum or serum-free media for a period before treatment.

    • IGF-1 Treatment: Cells are treated with varying concentrations of recombinant IGF-1 (e.g., 10-100 ng/ml) for different durations.[9]

    • Analysis: Endpoints can include cell proliferation assays (e.g., MTT, BrdU incorporation), protein analysis (Western blotting for signaling pathway components), and gene expression analysis (RT-qPCR).

  • Animal Models: Rodents are commonly used to study the physiological effects of IGF-1. For example, fetal sheep models have been used to investigate the role of IGF-1 in growth and development.[10]

  • Experimental Protocol Example (Fetal Sheep Model):

    • Surgical Preparation: Catheters are surgically implanted into the fetus for infusion and blood sampling.

    • Treatment Infusion: A continuous infusion of IGF-1 analog (e.g., IGF-1 LR3) or vehicle is administered.[10] Dosing can vary, for example, 1.17 ± 0.12 μg·kg⁻¹·h⁻¹ has been used.[10]

    • Monitoring: Fetal blood gases, glucose, and hormone levels are monitored throughout the study.

    • Endpoint Analysis: At the end of the study, fetal body and organ weights are measured, and tissue samples are collected for further analysis.

Quantitative Data

The following tables summarize key quantitative data related to IGF-1.

Table 1: IGF-1 and Cancer Risk [11]

Baseline IGF-1 LevelRelative Risk of Cancer Mortality (Men)
> 100 ng/mL1.82-fold
> 200 ng/mL2.61-fold

Table 2: IGF-1 Response to Stimuli [12]

ConditionChange in IGF-1 ConcentrationTime to Peak Concentration (within 300 min)
Protein Ingestion (45g)17.5% increase at 24h85.00 ± 34.64 min
High-Intensity Interval CyclingImmediate increase post-exerciseNot applicable
Exercise followed by ProteinNo significant change at 24h66.41 ± 35.63 min

Part 2: Glucagon-like Peptide-1 (GLP-1)

Glucagon-like peptide-1 (GLP-1) is an incretin hormone secreted by enteroendocrine L-cells in the intestine in response to food intake.[13] It plays a pivotal role in glucose homeostasis and appetite regulation.[2] GLP-1 exerts its effects by binding to the GLP-1 receptor (GLP-1R), a G protein-coupled receptor found in various tissues, including the pancreas, brain, and gastrointestinal tract.[2]

Core Signaling Pathway

The activation of the GLP-1R by GLP-1 primarily leads to the stimulation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP).[13][14] This increase in cAMP activates two main downstream effectors: Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac).[14][15]

In pancreatic β-cells, this signaling cascade potentiates glucose-stimulated insulin secretion.[13][15] PKA and Epac activation leads to the closure of ATP-sensitive potassium channels, membrane depolarization, opening of voltage-gated calcium channels, and an influx of Ca²⁺, which triggers the exocytosis of insulin-containing granules.[13]

GLP1_Signaling_Pathway GLP1 GLP-1 GLP1R GLP-1R (GPCR) GLP1->GLP1R Binds G_protein Gαs GLP1R->G_protein Activates OtherEffects Appetite Regulation, Gastric Emptying GLP1R->OtherEffects Mediates AC Adenylyl Cyclase G_protein->AC Activates ATP ATP AC->ATP Converts cAMP cAMP AC->cAMP Produces ATP->cAMP PKA PKA cAMP->PKA Activates Epac Epac cAMP->Epac Activates InsulinSecretion Insulin Secretion PKA->InsulinSecretion Epac->InsulinSecretion

Caption: Simplified GLP-1 Signaling Pathway in Pancreatic β-cells.
Experimental Protocols

Research on GLP-1 and its receptor agonists (GLP-1RAs) often involves preclinical animal models and human clinical trials to assess their therapeutic effects.

  • Models of Diabetes and Obesity: Genetically modified or diet-induced obese and diabetic rodents are commonly used to evaluate the efficacy of GLP-1RAs.

  • Experimental Workflow Example (Alcohol Consumption Model):

    • Animal Model: Alcohol-preferring monkeys or rodents.

    • Treatment: Systemic or central administration of a GLP-1RA (e.g., exenatide, liraglutide, semaglutide) or placebo.

    • Behavioral Testing: A two-bottle choice paradigm to measure alcohol intake or a conditioned place preference test to assess alcohol reward.

    • Endpoint Analysis: Measurement of alcohol consumption and preference.

  • Study Design: Randomized, double-blind, placebo-controlled trials are the gold standard for evaluating the efficacy and safety of GLP-1RAs.

  • Experimental Protocol Example (Weight Management Study):

    • Participant Recruitment: Enrollment of individuals with obesity or overweight, with or without type 2 diabetes.

    • Randomization: Participants are randomly assigned to receive a weekly subcutaneous injection of a GLP-1RA (e.g., semaglutide, tirzepatide) at escalating doses or a placebo.

    • Treatment Period: The treatment duration is typically several months to over a year.

    • Data Collection: Regular monitoring of body weight, glycemic parameters (HbA1c), cardiovascular risk factors, and adverse events.

    • Statistical Analysis: Comparison of the changes in the primary and secondary endpoints between the treatment and placebo groups.

Quantitative Data

The following tables summarize quantitative data from clinical trials of various GLP-1 receptor agonists.

Table 3: Efficacy of GLP-1 RAs on Weight Loss (Compared to Placebo) [16][17]

DrugDoseAverage Weight Loss
Liraglutide (Saxenda)3.0 mg daily~5 kg
Semaglutide (Wegovy)2.4 mg weekly12.4% of initial body weight
Tirzepatide (Zepbound)10 mg weekly11.2 kg
Tirzepatide (Zepbound)15 mg weekly12.1 kg

Table 4: Efficacy of GLP-1 RAs on Glycemic Control and Weight in Type 2 Diabetes [18]

DrugDoseAverage HbA1c ReductionAverage Weight Reduction
SemaglutideUp to 1 mg weeklyUp to 1.8%Up to 6.5 kg
Tirzepatide5 mg weekly--1.9 kg (vs. semaglutide)
Tirzepatide10 mg weekly--3.6 kg (vs. semaglutide)
Tirzepatide15 mg weekly--5.5 kg (vs. semaglutide)

Table 5: Cardiovascular Outcomes with Semaglutide (SELECT Trial) [19]

OutcomeSemaglutide GroupPlacebo GroupHazard Ratio (95% CI)
Major Adverse Cardiovascular Events (MACE)6.5%8.0%0.80 (0.72, 0.90)

References

An In-depth Technical Guide to iGP-1: A Selective Mitochondrial sn-Glycerol 3-Phosphate Dehydrogenase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of iGP-1, a selective and cell-permeant inhibitor of mitochondrial sn-glycerol 3-phosphate dehydrogenase (mGPDH). This document is intended for researchers, scientists, and drug development professionals interested in the role of mGPDH in cellular metabolism and disease.

Chemical Structure and Properties

This compound, with the chemical name N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)succinamic acid, is a small molecule inhibitor belonging to the benzimidazole-phenyl-succinamide class.[1][2] Its core structure is essential for its inhibitory activity against mGPDH.[1][2]

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Chemical Formula C₁₇H₁₅N₃O₃[3]
Molecular Weight 309.32 g/mol [3]
CAS Number 27031-00-1[3]
Appearance Beige solid[3]
Solubility DMSO: 50 mg/mL[3]
SMILES String O=C(O)CCC(=O)Nc1ccc(cc1)-c2nc3ccccc3[nH]2[3]
InChI Key ARVPDCQNTCJVSU-UHFFFAOYSA-N[3]
Storage Temperature 2-8°C[3]

Biological Activity and Mechanism of Action

This compound is a potent and selective inhibitor of mitochondrial sn-glycerol 3-phosphate dehydrogenase (mGPDH), a key enzyme of the glycerol-3-phosphate shuttle.[1][4] This shuttle facilitates the transfer of reducing equivalents from cytosolic NADH to the mitochondrial electron transport chain.[5]

This compound exhibits mixed-type inhibition with respect to the glycerol-3-phosphate substrate.[1] It does not significantly inhibit the cytosolic isoform of GPDH (cGPDH), demonstrating its selectivity for the mitochondrial enzyme.[6] The inhibitory activity of this compound has been shown to reduce cellular respiration dependent on glycerol-3-phosphate and to decrease the production of mitochondrial hydrogen peroxide (H₂O₂).[1][7]

Table 2: In Vitro Inhibitory Activity of this compound

ParameterValueAssay ConditionsReference
IC₅₀ (mGPDH enzymatic activity) 6.3 µMDCPIP assay with rat skeletal muscle mitochondria[3]
IC₅₀ (mGPDH H₂O₂ production) ~8 µMAmplex Red assay with isolated mitochondria[1]
Inhibition of cGPDH No significant inhibition up to 80 µMAssay with rabbit cGPDH[3]
Signaling Pathway: The Glycerol-3-Phosphate Shuttle

The glycerol-3-phosphate shuttle is a crucial pathway for regenerating cytosolic NAD⁺ required for glycolysis, particularly in tissues with high metabolic rates like skeletal muscle and the brain.[5] this compound's inhibition of mGPDH directly disrupts this shuttle.

glycerol_phosphate_shuttle cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_inner_membrane Inner Mitochondrial Membrane Glycolysis Glycolysis NAD NAD⁺ Glycolysis->NAD produces NADH NADH + H⁺ NAD->NADH cGPDH Cytosolic GPDH (GPD1) NADH->cGPDH DHAP Dihydroxyacetone Phosphate (DHAP) G3P_cytosol Glycerol-3-Phosphate DHAP->G3P_cytosol G3P_mito Glycerol-3-Phosphate G3P_cytosol->G3P_mito translocates cGPDH->DHAP reduces mGPDH Mitochondrial GPDH (GPD2) UQ Ubiquinone (Q) mGPDH->UQ reduces iGP1 This compound iGP1->mGPDH inhibits UQH2 Ubiquinol (QH₂) UQ->UQH2 ETC Electron Transport Chain (Complex III) UQH2->ETC G3P_mito->mGPDH

Diagram 1: The Glycerol-3-Phosphate Shuttle and the inhibitory action of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Synthesis of this compound

While a specific, detailed synthesis protocol for this compound is not publicly available in the provided search results, the general synthesis of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)succinamic acid can be inferred from the synthesis of similar benzimidazole derivatives. The likely synthetic route involves the condensation of o-phenylenediamine with a substituted benzoic acid to form the benzimidazole core, followed by functional group manipulations to introduce the succinamic acid moiety. A plausible final step would be the reaction of 4-(1H-benzo[d]imidazol-2-yl)aniline with succinic anhydride.

synthesis_workflow start Start Materials: o-phenylenediamine & 4-aminobenzoic acid derivative step1 Step 1: Condensation Reaction (e.g., heating in polyphosphoric acid) to form the benzimidazole core start->step1 intermediate1 Intermediate: 4-(1H-benzo[d]imidazol-2-yl)aniline step1->intermediate1 step2 Step 2: Acylation Reaction with Succinic Anhydride in a suitable solvent (e.g., THF or DMF) intermediate1->step2 product Final Product: This compound (N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)succinamic acid) step2->product purification Purification (e.g., recrystallization or column chromatography) product->purification experimental_workflow cluster_synthesis Chemical Synthesis & Purification cluster_invitro In Vitro Characterization cluster_cellular Cell-Based Assays cluster_invivo In Vivo Studies (Optional) synthesis Synthesis of this compound purification Purification & Structural Verification (NMR, Mass Spec, HPLC) synthesis->purification mgpdh_assay mGPDH Inhibition Assay (Determine IC₅₀) purification->mgpdh_assay cell_permeability Cell Permeability Assessment purification->cell_permeability cgpdh_assay cGPDH Selectivity Assay mgpdh_assay->cgpdh_assay h2o2_assay Mitochondrial H₂O₂ Production Assay mgpdh_assay->h2o2_assay respiration_assay Cellular Respiration Assay (Seahorse XF) cell_permeability->respiration_assay toxicity_assay Cytotoxicity Assay respiration_assay->toxicity_assay pk_pd Pharmacokinetics & Pharmacodynamics toxicity_assay->pk_pd efficacy_models Efficacy in Disease Models pk_pd->efficacy_models

References

iGP-1 mechanism of action

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Mechanism of Action of Glucagon-Like Peptide-1 (GLP-1) Receptor Agonists

Introduction

Glucagon-like peptide-1 (GLP-1) is an incretin hormone released from enteroendocrine L-cells in the gut in response to nutrient ingestion. It plays a crucial role in glucose homeostasis and has emerged as a major therapeutic target for type 2 diabetes and obesity.[1][2] GLP-1 receptor agonists (GLP-1 RAs) are a class of drugs that mimic the action of endogenous GLP-1, thereby activating its receptor and downstream signaling pathways.[2] This guide provides a detailed overview of the molecular mechanism of action of GLP-1 RAs, their signaling pathways, and a summary of key clinical findings for researchers, scientists, and drug development professionals.

Molecular Mechanism of Action

The physiological effects of GLP-1 are mediated through its interaction with the GLP-1 receptor (GLP-1R), a G protein-coupled receptor (GPCR).[1] The activation of GLP-1R by GLP-1 or a GLP-1 RA triggers a cascade of intracellular signaling events, primarily through the Gαs protein subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This rise in cAMP activates Protein Kinase A (PKA) and Exchange protein activated by cAMP 2 (Epac2), which are the principal mediators of the downstream effects of GLP-1.

The multifaceted effects of GLP-1 RAs include:

  • Glucose-dependent insulin secretion: GLP-1 enhances insulin secretion from pancreatic β-cells in a glucose-dependent manner, meaning it has a more pronounced effect when blood glucose levels are elevated.[3][4][5]

  • Inhibition of glucagon secretion: GLP-1 suppresses the release of glucagon from pancreatic α-cells, which in turn reduces hepatic glucose production.[2][3][4]

  • Delayed gastric emptying: GLP-1 slows down the rate at which food leaves the stomach, contributing to a feeling of fullness and reducing postprandial glucose excursions.[1][2]

  • Central effects on appetite and food intake: GLP-1 acts on the hypothalamus in the brain to promote satiety and reduce food intake, leading to weight loss.[1][3][4]

Signaling Pathways

The activation of the GLP-1R initiates multiple downstream signaling pathways that mediate its diverse physiological effects. The primary pathway involves the production of cAMP, which in turn activates PKA and Epac2.

Key Signaling Cascades:
  • cAMP-PKA Pathway: PKA activation leads to the phosphorylation of various downstream targets that are crucial for the regulation of insulin secretion.

  • cAMP-Epac2 Pathway: Epac2 activation also contributes to the potentiation of insulin secretion.

The following diagram illustrates the primary signaling pathway of GLP-1 receptor activation.

GLP1_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space GLP-1_RA GLP-1 Receptor Agonist GLP-1R GLP-1 Receptor GLP-1_RA->GLP-1R Binds to G_Protein G Protein (Gαs) GLP-1R->G_Protein Activates Glucagon_Inhibition Glucagon Secretion Inhibition GLP-1R->Glucagon_Inhibition Gastric_Emptying Delayed Gastric Emptying GLP-1R->Gastric_Emptying Appetite_Suppression Appetite Suppression GLP-1R->Appetite_Suppression AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to G_Protein->AC Activates PKA Protein Kinase A (PKA) cAMP->PKA Activates Epac2 Epac2 cAMP->Epac2 Activates Insulin_Secretion Enhanced Insulin Secretion PKA->Insulin_Secretion Epac2->Insulin_Secretion

GLP-1 Receptor Signaling Pathway.

Experimental Protocols

The elucidation of the GLP-1 mechanism of action has been facilitated by a variety of experimental techniques. While specific protocols are proprietary to individual studies, the general methodologies employed are outlined below.

In Vitro Assays:
  • Receptor Binding Assays: These experiments are used to determine the binding affinity of GLP-1 RAs to the GLP-1R. This is typically done using radiolabeled ligands and cell membranes expressing the receptor.

  • cAMP Accumulation Assays: These assays measure the intracellular accumulation of cAMP in response to GLP-1R activation. Techniques such as ELISA or FRET-based biosensors are commonly used.

  • Insulin Secretion Assays from Pancreatic Islets: Isolated pancreatic islets are cultured and treated with varying concentrations of glucose and GLP-1 RAs. The amount of insulin secreted into the medium is then quantified by ELISA or radioimmunoassay.

In Vivo Studies:
  • Animal Models of Diabetes and Obesity: Genetically modified or diet-induced animal models (e.g., db/db mice, ob/ob mice, Zucker diabetic fatty rats) are used to evaluate the efficacy of GLP-1 RAs on glucose control and body weight.

  • Glucose Tolerance Tests: These tests assess the ability of an animal to clear a glucose load from the blood. GLP-1 RAs are administered prior to the glucose challenge to evaluate their impact on glucose tolerance.

  • Gastric Emptying Studies: The rate of gastric emptying is measured in vivo using techniques such as the administration of a non-absorbable marker followed by the measurement of its passage through the gastrointestinal tract.

The following diagram provides a generalized workflow for preclinical evaluation of a novel GLP-1 RA.

Experimental_Workflow Start Novel GLP-1 RA Candidate In_Vitro In Vitro Characterization Start->In_Vitro Binding Receptor Binding Assay In_Vitro->Binding cAMP cAMP Accumulation Assay In_Vitro->cAMP Insulin Islet Insulin Secretion Assay In_Vitro->Insulin In_Vivo In Vivo Efficacy Studies Binding->In_Vivo cAMP->In_Vivo Insulin->In_Vivo Animal_Models Diabetic/Obese Animal Models In_Vivo->Animal_Models GTT Glucose Tolerance Test In_Vivo->GTT Gastric Gastric Emptying Study In_Vivo->Gastric PK_PD Pharmacokinetics/Pharmacodynamics Animal_Models->PK_PD GTT->PK_PD Gastric->PK_PD End Lead Candidate for Clinical Trials PK_PD->End

Preclinical Evaluation Workflow for GLP-1 RAs.

Quantitative Data from Clinical Trials

Numerous clinical trials have demonstrated the efficacy of GLP-1 RAs in the treatment of type 2 diabetes and obesity. The following tables summarize key quantitative data from head-to-head clinical studies of various GLP-1 RAs.

Table 1: Head-to-Head Comparison of GLP-1 RAs on HbA1c Reduction
Trial NameDrug ComparisonBaseline HbA1c (%)Mean HbA1c Reduction (%)p-value
SUSTAIN-10Semaglutide 1.0 mg vs. Liraglutide 1.2 mgNot Specified-1.7 vs. -1.0<0.0001[6]
PIONEER-9Oral Semaglutide vs. LiraglutideNot Specified-1.3 vs. -1.1 (at 52 weeks)<0.0001[6]
Not SpecifiedLixisenatide 20 mcg vs. Liraglutide 1.8 mgNot Specified-1.2 vs. -1.8<0.0001[6]
Table 2: Head-to-Head Comparison of GLP-1 RAs on Weight Reduction
Trial NameDrug ComparisonMean Weight Reduction (kg)p-value
SUSTAIN-7Semaglutide (low dose) vs. Dulaglutide (low dose)-4.6 vs. -2.3<0.0001[6]
SUSTAIN-7Semaglutide (high dose) vs. Dulaglutide (high dose)-6.5 vs. -3.0<0.0001[6]
SUSTAIN-10Semaglutide 1.0 mg vs. Liraglutide 1.2 mg-5.8 vs. -1.9<0.0001[6]
PIONEER-4Oral Semaglutide vs. Liraglutide-4.4 vs. -3.1 (at 26 weeks)0.0003[6]
Not SpecifiedLixisenatide vs. Exenatide-2.96 vs. -3.98Not Specified[6]
Table 3: Efficacy of Oral GLP-1 RA (Orforglipron) from ACHIEVE-1 Trial
ParameterPlaceboOrforglipron (3 mg)Orforglipron (12 mg)Orforglipron (36 mg)
HbA1c Decrease from Baseline of 8.0% 0.1%1.3%1.6%1.5%
Percent Weight Reduction from Baseline 1.6%4.7%6.1%7.9%
Weight Reduction from Baseline (kg) 1.3 kg4.4 kg5.5 kg7.3 kg
Data from the topline results of the ACHIEVE-1 phase III trial.[7]

Conclusion

The mechanism of action of GLP-1 receptor agonists is multifaceted, involving the activation of the GLP-1R and subsequent downstream signaling pathways that lead to improved glycemic control and weight loss. Their pleiotropic effects on insulin and glucagon secretion, gastric emptying, and appetite regulation make them a highly effective therapeutic class for the management of type 2 diabetes and obesity. The continued development of novel GLP-1 RAs, including oral formulations, holds significant promise for improving patient outcomes in these prevalent metabolic diseases.

References

The Enigmatic Role of iGP-1 in Cellular Metabolism: A Review of Current Understanding

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Upon a comprehensive review of existing scientific literature, the protein or gene designated "iGP-1" does not correspond to a recognized and characterized molecule with an established function in cellular metabolism. The following guide is a synthesized overview based on hypothetical functions and experimental frameworks, designed to serve as a template for documenting a novel protein's role in metabolic pathways. This document is for illustrative purposes and does not describe a known biological entity.

Abstract

This technical guide provides a hypothetical framework for understanding the function of a novel protein, designated as this compound, in the intricate network of cellular metabolism. We will explore its putative role in key metabolic pathways, detail hypothetical experimental protocols for its characterization, and present potential signaling cascades through which it may exert its effects. All data and pathways are illustrative.

Introduction to this compound

For the purpose of this guide, we will hypothesize that this compound (illustrative Glucose Pathway-regulator 1) is a recently discovered kinase primarily expressed in hepatocytes and pancreatic β-cells. Its discovery stemmed from proteomic screens aiming to identify novel regulators of glucose uptake and insulin signaling. This document outlines the initial characterization of this compound's function and its potential as a therapeutic target in metabolic diseases.

Hypothetical Quantitative Data on this compound Function

The following tables summarize fictional quantitative data from foundational experiments designed to elucidate the metabolic function of this compound.

Table 1: Kinetic Parameters of this compound Kinase Activity

SubstrateKm (μM)Vmax (nmol/min/mg)
ATP25150
Glucose-6-Phosphate50120
Fructose-1,6-Bisphosphate10080

Table 2: Impact of this compound Overexpression on Cellular Metabolism in HepG2 Cells

MetaboliteControl (nmol/10^6 cells)This compound Overexpression (nmol/10^6 cells)Fold Change
Glucose Uptake15.2 ± 1.828.9 ± 2.51.9
Glycogen Synthesis8.7 ± 1.115.3 ± 1.91.8
Lactate Production22.5 ± 2.912.1 ± 1.50.5
ATP Levels4.1 ± 0.56.8 ± 0.71.7

Putative Signaling Pathway of this compound

This compound is hypothesized to be a downstream effector of the insulin signaling pathway, acting as a critical node in regulating the switch between anabolic and catabolic processes. Upon insulin binding to its receptor, a signaling cascade leads to the phosphorylation and activation of this compound. Activated this compound, in turn, is proposed to phosphorylate and activate key enzymes involved in glycolysis and glycogenesis, while simultaneously inhibiting pathways of gluconeogenesis.

IGP1_Signaling_Pathway Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor IRS1 IRS-1 Insulin_Receptor->IRS1 P PI3K PI3K IRS1->PI3K AKT Akt/PKB PI3K->AKT iGP1 This compound AKT->iGP1 P Glycolysis Glycolysis iGP1->Glycolysis Glycogenesis Glycogenesis iGP1->Glycogenesis Gluconeogenesis Gluconeogenesis iGP1->Gluconeogenesis Experimental_Workflow cluster_0 Cell Culture cluster_1 Assay cluster_2 Data Acquisition A Seed HepG2 Cells B Transfect with This compound or Vector A->B C Serum Starve B->C D Incubate with [3H] 2-DG C->D E Lyse Cells D->E F Scintillation Counting E->F G Normalize to Protein F->G

iGP-1: A Technical Guide to a Selective Mitochondrial Glycerol-3-Phosphate Dehydrogenase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of iGP-1, a potent and selective inhibitor of mitochondrial glycerol-3-phosphate dehydrogenase (mGPDH). This compound has emerged as a critical research tool for elucidating the physiological and pathological roles of mGPDH, an enzyme at the crossroads of glycolysis, oxidative phosphorylation, and lipid metabolism. This document details the chemical properties, mechanism of action, and biological effects of this compound, supported by quantitative data and detailed experimental protocols. Furthermore, it includes visual representations of key signaling pathways and experimental workflows to facilitate a deeper understanding of its application in metabolic research and drug development.

Introduction to this compound and mGPDH

Mitochondrial glycerol-3-phosphate dehydrogenase (mGPDH, EC 1.1.5.3) is a flavin-dependent enzyme located on the outer surface of the inner mitochondrial membrane. It plays a pivotal role in the glycerol phosphate shuttle, a key pathway for the transfer of reducing equivalents from cytosolic NADH into the mitochondrial electron transport chain.[1][2] This shuttle is particularly active in tissues with high energy demands, such as brown adipose tissue, skeletal muscle, and the brain.[3] By catalyzing the oxidation of glycerol-3-phosphate to dihydroxyacetone phosphate and transferring electrons to the ubiquinone pool, mGPDH links cytosolic glycolysis to mitochondrial respiration.[4]

Given its central role in cellular metabolism, mGPDH has been implicated in various physiological and pathological processes, including thermogenesis, insulin secretion, and the metabolic adaptations of cancer cells.[5][6] The development of selective inhibitors is therefore crucial for dissecting the precise functions of mGPDH and for exploring its therapeutic potential. This compound, a cell-permeant small molecule, has been identified as a selective inhibitor of mGPDH, making it an invaluable tool for such investigations.[3][7]

Chemical and Physical Properties of this compound

This compound, with the chemical name N-[4-(1H-Benzoimidazol-2-yl)-phenyl]-succinamic acid, is a member of the benzimidazole-phenyl-succinamide class of compounds.[1][7] Its core structure is essential for its inhibitory activity against mGPDH.[7]

PropertyValueReference
Chemical Formula C₁₇H₁₅N₃O₃[8][9]
Molecular Weight 309.32 g/mol [8][9][10]
CAS Number 27031-00-1[9][10][11]
Appearance Solid[10]
Purity ≥98% (by HPLC)[9]
Solubility Soluble in DMSO (up to 50 mg/mL)[8][11]
Storage Store as supplied desiccated at -20°C. Solutions in DMSO may be stored at -20°C for up to 2 months.[8]

Mechanism of Action and In Vitro Efficacy

This compound acts as a selective inhibitor of mGPDH. It exhibits a mixed mode of inhibition, meaning it can bind to both the free enzyme and the enzyme-substrate complex, albeit with different affinities.[7][12] This dual interaction leads to a decrease in both the apparent Vmax and an increase in the apparent Km of the enzyme for its substrate, glycerol-3-phosphate.[12]

Quantitative Data on this compound Inhibition:
ParameterValueDescriptionReference
IC₅₀ (mGPDH) 6.0 - 6.3 µMThe half-maximal inhibitory concentration against rat skeletal muscle mGPDH.[8][13][14]
IC₅₀ (cGPDH) > 80 µMThis compound shows high selectivity for the mitochondrial isoform over the cytosolic isoform of GPDH.[3][9]
Inhibition Type MixedThis compound displays both competitive and uncompetitive inhibition kinetics.[7][12]
Kᵢ ~1-15 µMThe inhibitor constant, reflecting the potency of the inhibitor.[1][7]
Hill Slope ~0.92Suggests a single binding site for this compound on mGPDH.[3]

Biological Effects of this compound

The inhibition of mGPDH by this compound leads to several measurable biological effects, primarily related to mitochondrial function.

Inhibition of Mitochondrial Respiration

By blocking the entry of electrons from the glycerol phosphate shuttle into the electron transport chain, this compound specifically inhibits glycerol-3-phosphate-driven mitochondrial respiration.[3] It has minimal to no effect on respiration supported by other substrates like pyruvate, malate, or succinate at concentrations where it effectively inhibits mGPDH.[3][15]

Reduction of Mitochondrial Hydrogen Peroxide (H₂O₂) Production

mGPDH is a known site of reactive oxygen species (ROS) production within the mitochondria. This compound has been shown to effectively inhibit H₂O₂ production originating from mGPDH.[3][10] This effect is specific, as this compound does not significantly alter H₂O₂ production from other sites in the electron transport chain at similar concentrations.[3][15] The half-maximal effect for the inhibition of H₂O₂ production by mGPDH is observed at approximately 8 µM.[3]

Modulation of Mitochondrial Membrane Potential (ΔΨm)

Inhibition of mGPDH by this compound can lead to a decrease in the mitochondrial membrane potential when glycerol-3-phosphate is the primary respiratory substrate.[3]

Signaling Pathway and Experimental Workflows

The Glycerol Phosphate Shuttle and this compound Inhibition

The following diagram illustrates the glycerol phosphate shuttle and the point of inhibition by this compound.

Glycerol_Phosphate_Shuttle cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_membrane Inner Mitochondrial Membrane Glycolysis Glycolysis DHAP_c Dihydroxyacetone Phosphate (DHAP) Glycolysis->DHAP_c cGPDH cGPDH (GPD1) DHAP_c->cGPDH G3P_c Glycerol-3-Phosphate G3P_m Glycerol-3-Phosphate G3P_c->G3P_m Transport cGPDH->G3P_c NAD_c NAD+ cGPDH->NAD_c NADH_c NADH + H+ NADH_c->cGPDH mGPDH mGPDH (GPD2) UQ Ubiquinone (Q) mGPDH:e->UQ:w 2e- DHAP_m DHAP mGPDH->DHAP_m FADH2 FADH2 UQH2 Ubiquinol (QH2) UQ->UQH2 ETC Electron Transport Chain UQH2->ETC G3P_m->mGPDH DHAP_m->DHAP_c Transport FAD FAD FAD->mGPDH iGP1 This compound iGP1->mGPDH Inhibition

Caption: The Glycerol Phosphate Shuttle and this compound Inhibition.

Experimental Workflow: mGPDH Activity Assay

This workflow outlines the key steps for measuring mGPDH activity using the DCPIP colorimetric assay.

mGPDH_Activity_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Isolate mitochondria from tissue (e.g., rat skeletal muscle) p2 Prepare reaction buffer containing DCPIP, substrate (G3P), and other reagents p1->p2 p3 Prepare this compound dilutions p2->p3 a1 Add isolated mitochondria to reaction buffer a2 Add this compound or vehicle control a1->a2 a3 Initiate reaction by adding G3P a2->a3 a4 Monitor the decrease in absorbance of DCPIP at 600 nm a3->a4 d1 Calculate the rate of DCPIP reduction d2 Plot rate vs. This compound concentration d1->d2 d3 Determine IC50 value d2->d3

Caption: Workflow for mGPDH Activity Assay using DCPIP.

Experimental Workflow: Mitochondrial H₂O₂ Production

This workflow details the measurement of mitochondrial H₂O₂ production using the Amplex™ Red fluorescent assay.

H2O2_Production_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Isolate mitochondria p2 Prepare assay buffer with Amplex Red, horseradish peroxidase (HRP), and SOD p1->p2 p3 Prepare this compound dilutions p2->p3 a1 Add mitochondria to the assay buffer a2 Add this compound or vehicle control a1->a2 a3 Add glycerol-3-phosphate to stimulate H2O2 production from mGPDH a2->a3 a4 Measure fluorescence increase (resorufin formation) at Ex/Em ~570/585 nm a3->a4 d1 Calculate the rate of H2O2 production d2 Normalize to mitochondrial protein content d1->d2 d3 Compare rates between control and this compound treated samples d2->d3

References

An In-depth Technical Guide to Insulin-like Growth Factor 1 (IGF-1)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Insulin-like growth factor 1 (IGF-1), a peptide hormone with a molecular structure similar to insulin, is a critical component of a complex signaling network that governs cellular growth, proliferation, differentiation, and survival.[1][2] Primarily regulated by growth hormone (GH), IGF-1 mediates many of the anabolic and growth-promoting effects of GH.[3][4] Its dysregulation is implicated in a variety of pathological conditions, including growth disorders and cancer, making the IGF-1 signaling pathway a significant area of research for therapeutic intervention.[2][5] This guide provides a comprehensive overview of the discovery, history, signaling pathways, and experimental analysis of IGF-1.

Discovery and History of IGF-1

The discovery of IGF-1 was a gradual process, evolving from early observations of the indirect effects of growth hormone. The timeline below highlights the key milestones:

  • 1950s: The journey to identify IGF-1 began with the observation that growth hormone did not directly stimulate the incorporation of sulfate into cartilage in vitro. This led to the hypothesis of a "sulfation factor" in the serum that mediated the effects of GH.[1][6]

  • 1972: The term "somatomedin" was introduced to describe the substance that mediated the actions of somatotropin (growth hormone).[7]

  • 1970s: Due to its insulin-like effects that could not be suppressed by insulin antibodies, the factor was also termed "nonsuppressible insulin-like activity" (NSILA).[1]

  • 1976: Rinderknecht and Humbel successfully isolated and characterized two active substances from human serum. Recognizing their structural similarity to pro-insulin, they renamed them insulin-like growth factors I and II (IGF-1 and IGF-2).[6]

  • 1978: It was confirmed that somatomedin C was identical to IGF-1, and somatomedin A was IGF-2.[6]

  • 1985: The genes for both IGF-1 and IGF-2 were isolated, revealing the close proximity of the IGF-2 and insulin genes.[6]

This historical progression from a conceptual "sulfation factor" to the well-defined IGF-1 laid the foundation for understanding its physiological and pathological roles.

The IGF-1 Signaling Pathway

IGF-1 exerts its pleiotropic effects by binding to the IGF-1 receptor (IGF-1R), a transmembrane tyrosine kinase receptor.[5] The IGF system is comprised of IGF-1 and IGF-2, their respective receptors, and a family of six high-affinity IGF binding proteins (IGFBPs) that modulate the bioavailability of IGFs.[2][8] Ligand binding to the IGF-1R induces a conformational change, leading to receptor autophosphorylation and the activation of its intrinsic tyrosine kinase activity.[9] This initiates a cascade of intracellular signaling events, primarily through two major pathways: the Phosphoinositide 3-Kinase (PI3K)-Akt/Protein Kinase B (PKB) pathway and the Ras-Mitogen-Activated Protein Kinase (MAPK) pathway.[5]

The PI3K-Akt/PKB Pathway

The PI3K-Akt pathway is central to IGF-1's role in promoting cell survival and proliferation. Upon activation, the IGF-1R phosphorylates insulin receptor substrate (IRS) proteins.[10] Phosphorylated IRS then serves as a docking site for the p85 regulatory subunit of PI3K, leading to the activation of the p110 catalytic subunit.[5] Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits and activates Akt/PKB, which in turn phosphorylates a multitude of downstream targets to inhibit apoptosis and stimulate protein synthesis.[5]

The Ras-MAPK Pathway

The Ras-MAPK pathway is a key driver of the mitogenic effects of IGF-1.[5] The activated IGF-1R can also phosphorylate Shc proteins.[10] This leads to the recruitment of the Grb2-SOS complex, which activates Ras.[8] Activated Ras initiates a phosphorylation cascade, sequentially activating Raf, MEK, and ERK (extracellular signal-regulated kinase).[8] Phosphorylated ERK translocates to the nucleus and activates transcription factors such as Elk-1, c-Jun, and c-Fos, which regulate the expression of genes involved in cell growth and differentiation.[8]

JAK/STAT Pathway

In addition to the two primary pathways, IGF-1R can also signal through the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[8][11] This involves the phosphorylation of JAK proteins, which then phosphorylate and activate STAT proteins. Activated STATs, particularly STAT3, translocate to the nucleus to regulate gene transcription and are thought to be important for the transforming activity of IGF-1R.[11]

Quantitative Data

The following tables summarize key quantitative data related to the IGF-1 signaling pathway.

Table 1: Molecular Weights of Key Signaling Proteins

ProteinMolecular Weight (Approximate)Source
IGF-17.65 kDa[12]
Pro-IGF-1 (on Western Blot)22 kDa[13]
GST-IGF-1R Kinase77 kDa[9]
Pro-IGF-1R200 kDa[14]

Table 2: Binding Affinities (Kd) for IGF-1 Receptor (IGF-1R)

LigandKd (nM)Cell SystemSource
Human IGF-10.25 ± 0.03Mouse fibroblasts with human IGF-1R[15]
Human IGF-22.3Not specified[16]
InsulinLow affinityNot specified[10]

Experimental Protocols

Detailed methodologies are crucial for the accurate study of the IGF-1 signaling pathway. Below are protocols for key experiments.

Western Blot for IGF-1R

This protocol is a general guideline for detecting IGF-1R protein levels.

  • Sample Preparation: Perform SDS-PAGE on cell lysates, loading approximately 40 µg of total protein per lane.

  • Protein Transfer: Transfer proteins to a nitrocellulose or PVDF membrane according to the manufacturer's instructions for the transfer apparatus.

  • Staining and Blocking: Stain the membrane with Ponceau S to verify successful transfer. Rinse the blot and then block the membrane with a standard blocking buffer for at least 1 hour at room temperature.

  • Primary Antibody Incubation: Wash the membrane three times for 10 minutes each with a wash buffer. Dilute the primary antibody against IGF-1R in blocking buffer and incubate for 1 hour at room temperature or overnight at 4°C.[14]

  • Secondary Antibody Incubation: Wash the membrane three times for 10 minutes each with wash buffer. Apply a diluted HRP-conjugated secondary antibody in blocking buffer and incubate for 1 hour at room temperature.

  • Detection: Wash the blot three times for 10 minutes each with wash buffer. Apply an appropriate detection reagent and visualize the protein bands. Note: Tween-20 can be added to the blocking or antibody dilution buffer at a final concentration of 0.05-0.2% to reduce background.

IGF-1R Kinase Assay

This protocol outlines a method to measure the kinase activity of IGF-1R.

  • Reaction Setup: In a 384-well plate, add 1 µl of inhibitor or 5% DMSO, 2 µl of enzyme (e.g., 4 ng of recombinant IGF-1R kinase), and 2 µl of substrate (e.g., 1 µg of IGF1Rtide peptide substrate) in kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2; 50μM DTT).[17][18]

  • Pre-incubation: Pre-incubate the plate at 27°C for 10 minutes with gentle shaking.[18]

  • Initiate Reaction: Start the reaction by adding 2 µl of ATP stock solution to achieve the desired final concentration (e.g., 50 µM).[18]

  • Incubation: Incubate the reaction mixture for a set time (e.g., 1.5 hours) at a specific temperature (e.g., 27°C) with gentle shaking.[18]

  • Signal Detection (using ADP-Glo™ Kinase Assay as an example):

    • Add 5 µl of ADP-Glo™ Reagent and incubate at room temperature for 40 minutes to stop the kinase reaction and deplete remaining ATP.[17]

    • Add 10 µl of Kinase Detection Reagent and incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.[17]

    • Record the luminescence. The signal positively correlates with the amount of ADP formed and thus the kinase activity.[17]

Immunoprecipitation (IP) of IGF-1R

This protocol is for enriching IGF-1R from a complex protein mixture.

  • Cell Lysis: Lyse cells in a suitable lysis buffer (e.g., NP-40 lysis buffer).[14]

  • Pre-clearing Lysate (Optional): To reduce non-specific binding, pre-clear the cell lysate by incubating with protein A/G agarose beads for 1 hour at 4°C. Centrifuge and collect the supernatant.

  • Immunoprecipitation:

    • Incubate the cell lysate (e.g., 500 µg of total protein) with a primary antibody specific for IGF-1R overnight at 4°C with gentle rotation.[14][19]

    • Add protein A/G agarose beads and incubate for another 1-3 hours at 4°C to capture the antibody-antigen complexes.[20]

  • Washing: Pellet the beads by centrifugation and wash them three to five times with cold lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer. The eluted proteins can then be analyzed by Western blot.

Immunocytochemistry/Immunofluorescence for IGF-1R

This protocol details the visualization of IGF-1R within cells.

  • Cell Culture and Fixation: Culture cells to an appropriate density on coverslips or in culture plates. Remove the culture medium and fix the cells with 10% formalin for 30 minutes at room temperature.[21]

  • Permeabilization: Remove the formalin and add ice-cold methanol. Incubate for 5-10 minutes.[21]

  • Blocking: Wash the cells three times with a washing solution (e.g., PBS). Block non-specific antibody binding by incubating with 10% normal goat serum for at least 1 hour at room temperature.[21]

  • Primary Antibody Incubation: Add the primary antibody against IGF-1R at the appropriate dilution and incubate for 2 hours to overnight at room temperature.[21]

  • Secondary Antibody Incubation: Wash the cells three times with washing solution. Add a fluorescently labeled secondary antibody at the appropriate dilution and incubate for 1 hour at room temperature in the dark.[21]

  • Counterstaining and Mounting: Wash the cells again. A nuclear counterstain like Hoechst 33258 can be added to the wash solution. Mount the coverslips onto microscope slides using an appropriate mounting medium.[21]

  • Visualization: Visualize the cells using a fluorescence microscope.

Visualizations of Signaling Pathways

The following diagrams illustrate the key signaling pathways activated by IGF-1.

IGF1_PI3K_Akt_Pathway IGF1 IGF-1 IGF1R IGF-1R IGF1->IGF1R Binds IRS IRS IGF1R->IRS Phosphorylates PI3K PI3K IRS->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates Akt Akt/PKB PIP3->Akt Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Protein_Synthesis Protein Synthesis Akt->Protein_Synthesis Stimulates

Caption: The IGF-1 induced PI3K-Akt signaling pathway.

IGF1_Ras_MAPK_Pathway IGF1 IGF-1 IGF1R IGF-1R IGF1->IGF1R Binds Shc Shc IGF1R->Shc Phosphorylates Grb2_SOS Grb2-SOS Shc->Grb2_SOS Recruits Ras Ras Grb2_SOS->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Nucleus Nucleus ERK->Nucleus Transcription_Factors Transcription Factors (Elk-1, c-Jun, c-Fos) ERK->Transcription_Factors Activates Cell_Growth Cell Growth & Differentiation Transcription_Factors->Cell_Growth Regulates

Caption: The IGF-1 induced Ras-MAPK signaling pathway.

References

iGP-1 (CAS number 27031-00-1): A Technical Guide to a Selective Inhibitor of Mitochondrial Glycerol-3-Phosphate Dehydrogenase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of iGP-1 (CAS number 27031-00-1), a potent and cell-permeable inhibitor of mitochondrial glycerol-3-phosphate dehydrogenase (mGPDH). This document consolidates key technical data, details experimental protocols for its characterization and application, and visualizes its mechanism of action through signaling pathway diagrams.

Core Compound Data

This compound, also known as N-[4-(1H-Benzoimidazol-2-yl)-phenyl]-succinamic acid, is a small molecule that selectively targets the mitochondrial isoform of glycerol-3-phosphate dehydrogenase, a key enzyme at the intersection of glycolysis, oxidative phosphorylation, and lipid metabolism.[1][2][3]

PropertyValueSource
CAS Number 27031-00-1[1][4]
Molecular Formula C₁₇H₁₅N₃O₃[5][6]
Molecular Weight 309.32 g/mol [4][5]
IC₅₀ for mGPDH 6.3 µM[1][2]
Solubility DMSO: 50 mg/mL[3]
Appearance White to off-white or beige solid[3][7]

Mechanism of Action and Signaling Pathway

This compound exerts its inhibitory effect on mitochondrial glycerol-3-phosphate dehydrogenase (mGPDH), a flavin-dependent enzyme located on the outer surface of the inner mitochondrial membrane. mGPDH is a crucial component of the glycerol-3-phosphate shuttle. This shuttle facilitates the transfer of reducing equivalents (NADH) generated during glycolysis in the cytoplasm to the mitochondrial electron transport chain for ATP production.

By inhibiting mGPDH, this compound effectively disrupts this shuttle, leading to a decrease in the oxidation of cytosolic NADH by mitochondria. This has significant implications for cellular metabolism, including a potential shift in the NAD+/NADH ratio, altered rates of glycolysis and cellular respiration, and reduced production of mitochondrial reactive oxygen species (ROS) originating from mGPDH.[7] this compound displays a mixed type of inhibition kinetics.[2]

Below is a diagram illustrating the central role of mGPDH in cellular metabolism and the inhibitory action of this compound.

cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_IMM Inner Mitochondrial Membrane Glycolysis Glycolysis (Glucose -> Pyruvate) NADH_cyto NADH Glycolysis->NADH_cyto produces DHAP Dihydroxyacetone Phosphate (DHAP) G3P_cyto Glycerol-3-Phosphate DHAP->G3P_cyto cGPDH Cytosolic GPDH (cGPDH) DHAP->cGPDH G3P_cyto->DHAP G3P_mito Glycerol-3-Phosphate G3P_cyto->G3P_mito Transport NAD_cyto NAD+ NAD_cyto->Glycolysis required for NADH_cyto->NAD_cyto regenerates NADH_cyto->cGPDH cGPDH->G3P_cyto cGPDH->NAD_cyto mGPDH Mitochondrial GPDH (mGPDH) DHAP_mito DHAP mGPDH->DHAP_mito FADH2 FADH₂ mGPDH->FADH2 reduces ETC Electron Transport Chain (ETC) CoQ Coenzyme Q CoQ->ETC donates e⁻ G3P_mito->mGPDH FAD FAD FAD->mGPDH FADH2->CoQ donates e⁻ iGP1 This compound iGP1->mGPDH inhibits

Caption: The Glycerol-3-Phosphate Shuttle and this compound Inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the activity and effects of this compound.

mGPDH Activity Assay (DCPIP-based)

This protocol describes the measurement of mGPDH activity in isolated mitochondria using the artificial electron acceptor 2,6-dichlorophenolindophenol (DCPIP).

Materials:

  • Isolated mitochondria

  • Assay Buffer: 50 mM KCl, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4

  • Glycerol-3-phosphate (substrate)

  • DCPIP (electron acceptor)

  • This compound stock solution (in DMSO)

  • Spectrophotometer capable of reading absorbance at 610 nm

Procedure:

  • Prepare the assay buffer and warm to 30°C.

  • In a cuvette, add the assay buffer.

  • Add the desired concentration of this compound (or DMSO as a vehicle control).

  • Add isolated mitochondria to the cuvette and mix gently.

  • Initiate the reaction by adding glycerol-3-phosphate and DCPIP.

  • Immediately monitor the decrease in absorbance at 610 nm for 60 seconds. The rate of DCPIP reduction is proportional to mGPDH activity.

  • Calculate the enzyme activity, expressed as nmol of DCPIP reduced per minute per mg of mitochondrial protein.

Logical Workflow for mGPDH Activity Assay:

A Prepare Assay Buffer and Reagents B Add Buffer and this compound (or vehicle) to Cuvette A->B C Add Isolated Mitochondria B->C D Initiate Reaction with Glycerol-3-Phosphate and DCPIP C->D E Measure Absorbance Decrease at 610 nm D->E F Calculate mGPDH Activity E->F

Caption: Workflow for determining mGPDH enzymatic activity.

Mitochondrial Respiration Assay

This protocol outlines the measurement of oxygen consumption rate (OCR) in isolated mitochondria or intact cells using a Seahorse XF Analyzer to assess the impact of this compound.

Materials:

  • Seahorse XF Analyzer and consumables (culture plates, cartridges)

  • Isolated mitochondria or cultured cells

  • Seahorse XF Base Medium supplemented with substrates (e.g., pyruvate, malate, succinate, glycerol-3-phosphate)

  • This compound stock solution

  • Mitochondrial inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A)

Procedure:

  • Cell/Mitochondria Plating: Plate cells or isolated mitochondria in a Seahorse XF microplate and allow them to adhere.

  • Assay Medium: Replace the culture medium with pre-warmed Seahorse XF assay medium containing the desired substrates.

  • Incubation: Incubate the plate in a non-CO₂ incubator at 37°C for 1 hour.

  • Cartridge Preparation: Load the injector ports of the sensor cartridge with this compound and other mitochondrial inhibitors (for a mito stress test).

  • Seahorse Analysis: Place the plate in the Seahorse XF Analyzer and run the assay. The instrument will measure basal OCR before injecting this compound and then measure the OCR after inhibition. Subsequent injections of other inhibitors can further dissect the respiratory states.

  • Data Analysis: Analyze the OCR data to determine the effect of this compound on basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.

Experimental Workflow for Mitochondrial Respiration Assay:

A Plate Cells or Mitochondria in Seahorse Microplate B Replace with Assay Medium containing Substrates A->B C Incubate at 37°C (non-CO₂ incubator) B->C D Load Sensor Cartridge with this compound and other inhibitors C->D E Run Assay in Seahorse XF Analyzer D->E F Analyze Oxygen Consumption Rate (OCR) E->F

Caption: Workflow for measuring mitochondrial respiration.

Mitochondrial Hydrogen Peroxide Production Assay

This protocol describes a method to measure the rate of hydrogen peroxide (H₂O₂) production from isolated mitochondria using a fluorescent probe, such as Amplex™ Red.

Materials:

  • Isolated mitochondria

  • Assay Buffer (e.g., KCl-based buffer)

  • Substrates to stimulate H₂O₂ production from mGPDH (e.g., glycerol-3-phosphate)

  • Amplex™ Red reagent

  • Horseradish peroxidase (HRP)

  • This compound stock solution

  • Fluorescence microplate reader or fluorometer

Procedure:

  • Prepare a reaction mixture containing the assay buffer, Amplex™ Red, and HRP.

  • Add the desired concentration of this compound (or DMSO as a vehicle control) to the wells of a microplate.

  • Add isolated mitochondria to the wells.

  • Initiate the reaction by adding the substrate (glycerol-3-phosphate).

  • Immediately begin measuring the increase in fluorescence (excitation ~530-560 nm, emission ~590 nm) over time. The rate of fluorescence increase is proportional to the rate of H₂O₂ production.

  • Calculate the rate of H₂O₂ production and compare the rates between this compound treated and control samples.

Logical Flow for H₂O₂ Production Assay:

A Prepare Reaction Mix (Buffer, Amplex Red, HRP) B Add this compound (or vehicle) to Microplate Wells A->B C Add Isolated Mitochondria B->C D Initiate Reaction with Glycerol-3-Phosphate C->D E Measure Fluorescence Increase Over Time D->E F Calculate H₂O₂ Production Rate E->F

Caption: Workflow for mitochondrial H₂O₂ production assay.

References

An In-depth Technical Guide to iGP-1 and Inhibitors of Gasdermin Pores

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological function and targets of two distinct molecular entities: iGP-1, a selective inhibitor of mitochondrial glycerol-3-phosphate dehydrogenase (mGPDH), and a class of small-molecule inhibitors that target gasdermin D (GSDMD) pore formation, a critical step in pyroptosis. This document addresses the apparent conflation in the term "this compound" by treating these as separate topics, providing in-depth information for researchers interested in metabolic regulation and inflammatory cell death pathways.

Section 1: this compound - A Selective Inhibitor of Mitochondrial Glycerol-3-Phosphate Dehydrogenase (mGPDH)

This compound, chemically known as N-[4-(1H-Benzoimidazol-2-yl)-phenyl]-succinamic acid, is a potent and cell-permeable small-molecule inhibitor of mitochondrial sn-glycerol 3-phosphate dehydrogenase (mGPDH).[1][2] It serves as a valuable research tool for investigating the roles of glycerol-3-phosphate metabolism in various physiological and pathological processes.[1][3]

Biological Function of the Target: mGPDH

Mitochondrial glycerol-3-phosphate dehydrogenase (mGPDH, gene symbol: GPD2) is a flavin-linked enzyme located on the outer surface of the inner mitochondrial membrane.[1] Its primary function is to catalyze the oxidation of glycerol-3-phosphate (G3P) to dihydroxyacetone phosphate (DHAP).[4] This reaction is a key component of the glycerol phosphate shuttle, which facilitates the transfer of reducing equivalents from cytosolic NADH into the mitochondrial electron transport chain, thereby linking glycolysis to oxidative phosphorylation.[1][5]

mGPDH is involved in a variety of metabolic processes, including:

  • Hepatic lipid metabolism: Deficiency in mGPDH has been shown to contribute to hepatic steatosis by enhancing lipogenesis.[6]

  • Skeletal muscle regeneration: mGPDH expression increases during myocyte differentiation and it promotes myoblast differentiation through a CaMKKβ/AMPK-mediated control of mitochondrial biogenesis.[1]

  • Thermogenesis: The mGPDH pathway is implicated in pre-flight thermogenesis in bumblebees.[7]

  • Insulin secretion: The glycerol phosphate shuttle is active in pancreatic beta cells, and its inhibition can impact insulin secretion.[8]

  • Cancer metabolism: mGPDH is overexpressed in certain cancers, such as thyroid cancer, and regulates cancer cell growth and oxidative phosphorylation.[9]

This compound: Mechanism of Action and Targets

This compound is a selective inhibitor of mGPDH, showing selectivity over the cytosolic isoform (cGPDH).[1] It acts as a mixed inhibitor.[1][2] The core benzimidazole-phenyl-succinamide structure is essential for its inhibitory activity.[1][2] By inhibiting mGPDH, this compound can modulate cellular energy metabolism and has been shown to inhibit H2O2 production by mGPDH.[2][10]

Quantitative Data

The following table summarizes the key quantitative data for this compound and a related, more potent compound, iGP-5.

CompoundTargetAssayIC50KiNotesReference
This compound mGPDHEnzymatic Activity6.0 µM1-15 µM (range)Mixed inhibitor.[2][11]
This compound mGPDHH₂O₂ Production14.2 µM-Half-maximal effect at ~8 µM.[1][11]
iGP-5 mGPDHEnzymatic Activity1.0 µM1-15 µM (range)More potent than this compound.[2][11]
iGP-5 mGPDHH₂O₂ Production1.0 µM-More potent than this compound.[11]
Experimental Protocols

This protocol is adapted from the methods described in Orr et al. (2014).

Objective: To measure the enzymatic activity of mGPDH in isolated mitochondria and assess the inhibitory effect of this compound.

Materials:

  • Isolated mitochondria

  • Assay buffer (e.g., standard buffer containing rotenone, myxothiazol, antimycin A, and potassium cyanide to inhibit other respiratory complexes)

  • Glycerol phosphate (substrate)

  • 2,6-dichlorophenolindophenol (DCPIP) (electron acceptor)

  • This compound stock solution (in DMSO)

  • Spectrophotometer

Procedure:

  • Prepare isolated mitochondria from the tissue of interest.

  • In a spectrophotometer cuvette, add the assay buffer.

  • Add a known amount of mitochondrial protein.

  • Add this compound at various concentrations (or DMSO as a vehicle control). Pre-incubate for a defined period.

  • Add DCPIP to the cuvette.

  • Initiate the reaction by adding glycerol phosphate.

  • Monitor the reduction of DCPIP by measuring the decrease in absorbance at 600 nm over time.

  • Calculate the rate of DCPIP reduction, which is proportional to the mGPDH activity.

  • Plot the activity against the concentration of this compound to determine the IC50.

This protocol is based on the principles of high-resolution respirometry and the methods described by Orr et al. (2014).

Objective: To measure the effect of this compound on glycerol phosphate-driven mitochondrial oxygen consumption.

Materials:

  • High-resolution respirometer (e.g., Oroboros Oxygraph-2k)

  • Isolated mitochondria

  • Respiration medium (e.g., MiR05)

  • Glycerol phosphate (substrate)

  • Rotenone (Complex I inhibitor)

  • ADP

  • Oligomycin (ATP synthase inhibitor)

  • FCCP (uncoupler)

  • This compound stock solution (in DMSO)

Procedure:

  • Calibrate the oxygen sensors in the respirometer.

  • Add respiration medium to the chambers and allow it to equilibrate to the desired temperature (e.g., 37°C).

  • Add isolated mitochondria to the chambers.

  • Add rotenone to inhibit Complex I-linked respiration.

  • Add this compound at the desired concentration (or DMSO as a vehicle control) and incubate.

  • Add glycerol phosphate to initiate mGPDH-linked respiration (State 2).

  • Add a saturating concentration of ADP to measure phosphorylating respiration (State 3).

  • Add oligomycin to inhibit ATP synthase and measure non-phosphorylating respiration (State 4o).

  • Titrate FCCP to measure maximal uncoupled respiration (ETS capacity).

  • Analyze the oxygen consumption rates at each stage to determine the specific inhibitory effect of this compound on the glycerol phosphate pathway.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the central role of mGPDH in metabolism and a proposed downstream signaling pathway affected by its activity.

Glycerol_Phosphate_Shuttle cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Glycolysis Glycolysis DHAP_c DHAP Glycolysis->DHAP_c NADH_c NADH + H+ Glycolysis->NADH_c produces G3P_c Glycerol-3-Phosphate DHAP_c->G3P_c cGPDH G3P_c->DHAP_c cGPDH G3P_m Glycerol-3-Phosphate G3P_c->G3P_m translocates NAD_c NAD+ NADH_c->NAD_c cGPDH cGPDH mGPDH mGPDH FADH2 FADH2 DHAP_m DHAP DHAP_m->DHAP_c translocates G3P_m->DHAP_m mGPDH ETC Electron Transport Chain (Complex III) FADH2->ETC donates electrons FAD FAD iGP1 This compound iGP1->mGPDH inhibits

Caption: The Glycerol Phosphate Shuttle and the inhibitory action of this compound.

mGPDH_Skeletal_Muscle_Signaling mGPDH mGPDH Activity CaMKKb CaMKKβ mGPDH->CaMKKb activates iGP1 This compound iGP1->mGPDH inhibits AMPK AMPK CaMKKb->AMPK activates PGC1a PGC1α AMPK->PGC1a activates MitoBiogenesis Mitochondrial Biogenesis PGC1a->MitoBiogenesis promotes MyoblastDiff Myoblast Differentiation MitoBiogenesis->MyoblastDiff supports

Caption: Proposed signaling pathway of mGPDH in skeletal muscle differentiation.

Section 2: Small-Molecule Inhibitors of Gasdermin D (GSDMD) Pore Formation

The term "this compound" does not correspond to a known inhibitor of gasdermin pores. However, there is significant research interest in identifying inhibitors of Gasdermin D (GSDMD), the key executioner protein of pyroptosis, a lytic and pro-inflammatory form of programmed cell death.[10] This section details the biological function of GSDMD and the characteristics of small molecules known to inhibit its pore-forming activity.

Biological Function of the Target: Gasdermin D (GSDMD)

GSDMD is a member of the gasdermin protein family.[10] In its inactive state, GSDMD exists as a full-length protein with an N-terminal pore-forming domain (GSDMD-NT) and a C-terminal repressor domain (GSDMD-CT).[10] Upon activation of inflammasomes (e.g., NLRP3) by pathogens or danger signals, inflammatory caspases (caspase-1, -4, -5, or -11) cleave GSDMD.[10][12] This cleavage releases the GSDMD-NT from autoinhibition.[10]

The liberated GSDMD-NT then translocates to the plasma membrane, where it binds to acidic lipids like phosphatidylinositol phosphates (PIPs) and cardiolipin.[10] Subsequently, multiple GSDMD-NT molecules oligomerize to form large transmembrane pores with an inner diameter of 12-20 nm.[10] These pores have two main consequences:

  • Cytokine Release: The pores allow for the unconventional secretion of mature pro-inflammatory cytokines, such as IL-1β and IL-18.[12]

  • Pyroptotic Cell Death: The disruption of the plasma membrane's integrity leads to an influx of water, cell swelling, and eventual lysis (pyroptosis).[10]

Small-Molecule Inhibitors of GSDMD

Several small molecules have been identified that inhibit GSDMD pore formation. These compounds typically act by covalently modifying a reactive cysteine residue (Cys191 in human GSDMD, Cys192 in mouse) within the GSDMD-NT, which is critical for its pore-forming function.[13][14]

  • Disulfiram (DSF): An FDA-approved drug for treating alcoholism, DSF covalently modifies Cys191 of GSDMD, blocking pore formation without preventing the initial cleavage of the protein.[15][16]

  • Necrosulfonamide (NSA): Initially identified as an inhibitor of necroptosis, NSA has been shown to directly bind to GSDMD and inhibit its pore-forming activity.[17][18]

  • Dimethyl Fumarate (DMF): An FDA-approved drug for multiple sclerosis, DMF can prevent GSDMD from interacting with caspases and limit its oligomerization.[10]

Quantitative Data

The following table summarizes inhibitory concentrations for known GSDMD inhibitors.

CompoundTargetAssay / ContextIC50NotesReference
Disulfiram GSDMDLiposome Leakage Assay0.30 ± 0.01 µMIn vitro pore formation.[13]
Disulfiram GSDMDCanonical Inflammasome (THP-1 cells)7.67 ± 0.29 µMCell-based pyroptosis.[13]
Disulfiram GSDMDNon-canonical Inflammasome (THP-1 cells)10.33 ± 0.50 µMCell-based pyroptosis.[13]
Ac-FLTD-CMK Caspase-1Enzymatic Activity46.7 nMIndirectly inhibits GSDMD cleavage.[6]
Ac-FLTD-CMK Caspase-4Enzymatic Activity1.49 µMIndirectly inhibits GSDMD cleavage.[6]
Ac-FLTD-CMK Caspase-5Enzymatic Activity329 nMIndirectly inhibits GSDMD cleavage.[6]
GI-Y2 GSDMD-NCytomembrane Binding35.40 ± 1.97 µMInhibits pyroptosis in THP-1 cells.[7]
Experimental Protocols

This protocol is adapted from methods described for testing GSDMD inhibitors.[5][19]

Objective: To assess the ability of a compound to inhibit GSDMD-NT pore formation in a cell-free system.

Materials:

  • Liposomes (e.g., composed of POPC, PE, and Cardiolipin) loaded with a self-quenching fluorescent dye (e.g., calcein or Tb³⁺/DPA).[5][19]

  • Recombinant full-length GSDMD protein.

  • Active inflammatory caspase (e.g., caspase-4 or caspase-11).

  • Test compound stock solution (in DMSO).

  • Assay buffer (e.g., HEPES-buffered saline).

  • Fluorimeter plate reader.

Procedure:

  • Prepare calcein-loaded liposomes.

  • In a 96-well plate, mix the liposome suspension, recombinant GSDMD, and the test compound at various concentrations (or DMSO vehicle).

  • Initiate the reaction by adding the active caspase to cleave GSDMD.

  • Incubate the plate at 37°C.

  • Measure the increase in fluorescence over time. The release of calcein from the liposomes through GSDMD pores leads to de-quenching and an increase in fluorescence signal.

  • Calculate the rate of fluorescence increase or the endpoint fluorescence.

  • Plot the signal against the inhibitor concentration to determine the IC50.

Objective: To measure the inhibition of pyroptosis in a cellular context by quantifying the release of lactate dehydrogenase (LDH).

Materials:

  • Macrophage cell line (e.g., THP-1 or bone marrow-derived macrophages).

  • Cell culture medium.

  • Priming agent (e.g., LPS).

  • Pyroptosis-inducing agent (e.g., Nigericin for canonical pathway; intracellular LPS for non-canonical pathway).

  • Test compound.

  • LDH cytotoxicity assay kit.

Procedure:

  • Seed macrophages in a 96-well plate and differentiate if necessary (e.g., THP-1 cells with PMA).

  • Prime the cells with LPS for several hours to induce the expression of pro-IL-1β and inflammasome components.

  • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Induce pyroptosis by adding the appropriate stimulus (e.g., Nigericin).

  • Incubate for a defined period (e.g., 1-2 hours).

  • Centrifuge the plate to pellet any detached cells.

  • Carefully collect the supernatant.

  • Measure the LDH activity in the supernatant using a commercial LDH assay kit according to the manufacturer's instructions.

  • Calculate the percentage of LDH release relative to a positive control (cells lysed with detergent) and a negative control (untreated cells).

  • Plot the percentage of LDH release against the inhibitor concentration to determine the IC50.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the GSDMD activation pathway in pyroptosis and the points of inhibition.

Pyroptosis_Pathway cluster_activation Inflammasome Activation cluster_execution Execution of Pyroptosis PAMPs PAMPs / DAMPs (e.g., LPS, Nigericin) Inflammasome Inflammasome Assembly (e.g., NLRP3) PAMPs->Inflammasome proCasp1 Pro-Caspase-1 Inflammasome->proCasp1 recruits Casp1 Active Caspase-1 proCasp1->Casp1 autocleavage GSDMD_full GSDMD (Full-length) Casp1->GSDMD_full cleaves proIL1b Pro-IL-1β Casp1->proIL1b cleaves GSDMD_NT GSDMD-NT (Pore-forming domain) GSDMD_full->GSDMD_NT GSDMD_CT GSDMD-CT (Repressor domain) GSDMD_full->GSDMD_CT Pore GSDMD Pore (Oligomerization) GSDMD_NT->Pore oligomerizes on membrane IL1b IL-1β Pore->IL1b releases Pyroptosis Pyroptosis (Cell Lysis) Pore->Pyroptosis causes Membrane Plasma Membrane Inhibitors Disulfiram, NSA, DMF Inhibitors->GSDMD_NT inhibit oligomerization Casp1_Inhibitors e.g., Ac-FLTD-CMK Casp1_Inhibitors->Casp1 inhibit proIL1b->IL1b

Caption: Canonical inflammasome pathway leading to GSDMD activation and pyroptosis.

GSDMD_Inhibition_Workflow cluster_invitro In Vitro Assay cluster_incell Cell-Based Assay Screen High-Throughput Screen (e.g., Liposome Leakage) Hit Identify Hit Compounds Screen->Hit IC50 Determine IC50 (Dose-Response) Hit->IC50 CellAssay Cellular Pyroptosis Assay (e.g., LDH Release) Hit->CellAssay Secondary Screening Validate Validate Hits in Cells CellAssay->Validate Mechanism Mechanism of Action Studies (e.g., Western Blot for GSDMD cleavage) Validate->Mechanism

Caption: Logical workflow for the identification and characterization of GSDMD inhibitors.

References

role of mGPDH in metabolic pathways

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Role of mGPDH in Metabolic Pathways

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Mitochondrial glycerol-3-phosphate dehydrogenase (mGPDH), also known as GPD2, is a flavin-dependent enzyme embedded in the outer surface of the inner mitochondrial membrane. It serves as a critical nexus in cellular metabolism, positioned at the crossroads of glycolysis, oxidative phosphorylation, and lipid metabolism.[1][2][3] By catalyzing the irreversible oxidation of glycerol-3-phosphate to dihydroxyacetone phosphate, mGPDH plays an indispensable role in the glycerol-3-phosphate shuttle, a key mechanism for transferring reducing equivalents from cytosolic NADH into the mitochondrial electron transport chain.[4][5] Its activity is highly tissue-specific and is implicated in a variety of physiological processes, including thermogenesis, insulin secretion, and skeletal muscle regeneration.[4][6][7][8] Furthermore, dysregulation of mGPDH expression and activity is linked to several pathological conditions, such as cancer, non-alcoholic fatty liver disease (NAFLD), and obesity, making it a compelling target for therapeutic development.[4][9][10][11] This guide provides a comprehensive overview of the core functions of mGPDH, its role in various metabolic pathways, its implication in disease, and detailed experimental protocols for its study.

Core Function: The Glycerol-3-Phosphate Shuttle

The primary role of mGPDH is as a key component of the glycerol-3-phosphate shuttle. This shuttle is a vital mechanism for the reoxidation of cytosolic NADH produced during glycolysis, thereby regenerating the NAD+ required to maintain glycolytic flux.[1]

The shuttle operates via the concerted action of two enzymes:

  • Cytosolic Glycerol-3-Phosphate Dehydrogenase (cGPDH or GPD1): Located in the cytosol, this NAD-linked enzyme reduces the glycolytic intermediate dihydroxyacetone phosphate (DHAP) to glycerol-3-phosphate (G3P), oxidizing NADH to NAD+ in the process.[9][12]

  • Mitochondrial Glycerol-3-Phosphate Dehydrogenase (mGPDH or GPD2): Located on the outer face of the inner mitochondrial membrane, mGPDH catalyzes the irreversible oxidation of G3P back to DHAP.[1][4][13] The two electrons from this reaction are transferred to the enzyme's FAD cofactor, creating FADH2. The electrons are then passed directly to Coenzyme Q (ubiquinone) in the electron transport chain, reducing it to ubiquinol (CoQH2).[1][13]

This process effectively transports reducing equivalents from the cytosol into the mitochondrial respiratory chain, bypassing Complex I.[1][13] This unidirectional, exothermic process is particularly active in tissues with high metabolic rates.[8]

G3P_Shuttle cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_membrane Inner Mitochondrial Membrane DHAP_c Dihydroxyacetone Phosphate (DHAP) cGPDH cGPDH (GPD1) DHAP_c->cGPDH G3P_c Glycerol-3-Phosphate (G3P) G3P_m Glycerol-3-Phosphate (G3P) G3P_c->G3P_m Transport NADH_c NADH + H+ NADH_c->cGPDH e- NAD_c NAD+ cGPDH->G3P_c cGPDH->NAD_c Glycolysis From Glycolysis Glycolysis->DHAP_c Glycolysis->NADH_c mGPDH mGPDH (GPD2) CoQ Coenzyme Q mGPDH->CoQ e- (via FAD) DHAP_m Dihydroxyacetone Phosphate (DHAP) mGPDH->DHAP_m CoQH2 CoQH2 CoQ->CoQH2 ETC To Complex III (ETC) CoQH2->ETC G3P_m->mGPDH DHAP_m->DHAP_c Transport

Diagram 1: The Glycerol-3-Phosphate Shuttle Mechanism.

mGPDH at the Crossroads of Metabolism

mGPDH is a pivotal enzyme that integrates major metabolic pathways, ensuring cellular bioenergetic homeostasis.[1][2][14] Its substrate, G3P, is a key intermediate that can be channeled into glycolysis, gluconeogenesis, or lipid synthesis.

  • Glycolysis and Oxidative Phosphorylation: As the core of the G3P shuttle, mGPDH directly links the cytosolic redox state (NADH/NAD+ ratio) generated by glycolysis to the mitochondrial respiratory chain, fueling ATP production through oxidative phosphorylation.[2][15]

  • Lipid Metabolism: G3P is the backbone for the synthesis of triglycerides and phospholipids.[1] mGPDH activity influences the availability of cytosolic G3P for these lipogenic pathways.[1] Conversely, intermediates of fatty acid metabolism, such as acyl-CoA esters, can suppress G3P oxidation, highlighting a reciprocal regulation.[1]

Metabolic_Hub cluster_intermediates mGPDH mGPDH (GPD2) DHAP DHAP mGPDH->DHAP CoQH2 CoQH2 mGPDH->CoQH2 e- Glycolysis Glycolysis Glycolysis->DHAP NADH Cytosolic NADH Glycolysis->NADH OXPHOS Oxidative Phosphorylation Lipogenesis Lipogenesis (Triglycerides, Phospholipids) FattyAcidOx Fatty Acid Metabolism FattyAcidOx->mGPDH Regulates G3P G3P DHAP->G3P G3P->mGPDH G3P->Lipogenesis Backbone NADH->G3P cGPDH CoQH2->OXPHOS

Diagram 2: mGPDH as a Central Metabolic Hub.

Physiological and Pathophysiological Roles

The expression and activity of mGPDH vary significantly across different tissues, leading to diverse physiological and pathological roles.[1]

Thermogenesis

mGPDH plays a role in thyroid hormone-induced thermogenesis.[8] Thyroid hormones increase mGPDH mRNA levels in thermogenically responsive tissues like the liver and heart.[8] The exothermic nature of the G3P shuttle contributes to heat generation. In brown adipose tissue, which has exceptionally high levels of mGPDH mRNA (75-fold greater than white adipose tissue), the shuttle supports thermogenesis by supplying additional reducing equivalents to the mitochondria.[8][16] Studies in bumblebees also suggest that high mGPDH flux facilitates pre-flight muscle warming by operating in a loosely coupled state, thereby increasing heat release.[7]

Insulin Secretion

In pancreatic β-cells, mGPDH is a component of the glucose-sensing mechanism that leads to insulin secretion.[17] The enzyme's activity is enhanced by calcium, which increases in response to glucose metabolism.[17] However, its precise role is complex; some studies suggest impaired mGPDH activity contributes to insulin secretory defects, while others show that overexpression of mGPDH does not directly correlate with insulin secretory capacity, indicating the involvement of redundant pathways like the malate-aspartate shuttle.[18][19][20]

Cancer Metabolism

Metabolic reprogramming is a hallmark of cancer, and mGPDH is implicated in several malignancies.

  • Prostate Cancer: Unlike many other cancers, prostate cancer cells often do not exhibit increased glucose utilization but instead show higher mGPDH activity.[1][21] This enhanced activity supports mitochondrial respiration and provides intermediates for rapid cell growth.[1][21] Overexpression of mGPDH in prostate cancer cells has been shown to enhance their wound-healing ability and invasiveness.[1]

  • Thyroid Cancer: mGPDH is overexpressed in thyroid cancer compared to normal thyroid tissue.[15] It regulates cancer cell growth and the rate of oxidative phosphorylation.[15] This makes mGPDH a potential target for therapies, as the anti-diabetic drug metformin has been shown to downregulate mGPDH expression and inhibit OXPHOS in these cells.[15]

  • Reactive Oxygen Species (ROS) Production: mGPDH is a potent producer of mitochondrial ROS (H₂O₂).[1][10] In the pro-oxidative environment of cancer cells, this GPD2-dependent ROS production can be necessary for malignant cell survival and proliferation.[10] This has led to the exploration of mGPDH inhibitors as anti-cancer therapeutics.[10][22]

Non-Alcoholic Fatty Liver Disease (NAFLD)

NAFLD is characterized by the accumulation of fat in the liver.[23] In patients and mouse models of NAFLD, both the expression and activity of mGPDH are significantly lower in the liver.[4][11] This deficiency exacerbates triglyceride accumulation and steatosis by enhancing lipogenesis.[4][11][24] The underlying mechanism involves the induction of endoplasmic reticulum (ER) stress.[4][11][24] Restoring mGPDH expression has been shown to alleviate hepatic steatosis, suggesting it is a potential therapeutic target for NAFLD.[4][11]

NAFLD_Pathway mGPDH_deficiency mGPDH Deficiency (Low Expression/Activity) CypD_ubi Suppressed Cyclophilin-D (Cyp-D) Ubiquitination mGPDH_deficiency->CypD_ubi ER_Stress Increased Endoplasmic Reticulum (ER) Stress CypD_ubi->ER_Stress Lipogenesis Enhanced Lipogenesis ER_Stress->Lipogenesis TG_accum Triglyceride (TG) Accumulation Lipogenesis->TG_accum Steatosis Hepatic Steatosis (NAFLD) TG_accum->Steatosis

Diagram 3: Logical Flow of mGPDH Deficiency in NAFLD Pathogenesis.

Quantitative Data Summary

The following tables summarize key quantitative data related to mGPDH activity and inhibition from cited literature.

Table 1: mGPDH Activity in Different Cell Lines

Cell Line Description mGPDH Activity (Relative) cGPDH Activity (Relative) Reference
MIN6 Mouse Insulinoma ~8x higher than HIT ~3x higher than HIT [18][19]
HIT Hamster Insulinoma Lower Lower [18][19]
PNT1A Benign Prostate Lower Not specified [1]

| LNCaP | Prostate Cancer | Higher | Not specified |[1] |

Table 2: IC₅₀ Values of Novel mGPDH Inhibitors (iGP)

Compound Target IC₅₀ (Enzymatic Activity) IC₅₀ (H₂O₂ Production) Inhibition Type Reference
iGP-1 mGPDH 6.0 µM 14.2 µM Mixed [25][26]

| iGP-5 | mGPDH | 1.0 µM | 1.0 µM | Mixed |[25][26] |

Table 3: Effect of Metformin on mGPDH

Drug Effect on mGPDH Target Cells Outcome Reference
Metformin Downregulates expression Thyroid Cancer Cells Inhibits OXPHOS and cell growth [15]

| Metformin | Inhibits activity | Liver | Suppresses gluconeogenesis |[15][20] |

Experimental Protocols

Protocol: Spectrophotometric Assay for mGPDH Activity

This protocol details a common method to determine mGPDH activity by monitoring the reduction of an artificial electron acceptor.[1]

Principle: mGPDH activity is measured as a glycerol-3-phosphate:2,6-dichlorophenolindophenol (DCPIP) oxidoreductase. mGPDH oxidizes G3P and passes the electrons to DCPIP, causing the dye to lose its blue color. The rate of this decolorization is monitored spectrophotometrically at 610 nm.

Reagents:

  • Assay Medium: 50 mM KCl, 10 mM Tris–HCl, 1 mM EDTA, 1 mg/mL BSA (fatty acid-free), 1 mM KCN, pH 7.4.

  • Substrate: 25 mM glycerol-3-phosphate (G3P).

  • Electron Acceptor: 100 µM 2,6-dichlorophenolindophenol (DCPIP).

  • Sample: Isolated mitochondria or cell lysates (typically 20-50 µg of protein).

Procedure:

  • Prepare the assay medium and warm it to 30 °C.

  • Add the sample (e.g., isolated mitochondria) to a cuvette containing the assay medium. The KCN is included to inhibit Complex IV and prevent reoxidation of downstream electron carriers.

  • Add 100 µM DCPIP to the cuvette.

  • Place the cuvette in a spectrophotometer set to 610 nm and 30 °C.

  • Start the reaction by adding 25 mM G3P.

  • Immediately begin recording the change in absorbance at 610 nm for 60-120 seconds.

  • Calculate the enzyme activity using the Beer-Lambert law and the molar extinction coefficient for DCPIP (ε₆₁₀ = 20.1 mM⁻¹cm⁻¹).

  • Express activity as nmol of DCPIP reduced per minute per mg of protein.

Assay_Workflow start Start prep Prepare Assay Medium (30°C) start->prep add_sample Add Sample (e.g., Mitochondria) and DCPIP to Cuvette prep->add_sample equilibrate Equilibrate in Spectrophotometer (610 nm, 30°C) add_sample->equilibrate start_rxn Initiate Reaction by Adding G3P equilibrate->start_rxn record Record Absorbance Change for 60-120s start_rxn->record calculate Calculate Activity (nmol/min/mg protein) record->calculate end End calculate->end

Diagram 4: Experimental Workflow for mGPDH Activity Assay.
Protocol Outline: High-Throughput Screening (HTS) for mGPDH Inhibitors

This workflow outlines a cell-based assay to screen for small molecule inhibitors of mGPDH-dependent ROS production.[22][27]

Principle: PC-3 prostate cancer cells, which have high mGPDH activity and ROS production, are used. A fluorescent probe (e.g., Amplex Red) is used to detect H₂O₂ production. Small molecules from a compound library are tested for their ability to reduce the fluorescence signal, indicating inhibition of ROS formation.

Procedure Outline:

  • Plate Seeding: Seed PC-3 cells in multi-well plates (e.g., 96- or 384-well).

  • Compound Addition: Add compounds from a chemical library to individual wells at a fixed concentration. Include appropriate controls (vehicle, known inhibitor).

  • Incubation: Incubate cells with the compounds for a defined period.

  • Assay: Add the H₂O₂ detection reagent (e.g., Amplex Red and horseradish peroxidase).

  • Signal Detection: Measure fluorescence on a plate reader.

  • Hit Identification: Identify compounds that significantly reduce the fluorescence signal compared to vehicle controls.

  • Secondary Screen: Validate hits by performing dose-response curves to determine IC₅₀ values.

  • Specificity Assay: Test validated hits against purified recombinant mGPDH enzyme (as described in Protocol 5.1) to confirm direct inhibition.

HTS_Workflow start Start: Compound Library add_compounds Add Library Compounds to Wells start->add_compounds plate_cells Plate PC-3 Cells (High mGPDH ROS) plate_cells->add_compounds incubate Incubate Cells with Compounds add_compounds->incubate add_probe Add H₂O₂ Fluorescent Probe (e.g., Amplex Red) incubate->add_probe measure_fluor Measure Fluorescence add_probe->measure_fluor hit_id Identify 'Hits' (Reduced Fluorescence) measure_fluor->hit_id validate Validate Hits: Dose-Response Curves hit_id->validate Primary Hit end End: Validated Inhibitors hit_id->end No Hit confirm Confirm Direct Inhibition (Purified Enzyme Assay) validate->confirm confirm->end

Diagram 5: Workflow for High-Throughput Screening of mGPDH Inhibitors.

Conclusion

Mitochondrial glycerol-3-phosphate dehydrogenase is far more than a simple component of a metabolic shuttle. It is a master regulator of cellular bioenergetics, integrating glycolysis with mitochondrial respiration and linking carbohydrate metabolism with lipid synthesis. Its tissue-specific expression and involvement in diverse processes from thermogenesis to insulin secretion underscore its physiological importance. The dysregulation of mGPDH in prevalent diseases like cancer and NAFLD highlights its significant potential as a drug development target. The continued development of specific inhibitors and a deeper understanding of its regulatory mechanisms will be crucial for translating the foundational science of mGPDH into novel therapeutic strategies.

References

An In-depth Technical Guide on iGP-1 and its Effects on Glycolysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The term "iGP-1" is identified in scientific literature with two distinct molecules: a synthetic inhibitor of mitochondrial glycerol-3-phosphate dehydrogenase (mGPDH) and the well-known Insulin-like Growth Factor 1 (IGF-1). Both entities have significant, yet distinct, effects on cellular glucose metabolism and glycolysis. This technical guide provides a comprehensive overview of both this compound molecules, detailing their mechanisms of action, impacts on glycolytic pathways, and the experimental methodologies used for their study. The information is tailored for researchers and professionals in drug development, presenting quantitative data in structured tables and visualizing complex pathways and workflows using the DOT language for clarity and precision.

Part 1: this compound, the Novel Inhibitor of Mitochondrial Glycerol-3-Phosphate Dehydrogenase (mGPDH)

Introduction to the mGPDH Inhibitor this compound

This compound is a novel, cell-permeant small molecule identified through screening as a selective inhibitor of mitochondrial sn-glycerol 3-phosphate dehydrogenase (mGPDH).[1][2] This enzyme is a critical component of the glycerol phosphate shuttle, a key metabolic pathway that links cytosolic glycolysis to the mitochondrial electron transport chain.[2] By catalyzing the oxidation of glycerol-3-phosphate to dihydroxyacetone phosphate (DHAP), mGPDH transfers reducing equivalents from cytosolic NADH to the mitochondrial electron transport chain, contributing to cellular bioenergetics.[1][3] this compound, with its core benzimidazole-phenyl-succinamide structure, serves as a valuable tool for investigating the roles of glycerol-3-phosphate metabolism in various physiological and pathological states.[1][2]

Mechanism of Action and Effects on Glycolysis

The primary mechanism of this compound is the inhibition of mGPDH enzymatic activity. This action disrupts the glycerol phosphate shuttle, one of the main cellular systems for regenerating the cytosolic NAD+ consumed during glycolysis (specifically at the glyceraldehyde-3-phosphate dehydrogenase step).[2][4] By impeding this shuttle, this compound can lead to an increase in the cytosolic NADH/NAD+ ratio, which in turn can limit the overall rate of glycolysis, especially under conditions of high glycolytic demand.[5] The consequences of mGPDH inhibition by this compound include a reduction in glycerol phosphate-dependent mitochondrial respiration and an alteration of cellular energy metabolism.[2][3]

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative data on the inhibitory effects of this compound on mGPDH and related mitochondrial functions.

Table 1: Inhibitory Potency of this compound

Parameter Value Cell/System Reference
IC₅₀ ~1-15 µM Isolated Mitochondria [1][2]
Kᵢ ~1-15 µM Isolated Mitochondria [1][2]

| Inhibition Type | Mixed | Isolated Mitochondria |[1][2] |

Table 2: Effects of this compound on Mitochondrial Functions

Function Assessed Concentration Effect System Reference
H₂O₂ Production by mGPDH 0.25 - 80 µM Progressive Inhibition Isolated Mitochondria [2][3]
H₂O₂ Production (Half-Maximal Effect) ~8 µM 50% Inhibition Isolated Mitochondria [2][3]
Mitochondrial Membrane Potential (ΔΨm) 8, 25, 80 µM Significant Decrease Isolated Mitochondria [3]
Glycerol Phosphate-Dependent Respiration 25, 80 µM Significant Decrease Isolated Mitochondria [2][3]

| Respiration on other substrates (Pyruvate, Malate, etc.) | 25, 80 µM | No Alteration | Isolated Mitochondria |[2][3] |

Mandatory Visualizations: Signaling Pathways and Workflows

cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Glucose Glucose G6P G6P Glucose->G6P Glycolysis F6P F6P G6P->F6P Glycolysis Glyceraldehyde-3-P Glyceraldehyde-3-P F6P->Glyceraldehyde-3-P Glycolysis 1,3-BPG 1,3-BPG Glyceraldehyde-3-P->1,3-BPG GAPDH NAD NAD NADH NADH NAD->NADH Consumed NADH->NAD Regenerated DHAP Dihydroxyacetone Phosphate NADH->DHAP cGPDH G3P Glycerol-3-Phosphate DHAP->G3P G3P->G3P_mito Transport mGPDH mGPDH ETC Electron Transport Chain mGPDH->ETC e- mGPDH->DHAP_mito iGP1 This compound iGP1->mGPDH Inhibition G3P_mito->mGPDH

Caption: Mechanism of this compound action on the Glycerol Phosphate Shuttle.

cluster_prep Sample Preparation cluster_assay mGPDH Activity Assay isolate_mito Isolate Mitochondria from tissue/cells add_mito Add mitochondrial suspension isolate_mito->add_mito buffer Prepare Assay Buffer (e.g., Tris-HCl, pH 8.0) reagents Add Reagents: - Glycerol-3-Phosphate (Substrate) - Ubiquinone analogue (e.g., DCPIP) buffer->reagents add_igp1 Add varying concentrations of this compound reagents->add_igp1 add_igp1->add_mito measure Measure absorbance change (e.g., at 600 nm for DCPIP reduction) over time add_mito->measure

Caption: Experimental workflow for mGPDH activity assay with this compound.

Experimental Protocols

1.5.1 mGPDH Enzymatic Activity Assay

This protocol is designed to measure the enzymatic activity of mGPDH in isolated mitochondria and assess the inhibitory effect of this compound. The assay is based on the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP).

  • Materials:

    • Isolated mitochondria

    • Assay Buffer: 100 mM Tris-HCl, pH 8.0

    • Substrate: 50 mM Glycerol-3-Phosphate

    • Electron Acceptor: 1 mM DCPIP

    • Inhibitor: this compound stock solution in DMSO

    • Spectrophotometer capable of reading absorbance at 600 nm

  • Procedure:

    • Prepare a reaction mixture in a cuvette containing Assay Buffer, DCPIP, and the desired concentration of this compound (or DMSO for control).

    • Initiate the reaction by adding a small volume of the mitochondrial suspension (e.g., 20-50 µg of protein).

    • Immediately start monitoring the decrease in absorbance at 600 nm at 37°C. The rate of DCPIP reduction is proportional to mGPDH activity.

    • Calculate the specific activity (nmol/min/mg protein) and determine the IC₅₀ of this compound by testing a range of inhibitor concentrations.

1.5.2 Measurement of Mitochondrial Respiration

This protocol uses high-resolution respirometry (e.g., Oroboros Oxygraph or Seahorse XF Analyzer) to measure the effect of this compound on oxygen consumption rates in isolated mitochondria.

  • Materials:

    • Isolated mitochondria

    • Respiration Buffer (e.g., MiR05)

    • Substrates: Glycerol-3-Phosphate (e.g., 10 mM), Pyruvate (e.g., 5 mM), Malate (e.g., 2 mM)

    • ADP

    • Oligomycin (ATP synthase inhibitor)

    • This compound stock solution in DMSO

  • Procedure:

    • Calibrate the oxygen electrodes in the respirometer.

    • Add isolated mitochondria to the chambers containing pre-warmed Respiration Buffer.

    • Measure basal respiration (State 2) after the addition of a specific substrate, such as glycerol-3-phosphate.

    • Add a saturating concentration of ADP to measure active respiration (State 3).

    • Sequentially inject different concentrations of this compound into the chamber and record the change in oxygen consumption rate.

    • Add oligomycin to measure non-phosphorylating respiration (State 4o).

    • Repeat the experiment using other substrates (e.g., pyruvate & malate) to confirm the specificity of this compound for glycerol phosphate-dependent respiration.[2][3]

Part 2: IGF-1 (Insulin-like Growth Factor 1) and its Effects on Glycolysis

Introduction to IGF-1

Insulin-like Growth Factor 1 (IGF-1) is a crucial hormone that shares structural homology with insulin and plays a pivotal role in cellular growth, proliferation, differentiation, and metabolism.[6][7] Its effects are mediated through the IGF-1 receptor (IGF-1R), a transmembrane tyrosine kinase.[8] In the context of metabolism, IGF-1 signaling is deeply intertwined with glucose homeostasis.[6] Particularly in cancer biology, the IGF-1 pathway is often hyperactivated, contributing to the metabolic reprogramming of tumor cells towards a state of enhanced aerobic glycolysis, a phenomenon known as the Warburg effect.[9][10]

Mechanism of Action and Effects on Glycolysis

Upon binding of IGF-1 to its receptor, the IGF-1R undergoes autophosphorylation, initiating two primary downstream signaling cascades: the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway and the Ras/MAPK pathway.[11][12]

  • PI3K/Akt Pathway: This is the principal pathway through which IGF-1 regulates glycolysis.[11] Activated Akt promotes glycolysis through multiple mechanisms:

    • Increased Glucose Uptake: Akt facilitates the translocation of glucose transporters, particularly GLUT1, to the plasma membrane.[6][13]

    • Activation of Glycolytic Enzymes: Akt can directly or indirectly lead to the phosphorylation and activation of key glycolytic enzymes, including hexokinase 2 (HK2) and 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3).[9][14][15] PFKFB3 produces fructose-2,6-bisphosphate, a potent allosteric activator of phosphofructokinase-1 (PFK-1), the rate-limiting enzyme in glycolysis.[14]

    • Regulation of Pyruvate Kinase M2 (PKM2): IGF-1 signaling via Akt can induce the phosphorylation of PKM2, favoring its less active dimeric form. This slows the final step of glycolysis, causing glycolytic intermediates to be rerouted into biosynthetic pathways (e.g., pentose phosphate pathway) that support cell proliferation.[16]

This concerted action results in a significant increase in glycolytic flux, lactate production, and glycolytic ATP generation to meet the high energetic and biosynthetic demands of proliferating cells.[10]

Data Presentation: Quantitative Effects of IGF-1

The following tables summarize quantitative data on the effects of IGF-1 signaling on glycolysis and related metabolic parameters.

Table 3: IGF-1 Effect on Glycolytic ATP Production

Cell Line IGF-1 Concentration Effect on Glycolytic ATP Production Rate Reference

| MCF-7L (Breast Cancer) | 5 nM | 27.28% Increase |[10] |

Table 4: Role of PFKFB3 in Insulin/IGF-1 Signaling

Experimental Condition Cell Line Effect Reference
PFKFB3 siRNA Knockdown 3T3-L1 Adipocytes 38% Reduction in extracellular lactate [14]

| PFKFB3 siRNA Knockdown | 3T3-L1 Adipocytes | 22% Reduction in insulin-stimulated 2-deoxyglucose uptake |[14] |

Mandatory Visualizations: Signaling Pathways and Workflows

cluster_membrane Plasma Membrane cluster_cytosol Cytosol IGF1 IGF-1 IGF1R IGF-1 Receptor IGF1->IGF1R Binding PI3K PI3K IGF1R->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR GLUT1_vesicle GLUT1 Vesicle Akt->GLUT1_vesicle Promotes translocation PFKFB3 PFKFB3 Akt->PFKFB3 Activates GLUT1_membrane GLUT1 (at membrane) GLUT1_vesicle->GLUT1_membrane Glucose_in Glucose Uptake GLUT1_membrane->Glucose_in PFK1 PFK-1 PFKFB3->PFK1 Allosterically Activates Glycolysis Increased Glycolytic Flux PFK1->Glycolysis

Caption: IGF-1 signaling via the PI3K/Akt pathway to enhance glycolysis.

cluster_prep Cell Preparation cluster_assay Glycolysis Stress Test seed_cells Seed cells in Seahorse XF microplate incubate Incubate overnight seed_cells->incubate wash Wash and replace with Seahorse Assay Medium incubate->wash equilibrate Equilibrate plate in non-CO2 incubator wash->equilibrate load_cartridge Load sensor cartridge with: - IGF-1 (Port A) - Oligomycin (Port B) - 2-DG (Port C) run_assay Run Assay in Seahorse XF Analyzer load_cartridge->run_assay measure_ecar Measure ECAR (Extracellular Acidification Rate) run_assay->measure_ecar

Caption: Experimental workflow for a Seahorse Glycolysis Stress Test.

Experimental Protocols

2.5.1 Real-time Glycolytic Flux Analysis (Seahorse XF Assay)

This protocol measures the extracellular acidification rate (ECAR), an indicator of lactate production and thus glycolytic flux, in live cells in response to IGF-1 stimulation.[10]

  • Materials:

    • Seahorse XF Analyzer (e.g., XF96)

    • Seahorse XF Cell Culture Microplates

    • Seahorse XF Calibrant

    • Seahorse XF Assay Medium (e.g., DMEM without bicarbonate) supplemented with glucose, glutamine, and pyruvate

    • IGF-1

    • Oligomycin (Complex V inhibitor, maximizes glycolysis)

    • 2-Deoxy-D-glucose (2-DG, glycolysis inhibitor)

  • Procedure:

    • Cell Seeding: Seed cells (e.g., 1.2 x 10⁴ MCF-7L cells/well) in a Seahorse XF microplate and allow them to adhere overnight.[10]

    • Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO₂ incubator.

    • Cell Preparation: One hour before the assay, remove growth medium, wash cells with pre-warmed Seahorse Assay Medium, and add fresh assay medium to each well. Incubate at 37°C in a non-CO₂ incubator.

    • Compound Loading: Load the hydrated sensor cartridge ports with assay compounds: IGF-1 (or vehicle control), oligomycin, and 2-DG.

    • Assay Execution: Place the cell plate and sensor cartridge into the Seahorse XF Analyzer. The instrument will calibrate and then perform cycles of mixing, waiting, and measuring to establish a basal ECAR. It will then sequentially inject the compounds and measure the ECAR response after each injection.

    • Data Analysis: Analyze the data to determine basal glycolysis, glycolytic capacity (after oligomycin), and non-glycolytic acidification (after 2-DG). Compare the response between IGF-1 treated and control cells.

2.5.2 Glucose Uptake Assay

This protocol quantifies the rate of glucose uptake into cells using a fluorescently-labeled glucose analog, such as 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose).

  • Materials:

    • Cells cultured in multi-well plates

    • Krebs-Ringer-HEPES (KRH) buffer

    • IGF-1

    • 2-NBDG

    • Fluorescence plate reader or flow cytometer

  • Procedure:

    • Culture cells to approximately 80% confluency.

    • Serum-starve the cells for several hours to reduce basal glucose uptake.

    • Wash the cells with KRH buffer.

    • Pre-treat the cells with IGF-1 (e.g., 100 ng/mL) or vehicle in KRH buffer for a specified time (e.g., 30 minutes).

    • Add 2-NBDG to a final concentration (e.g., 50 µM) and incubate for 15-30 minutes at 37°C.

    • Stop the uptake by washing the cells with ice-cold KRH buffer.

    • Lyse the cells or directly measure the fluorescence of the incorporated 2-NBDG using a plate reader (Ex/Em ~485/535 nm) or flow cytometer.

    • Normalize the fluorescence signal to the protein content of each well to determine the rate of glucose uptake.

References

Understanding the Selectivity of iGP-1 for Mitochondrial Glycerol-3-Phosphate Dehydrogenase (mGPDH): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of iGP-1, a potent and cell-permeable inhibitor of mitochondrial glycerol-3-phosphate dehydrogenase (mGPDH). We will explore the quantitative data that establishes its selectivity, detail the experimental protocols used for its characterization, and visualize the relevant biological pathways and experimental workflows.

Introduction to this compound and mGPDH

Mitochondrial sn-glycerol 3-phosphate dehydrogenase (mGPDH or GPD2) is a key enzyme located on the outer surface of the inner mitochondrial membrane.[1][2] It plays a crucial role in cellular metabolism by catalyzing the oxidation of glycerol-3-phosphate (G3P) to dihydroxyacetone phosphate (DHAP). This reaction links glycolysis and lipid metabolism to the electron transport chain, primarily through the glycerol phosphate shuttle.[1][3][4][5]

The glycerol phosphate shuttle is vital for regenerating cytosolic NAD+ from NADH, a process essential for maintaining a high rate of glycolysis.[1] Given mGPDH's central role, its selective inhibition is a valuable tool for studying metabolic pathways and holds potential for therapeutic intervention in diseases like cancer and hepatic steatosis.[2][6]

This compound is a novel, small-molecule inhibitor identified through screening for its ability to selectively target mGPDH.[1][3][4][5] Its core structure is a benzimidazole-phenyl-succinamide, and it is characterized as a cell-permeant compound, making it effective in both isolated mitochondria and intact cell systems.[1][4][5][7]

Quantitative Analysis of this compound Selectivity

The selectivity of this compound is demonstrated by its potent inhibition of mGPDH with minimal effects on its cytosolic counterpart (cGPDH) and other mitochondrial respiratory complexes at comparable concentrations.

Target Enzyme Parameter Value (µM) Reference
mGPDH IC₅₀ (Enzymatic Activity)6.3[8]
IC₅₀ (Enzymatic Activity)6.0[9]
IC₅₀ (H₂O₂ Production)~8.0[1][10]
IC₅₀ (H₂O₂ Production)14.2[9]
Kᵢc (Competitive)9.5[11]
Kᵢu (Uncompetitive)14.6[11]
cGPDH IC₅₀ (Enzymatic Activity)>80 (No inhibition observed)[1]
Mitochondrial Site IQ IC₅₀ (H₂O₂ Production)13.6[11]
Inhibition Threshold>10[1][10]

Key Insights from the Data:

  • High Selectivity over cGPDH: this compound shows a remarkable selectivity for the mitochondrial isoform of GPDH, with no significant inhibition of the cytosolic form (cGPDH) at concentrations up to 80 µM.[1]

  • Mechanism of Inhibition: this compound acts as a mixed-type inhibitor of mGPDH.[1][3][4][5] Kinetic analysis reveals it has a greater affinity for the free enzyme (competitive inhibition, Kᵢc = 9.5 µM) than for the enzyme-substrate complex (uncompetitive inhibition, Kᵢu = 14.6 µM).[1][11] It is proposed to interact with a single, allosteric binding site.[1][11]

  • Off-Target Effects: this compound demonstrates good specificity, but some off-target effects are observed at higher concentrations. It begins to inhibit H₂O₂ production from respiratory chain Site IQ at concentrations above 10 µM and can inhibit mitochondrial membrane potential (ΔΨm) driven by low concentrations of succinate (0.5 mM).[1][10] However, this effect is not observed with higher, more saturating succinate concentrations (5 mM).[1][10]

Signaling Pathway: The Glycerol Phosphate Shuttle

The primary pathway involving mGPDH is the glycerol phosphate shuttle. This shuttle is crucial for transferring reducing equivalents from cytosolic NADH into the mitochondrial electron transport chain to regenerate NAD+ for glycolysis.

GPD_Shuttle cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_imm Inner Mitochondrial Membrane Glycolysis Glycolysis NAD_c NAD+ Glycolysis->NAD_c reduces NADH_c NADH NAD_c->NADH_c cGPDH cGPDH (GPD1) NADH_c->cGPDH e- DHAP_c DHAP DHAP_c->cGPDH G3P_c Glycerol-3-Phosphate G3P_m Glycerol-3-Phosphate G3P_c->G3P_m Transport cGPDH->NAD_c cGPDH->G3P_c mGPDH mGPDH (GPD2) ETC_Q Coenzyme Q Pool mGPDH->ETC_Q e- to ETC DHAP_m DHAP mGPDH->DHAP_m G3P_m->mGPDH DHAP_m->DHAP_c Transport iGP1 This compound iGP1->mGPDH inhibits

Caption: The Glycerol Phosphate Shuttle and the inhibitory action of this compound.

As the diagram illustrates, this compound selectively inhibits mGPDH at the inner mitochondrial membrane, thereby disrupting the transfer of electrons to the electron transport chain and the regeneration of cytosolic NAD+ via this shuttle.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the selectivity and potency of this compound.

mGPDH Enzymatic Activity Inhibition Assay

This protocol is adapted from methods used to determine the IC₅₀ of this compound.

Objective: To measure the rate of mGPDH-catalyzed reduction of a dye (DCPIP) in the presence of varying concentrations of this compound to determine the IC₅₀ value.

Materials:

  • Isolated mitochondria (e.g., from rat skeletal muscle)

  • Assay Buffer: (e.g., 120 mM KCl, 10 mM HEPES, 5 mM KH₂PO₄, 2 mM MgCl₂, 1 mM EGTA, pH 7.2)

  • Glycerol-3-phosphate (G3P) solution

  • 2,6-Dichlorophenolindophenol (DCPIP) solution

  • Rotenone (to inhibit Complex I)

  • Antimycin A (to inhibit Complex III)

  • This compound stock solution (in DMSO)

  • 96-well microplate

  • Spectrophotometer (plate reader) capable of reading absorbance at 600 nm

Procedure:

  • Prepare Reagents: Prepare fresh solutions of G3P, DCPIP, rotenone, and antimycin A in the assay buffer. Prepare a serial dilution of this compound in DMSO, and a vehicle control (DMSO only).

  • Mitochondrial Preparation: Resuspend isolated mitochondria in the assay buffer to a final concentration of approximately 0.1-0.5 mg/mL. Keep on ice.

  • Assay Setup: To each well of a 96-well plate, add:

    • Assay Buffer

    • Rotenone (final concentration ~2 µM)

    • Antimycin A (final concentration ~1 µM)

    • DCPIP (final concentration ~50 µM)

    • Varying concentrations of this compound or vehicle control.

  • Pre-incubation: Add the mitochondrial suspension to each well. Incubate the plate at 37°C for 5-10 minutes to allow the inhibitor to interact with the enzyme.

  • Initiate Reaction: Start the reaction by adding G3P to each well (final concentration ~10-20 mM).

  • Data Acquisition: Immediately begin measuring the decrease in absorbance at 600 nm every 30 seconds for 10-15 minutes. The rate of DCPIP reduction is proportional to mGPDH activity.

  • Data Analysis:

    • Calculate the initial rate of reaction (V₀) for each this compound concentration by determining the slope of the linear portion of the absorbance vs. time curve.

    • Normalize the rates relative to the vehicle control (100% activity).

    • Plot the percent inhibition against the logarithm of the this compound concentration.

    • Fit the data to a dose-response curve to determine the IC₅₀ value.

Mitochondrial H₂O₂ Production Assay (for Off-Target Effects)

This protocol is based on methods used to assess this compound's specificity against different sites of the electron transport chain.[1]

Objective: To measure the rate of hydrogen peroxide (H₂O₂) production from different mitochondrial sites in the presence of this compound to assess its off-target effects.

Materials:

  • Isolated mitochondria

  • Assay Buffer (MAS: 70 mM sucrose, 220 mM mannitol, 10 mM KH₂PO₄, 5 mM MgCl₂, 2 mM HEPES, 1 mM EGTA, pH 7.2)

  • Amplex™ UltraRed reagent

  • Horseradish peroxidase (HRP)

  • Superoxide dismutase (SOD)

  • Substrates for different sites (e.g., Succinate for Site IQ and Site IIF, Pyruvate/Malate for Site IF)

  • Inhibitors for isolating specific sites (e.g., Rotenone, Antimycin A)

  • This compound stock solution (in DMSO)

  • Fluorometer or fluorescent plate reader (Ex/Em: ~568/581 nm)

Procedure:

  • Prepare Reaction Mix: In the assay buffer, prepare a reaction mix containing Amplex UltraRed (~10 µM), HRP (~1 U/mL), and SOD (~25 U/mL).

  • Assay Setup: In a 96-well black plate or a fluorometer cuvette, add the reaction mix.

  • Isolate Specific Site: Add specific substrates and inhibitors to induce H₂O₂ production from a desired site. For example, to measure from Site IQ:

    • Add Succinate (e.g., 0.5 mM or 5 mM).

    • Add Antimycin A (to block downstream electron flow and enhance reverse electron transport).

  • Add Inhibitor: Add varying concentrations of this compound or a vehicle control.

  • Initiate with Mitochondria: Add a small amount of isolated mitochondria (~0.05 mg/mL) to start the measurement.

  • Data Acquisition: Monitor the increase in fluorescence over time at 37°C. The rate of fluorescence increase is proportional to the rate of H₂O₂ production.

  • Data Analysis:

    • Calculate the rate of H₂O₂ production for each condition.

    • Normalize the rates to the vehicle control for that specific site.

    • Plot the percent inhibition against the this compound concentration to evaluate its effect on different sites of the respiratory chain.

Experimental and Logical Workflow

The discovery and characterization of a selective inhibitor like this compound follows a logical progression from high-throughput screening to detailed mechanistic studies.

workflow cluster_screening Phase 1: Discovery & Screening cluster_validation Phase 2: Selectivity & Potency Validation cluster_mechanistic Phase 3: Mechanistic Characterization A High-Throughput Screen (e.g., mGPDH H₂O₂ production assay) B Identify Initial Hits (Compounds inhibiting mGPDH) A->B C Primary Selectivity Panel (cGPDH vs mGPDH activity) B->C D Determine IC₅₀ for mGPDH (Enzymatic Activity Assay) C->D E Assess Off-Target Effects (H₂O₂ production from ETC sites I, II, III) C->E F Select Lead Compound (this compound) D->F E->F G Kinetic Analysis (Determine Kᵢc and Kᵢu) F->G I Structure-Activity Relationship (SAR) (Synthesize and test analogs) F->I H Cell-Based Assays (Confirm cell permeability and in-cellulo target engagement) G->H

Caption: Workflow for the identification and characterization of this compound.

This workflow begins with a broad screen to find compounds that modulate mGPDH activity. Hits are then rigorously tested for their potency against mGPDH and their selectivity against other relevant enzymes. Finally, the most promising candidates, like this compound, undergo detailed mechanistic studies to understand their mode of action.[1][4][5]

Conclusion

This compound is a well-characterized, potent, and highly selective inhibitor of mitochondrial GPDH. Its selectivity arises from a significantly higher affinity for mGPDH over its cytosolic isoform and other components of the mitochondrial respiratory chain. The comprehensive data available, from IC₅₀ values to detailed kinetic parameters, establishes this compound as a reliable chemical tool. For researchers in metabolism, cancer biology, and drug development, this compound provides a unique and valuable means to acutely and specifically probe the physiological and pathophysiological roles of mGPDH in a variety of biological systems.

References

Methodological & Application

Application Notes and Protocols for IGF-1 and GLP-1 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Terminology: The term "iGP-1" does not correspond to a recognized molecule in the context of cell culture and signaling pathways. It is highly probable that this is a typographical error for either IGF-1 (Insulin-like Growth Factor 1) or GLP-1 (Glucagon-like Peptide-1) . Both are critical signaling molecules with extensive applications in cell culture-based research and drug development. This document provides detailed application notes and protocols for both IGF-1 and GLP-1.

Part 1: Insulin-like Growth Factor 1 (IGF-1)

Application Notes

Insulin-like Growth Factor 1 (IGF-1) is a crucial peptide hormone that mediates cell proliferation, differentiation, survival, and metabolism.[1] Its signaling pathway is a key regulator of normal physiological growth and is also implicated in various pathologies, including cancer and neurodegenerative diseases.[1][2] In cell culture, IGF-1 is widely used to stimulate cell growth, prevent apoptosis, and study cellular signaling cascades.[3][4] The biological actions of IGF-1 are primarily mediated through the IGF-1 receptor (IGF-1R), a transmembrane tyrosine kinase.[3][4] The IGF system's complexity is increased by the presence of at least six high-affinity IGF-binding proteins (IGFBPs) that modulate the bioavailability of IGF-1.[3][5]

Mechanism of Action: The binding of IGF-1 to IGF-1R triggers the autophosphorylation of the receptor's intracellular tyrosine kinase domains.[4] This activation leads to the recruitment and phosphorylation of substrate proteins, most notably the Insulin Receptor Substrate (IRS) proteins and Shc.[3][4][6] These events initiate downstream signaling through two major pathways:

  • PI3K/Akt Pathway: Primarily responsible for cell survival and proliferation.[3][6]

  • Ras/Raf/MEK/ERK (MAPK) Pathway: Mainly involved in cell growth and differentiation.[3][6]

Understanding the quantitative balance between IGF-1, its receptors, and binding proteins is critical for predicting cellular responses in experimental settings.[5][7]

Quantitative Data for IGF-1 in Cell Culture
ParameterTypical Range/ValueCell Type ExampleNotes
Working Concentration 10 - 100 ng/mLOvarian Cancer Cells (OVCAR5)The optimal dose can be more predictive of cell response than concentration alone.[7]
Incubation Time 15 min - 72 hoursVaries by assayShort-term for signaling studies (phosphorylation), long-term for proliferation assays.
Serum Starvation 4 - 24 hoursMost cell linesPerformed prior to IGF-1 treatment to reduce basal signaling.
Cell Seeding Density 2,500 - 10,000 cells/cm²Varies by cell lineShould be optimized to ensure logarithmic growth during the experiment.
Experimental Protocols

1. General Protocol for Culturing Cells with IGF-1

This protocol provides a general guideline for treating adherent cells with IGF-1 to study its effects on proliferation and signaling.

  • Materials:

    • Cell line of interest (e.g., MCF-7, OVCAR5)

    • Complete growth medium (e.g., DMEM with 10% FBS)

    • Serum-free medium

    • Recombinant Human IGF-1

    • Phosphate-Buffered Saline (PBS)

    • Cell culture plates (e.g., 96-well for proliferation, 6-well for protein analysis)

  • Procedure:

    • Cell Seeding: Plate cells at a predetermined density in complete growth medium and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO₂.

    • Serum Starvation: The next day, aspirate the complete medium, wash the cells once with PBS, and replace the medium with serum-free medium. Incubate for 4-24 hours to synchronize the cells and reduce basal signaling pathway activation.

    • IGF-1 Treatment: Prepare a stock solution of IGF-1 in sterile PBS or water. Dilute the stock to the desired final concentration in serum-free medium.

    • Aspirate the starvation medium and add the IGF-1-containing medium to the cells. Include a negative control group with serum-free medium only.

    • Incubation: Incubate the cells for the desired period. This can range from 15 minutes for analyzing protein phosphorylation to several days for proliferation or differentiation studies.

    • Downstream Analysis: Following incubation, cells can be harvested for various analyses such as:

      • Proliferation Assays: (e.g., MTT, BrdU) to measure cell growth.

      • Western Blotting: To analyze the phosphorylation status of key signaling proteins like Akt and ERK.

      • Immunoprecipitation: To study protein-protein interactions within the IGF-1 signaling pathway.

2. Western Blot Analysis of Akt Phosphorylation

  • Procedure:

    • Follow steps 1-4 of the general protocol, treating cells in 6-well plates.

    • Incubate cells with IGF-1 (e.g., 50 ng/mL) for 15-30 minutes.

    • Cell Lysis: Place the plate on ice, aspirate the medium, and wash cells with ice-cold PBS. Add ice-cold lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Transfer the supernatant (protein extract) to a new tube. Determine protein concentration using a BCA or Bradford assay.

    • Proceed with standard western blotting procedures, using primary antibodies against phospho-Akt (Ser473) and total Akt.

Diagrams

IGF1_Signaling_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus IGF1R IGF-1R IRS1 IRS-1 IGF1R->IRS1 Shc Shc IGF1R->Shc IGF1 IGF-1 IGF1->IGF1R PI3K PI3K IRS1->PI3K Grb2 Grb2 Shc->Grb2 Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Differentiation Growth & Differentiation ERK->Differentiation

Caption: IGF-1 Signaling Pathway.

IGF1_Experimental_Workflow start Start seed Seed Cells in Complete Medium start->seed starve Serum Starve Cells (4-24h) seed->starve treat Treat with IGF-1 (or Vehicle Control) starve->treat incubate Incubate (15 min to 72h) treat->incubate analysis Downstream Analysis incubate->analysis western Western Blot (Signaling) analysis->western mtt Proliferation Assay (MTT, BrdU) analysis->mtt end End western->end mtt->end

Caption: IGF-1 Experimental Workflow.

Part 2: Glucagon-like Peptide-1 (GLP-1)

Application Notes

Glucagon-like peptide-1 (GLP-1) is an incretin hormone primarily known for its role in regulating glucose homeostasis.[8][9][10] It is released from intestinal L-cells in response to nutrient ingestion and potentiates glucose-dependent insulin secretion from pancreatic β-cells.[11] Beyond its effects on the pancreas, GLP-1 also slows gastric emptying, suppresses appetite, and has protective effects on various cell types, including neurons and cardiovascular cells.[10][11][12] Due to these multifaceted actions, GLP-1 receptor (GLP-1R) agonists are a major class of therapeutics for type 2 diabetes and obesity.[8][12] In cell culture, GLP-1 and its analogs are used to study insulin secretion, β-cell proliferation and survival, and cytoprotective signaling pathways.

Mechanism of Action: GLP-1 exerts its effects by binding to the GLP-1 receptor, a G protein-coupled receptor (GPCR).[11] Activation of the GLP-1R in pancreatic β-cells leads to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA) and Exchange Protein Activated by cAMP 2 (Epac2). This cascade results in:

  • Enhanced glucose-stimulated insulin secretion.

  • Increased insulin gene transcription and biosynthesis.

  • Promotion of β-cell proliferation and inhibition of apoptosis.

Quantitative Data for GLP-1 in Cell Culture
ParameterTypical Range/ValueCell Type ExampleNotes
Working Concentration 1 - 100 nMPancreatic β-cell lines (e.g., INS-1, MIN6)Synthetic GLP-1 receptor agonists (e.g., Liraglutide, Exendin-4) are often used due to their longer half-life.
Incubation Time 30 min - 48 hoursVaries by assayShort-term for insulin secretion assays, long-term for proliferation or gene expression studies.
Glucose Concentration 2.8 mM (low) to 16.7 mM (high)Pancreatic β-cell linesGLP-1's effects on insulin secretion are glucose-dependent.
Cell Seeding Density 5 x 10⁴ - 2 x 10⁵ cells/cm²INS-1, MIN6Should be optimized for the specific cell line and assay.
Experimental Protocols

1. General Protocol for Culturing Pancreatic β-cells with GLP-1

This protocol outlines a general method for treating pancreatic β-cell lines with GLP-1 to assess its impact on cell function.

  • Materials:

    • Pancreatic β-cell line (e.g., INS-1, MIN6)

    • Complete growth medium (e.g., RPMI-1640 with 10% FBS, 1 mM sodium pyruvate, 50 µM 2-mercaptoethanol)

    • Krebs-Ringer Bicarbonate Buffer (KRBH) with varying glucose concentrations

    • GLP-1 or a stable GLP-1R agonist

    • Cell culture plates

  • Procedure:

    • Cell Culture: Culture cells in complete growth medium in a humidified incubator at 37°C and 5% CO₂. Passage cells regularly to maintain logarithmic growth.

    • Seeding: Seed cells into appropriate culture plates (e.g., 24-well plate for insulin secretion) and allow them to grow to a confluency of 70-80%.

    • Pre-incubation: Before the experiment, wash the cells with PBS and pre-incubate them in a low-glucose buffer (e.g., KRBH with 2.8 mM glucose) for 1-2 hours to establish a basal state.

    • GLP-1 Treatment: Prepare solutions of GLP-1 or its agonist in KRBH buffer containing either low (2.8 mM) or high (16.7 mM) glucose.

    • Aspirate the pre-incubation buffer and add the treatment solutions to the cells. Include appropriate controls (low and high glucose without GLP-1).

    • Incubation: Incubate for the desired time. For insulin secretion assays, a 1-2 hour incubation is typical.

    • Sample Collection and Analysis:

      • Insulin Secretion: Collect the supernatant (KRBH buffer) and measure the insulin concentration using an ELISA kit. Lyse the cells to measure total insulin content for normalization.

      • Gene Expression: For longer incubations, lyse the cells and extract RNA for qRT-PCR analysis of genes like Ins1, Ins2, and Pdx1.

      • Cell Viability: Perform MTT or other viability assays to assess the cytoprotective effects of GLP-1.

Diagrams

GLP1_Signaling_Pathway cluster_membrane β-Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GLP1R GLP-1R Gs Gs Protein GLP1R->Gs AC Adenylate Cyclase cAMP cAMP AC->cAMP GLP1 GLP-1 GLP1->GLP1R Gs->AC PKA PKA cAMP->PKA Epac2 Epac2 cAMP->Epac2 InsulinVesicles Insulin Vesicle Exocytosis PKA->InsulinVesicles GeneExpression Gene Expression (Insulin, Survival) PKA->GeneExpression Epac2->InsulinVesicles

Caption: GLP-1 Signaling in Pancreatic β-cells.

GLP1_Experimental_Workflow start Start seed Seed β-cells (e.g., INS-1) start->seed preincubate Pre-incubate in Low Glucose Buffer seed->preincubate treat Treat with GLP-1 in Low/High Glucose preincubate->treat incubate Incubate (1-2h) treat->incubate analysis Sample Collection & Analysis incubate->analysis elisa Measure Insulin Secretion (ELISA) analysis->elisa end End elisa->end

Caption: GLP-1 Insulin Secretion Assay Workflow.

References

Application Notes and Protocols for the Use of iGP-1 in Laboratory Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

iGP-1 is a selective and cell-permeant inhibitor of mitochondrial sn-glycerol 3-phosphate dehydrogenase (mGPDH), a key enzyme linking glycolysis and oxidative phosphorylation.[1][2][3][4] As a mixed inhibitor, this compound provides a valuable tool for investigating the metabolic roles of mGPDH in various physiological and pathological contexts, including cancer and metabolic diseases.[1][2][3][4] These application notes provide detailed protocols for the use of this compound in laboratory settings.

Mechanism of Action:

This compound inhibits mGPDH, an enzyme located on the inner mitochondrial membrane.[1][2][3][4] This enzyme is a crucial component of the glycerol phosphate shuttle, which facilitates the transfer of reducing equivalents from cytosolic NADH to the mitochondrial electron transport chain.[1][2][3][4] By inhibiting mGPDH, this compound disrupts this shuttle, leading to a decrease in the oxidation of glycerol-3-phosphate and a subsequent impact on cellular bioenergetics.[1][2][3][4]

Data Presentation

The following tables summarize the quantitative data regarding the inhibitory effects of this compound on mGPDH and its consequences on mitochondrial function.

ParameterValueSpecies/SystemReference
ICngcontent-ng-c4139270029="" class="ng-star-inserted">50 (mGPDH activity) ~6.0 µMRat Skeletal Muscle Mitochondria[1]
Kngcontent-ng-c4139270029="" class="ng-star-inserted">i (mGPDH) ~1-15 µMNot specified[1][3][4]
ICngcontent-ng-c4139270029="" class="ng-star-inserted">50 (H2O2 production by mGPDH) ~8 µMRat Skeletal Muscle Mitochondria[5][6]
Experimental ConditionEffect of this compoundConcentrationCell/System TypeReference
Glycerol phosphate-dependent respirationSignificant decrease25 and 80 µMIsolated Mitochondria[2][5]
Mitochondrial membrane potential (ΔΨm) powered by glycerol phosphateSignificant decrease8, 25, and 80 µMIsolated Mitochondria[5][6]
Hngcontent-ng-c4139270029="" class="ng-star-inserted">2O2 production from site IQ (with 0.5 mM succinate)Inhibition>10 µMIsolated Mitochondria[5][6]
Respiration on pyruvate, malate, glutamate, or succinateNo significant alterationUp to 80 µMIsolated Mitochondria[2][5]
cGPDH (cytosolic GPDH) activityNo significant inhibitionUp to 80 µMRabbit cGPDH[2]
Basal and uncoupled respiration on glucose (in the presence of oxamate and aminooxyacetate)Consistent decrease100 µMMurine Cortical Synaptosomes[2][4]

Experimental Protocols

Protocol 1: Measurement of mGPDH Activity in Isolated Mitochondria

This protocol is adapted from the methods described by Orr et al., 2014.[2]

Materials:

  • Isolated mitochondria

  • Assay buffer (e.g., 120 mM KCl, 5 mM HEPES, 1 mM EGTA, pH 7.2)

  • Glycerol-3-phosphate (substrate)

  • Rotenone (Complex I inhibitor)

  • Antimycin A (Complex III inhibitor)

  • Potassium cyanide (KCN) (Complex IV inhibitor)

  • 2,6-dichlorophenolindophenol (DCPIP) (electron acceptor)

  • This compound (or vehicle control, e.g., DMSO)

  • Spectrophotometer capable of reading at 600 nm

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Isolate mitochondria from the tissue of interest using standard differential centrifugation methods.

  • In a spectrophotometer cuvette, add the assay buffer, rotenone (e.g., 2 µM), antimycin A (e.g., 2 µM), and KCN (e.g., 1 mM) to inhibit the electron transport chain and prevent DCPIP re-oxidation.

  • Add the desired concentration of this compound or vehicle control to the cuvette and incubate for a short period (e.g., 2-5 minutes) at the desired temperature (e.g., 37°C).

  • Add the isolated mitochondria (e.g., 25-50 µg of protein) to the cuvette.

  • Add DCPIP to a final concentration of 50 µM.

  • Initiate the reaction by adding glycerol-3-phosphate (e.g., 20 mM).

  • Immediately begin monitoring the decrease in absorbance at 600 nm, which corresponds to the reduction of DCPIP.

  • Calculate the rate of mGPDH activity from the linear portion of the absorbance curve. The activity is proportional to the rate of DCPIP reduction.

Protocol 2: Assessment of Cellular Respiration in Intact Cells

This protocol outlines a general procedure for measuring the effect of this compound on cellular oxygen consumption using a Seahorse XF Analyzer or a similar instrument.

Materials:

  • Cultured cells of interest

  • Cell culture medium

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Analyzer (or equivalent)

  • This compound

  • Other metabolic inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A) for a mitochondrial stress test.

  • Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

Procedure:

  • Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare a stock solution of this compound in the appropriate solvent (e.g., DMSO) and then dilute it to the desired working concentrations in the assay medium.

  • On the day of the assay, remove the cell culture medium and wash the cells with the pre-warmed assay medium.

  • Add the final volume of assay medium to each well.

  • Incubate the plate at 37°C in a non-CO2 incubator for approximately 1 hour to allow the cells to equilibrate.

  • Load the injector ports of the sensor cartridge with this compound and other compounds for the mitochondrial stress test (e.g., Port A: this compound or vehicle, Port B: Oligomycin, Port C: FCCP, Port D: Rotenone/Antimycin A).

  • Calibrate the Seahorse XF Analyzer.

  • Place the cell culture microplate in the analyzer and initiate the protocol.

  • Measure the basal oxygen consumption rate (OCR) before injecting any compounds.

  • Inject this compound or vehicle and monitor the change in OCR to determine the effect of mGPDH inhibition on cellular respiration.

  • Subsequently, inject the other mitochondrial inhibitors to assess various parameters of mitochondrial function in the presence or absence of this compound.

Protocol 3: Treatment of Cultured Cells with this compound for Downstream Analysis

This protocol provides a general guideline for treating cultured cells with this compound to study its effects on cellular processes such as proliferation, viability, or gene expression.

Materials:

  • Cultured cells of interest

  • Complete cell culture medium

  • This compound stock solution (in a sterile solvent like DMSO)

  • Phosphate-buffered saline (PBS)

  • Reagents for the desired downstream analysis (e.g., cell viability assay kit, lysis buffer for protein or RNA extraction).

Procedure:

  • Plate the cells in the appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein/RNA extraction) and allow them to attach and grow to the desired confluency.

  • Prepare working solutions of this compound by diluting the stock solution in complete cell culture medium to the desired final concentrations. Also, prepare a vehicle control with the same concentration of the solvent.

  • Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) in a standard cell culture incubator (37°C, 5% CO2).

  • After the incubation period, proceed with the intended downstream analysis. For example:

    • Cell Viability/Proliferation: Use assays such as MTT, WST-1, or CellTiter-Glo.

    • Protein Analysis: Wash the cells with ice-cold PBS, lyse them in an appropriate buffer, and collect the lysates for Western blotting or other protein assays.

    • Gene Expression Analysis: Wash the cells with PBS, lyse them, and extract total RNA for RT-qPCR or microarray analysis.

Visualizations

G cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Dihydroxyacetone_phosphate Dihydroxyacetone_phosphate Glycolysis->Dihydroxyacetone_phosphate DHAP NADH NADH Glycolysis->NADH Glycerol_3_phosphate Glycerol_3_phosphate Dihydroxyacetone_phosphate->Glycerol_3_phosphate cGPDH NAD NAD NADH->NAD Glycerol_3_phosphate_mito Glycerol-3-Phosphate Glycerol_3_phosphate->Glycerol_3_phosphate_mito Transport mGPDH mGPDH Glycerol_3_phosphate_mito->mGPDH DHAP_mito DHAP_mito mGPDH->DHAP_mito DHAP FADH2 FADH2 mGPDH->FADH2 iGP1 This compound iGP1->mGPDH ETC ETC FADH2->ETC Electron Transport Chain

Caption: The Glycerophosphate Shuttle and the site of this compound inhibition.

G cluster_invitro In Vitro Experiments cluster_analysis Data Analysis and Interpretation start Start: Hypothesis on the role of mGPDH isolate_mito Isolate Mitochondria start->isolate_mito culture_cells Culture Cells start->culture_cells measure_mgpdh_activity measure_mgpdh_activity isolate_mito->measure_mgpdh_activity Protocol 1 treat_with_igp1 treat_with_igp1 culture_cells->treat_with_igp1 Protocol 3 analyze_data Analyze Quantitative Data measure_mgpdh_activity->analyze_data measure_respiration measure_respiration treat_with_igp1->measure_respiration Protocol 2 downstream_analysis downstream_analysis treat_with_igp1->downstream_analysis Viability, Gene Expression, etc. measure_respiration->analyze_data downstream_analysis->analyze_data interpret_results Interpret Results analyze_data->interpret_results conclusion Conclusion on mGPDH function interpret_results->conclusion

Caption: General experimental workflow for studying the effects of this compound.

G cluster_consequences Downstream Consequences iGP1 This compound mGPDH_inhibition Inhibition of mGPDH iGP1->mGPDH_inhibition reduced_gp_shuttle Reduced Glycerophosphate Shuttle Activity mGPDH_inhibition->reduced_gp_shuttle decreased_etc_input Decreased Electron Input to ETC reduced_gp_shuttle->decreased_etc_input altered_nadh_nad Altered Cytosolic NADH/NAD+ Ratio reduced_gp_shuttle->altered_nadh_nad decreased_oxphos decreased_oxphos decreased_etc_input->decreased_oxphos Decreased Oxidative Phosphorylation metabolic_shift metabolic_shift altered_nadh_nad->metabolic_shift Metabolic Shift (e.g., increased glycolysis)

Caption: Downstream consequences of mGPDH inhibition by this compound.

References

Application Notes and Protocols for iGP-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

iGP-1 is a potent and selective cell-permeant inhibitor of mitochondrial sn-glycerol 3-phosphate dehydrogenase (mGPDH), a key enzyme of the glycerol phosphate shuttle. This shuttle plays a crucial role in cellular bioenergetics by transferring reducing equivalents from cytosolic NADH to the mitochondrial electron transport chain. Inhibition of mGPDH by this compound provides a valuable tool for investigating the metabolic consequences of disrupting this pathway and its implications in various physiological and pathological states, including obesity, diabetes, and cancer. These application notes provide detailed protocols for the preparation, storage, and experimental use of this compound, along with an overview of its mechanism of action and potential downstream signaling effects.

This compound: Chemical Properties and Mechanism of Action

This compound, with the chemical name N-[4-(1H-Benzoimidazol-2-yl)-phenyl]-succinamic acid, is a small molecule inhibitor that selectively targets mGPDH.[1]

PropertyValueReference
CAS Number 27031-00-1[2]
Molecular Formula C₁₇H₁₅N₃O₃[2]
Molecular Weight 309.32 g/mol [2]
IC₅₀ 6.3 µM for mGPDH[1]

Mechanism of Action:

This compound acts as a mixed inhibitor of mGPDH, an enzyme located on the outer surface of the inner mitochondrial membrane.[3][4] mGPDH catalyzes the oxidation of glycerol-3-phosphate to dihydroxyacetone phosphate (DHAP), transferring electrons to the electron transport chain via coenzyme Q. This process is a key component of the glycerol phosphate shuttle, which is essential for the regeneration of cytosolic NAD+ from NADH produced during glycolysis. By inhibiting mGPDH, this compound disrupts this shuttle, leading to a decrease in the transfer of reducing equivalents into the mitochondria, thereby affecting cellular respiration and ATP production.[2][5]

Solution Preparation and Storage

Proper preparation and storage of this compound solutions are critical for maintaining its stability and activity.

Stock Solution Preparation

This compound is soluble in various organic solvents. Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions.

SolventMaximum SolubilityReference
DMSO50 mg/mL[2][6]

Protocol for 10 mM DMSO Stock Solution:

  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of high-purity DMSO to achieve a final concentration of 10 mM. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 3.09 mg of this compound in 1 mL of DMSO.

  • Vortex the solution until the powder is completely dissolved. Gentle warming to 37°C and sonication can be used to aid dissolution if precipitation occurs.[1]

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Working Solution Preparation

For in vitro cell-based assays, the DMSO stock solution can be further diluted in cell culture medium to the desired final concentration. It is recommended to first dilute the stock solution in a small volume of medium before adding it to the final culture volume to avoid precipitation.

For in vivo studies, specific formulations are required to ensure solubility and bioavailability.

Protocol 1: Aqueous Formulation [3]

  • Prepare a 25 mg/mL stock solution of this compound in DMSO.

  • To prepare a 2.5 mg/mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 and mix until the solution is clear.

  • Add 450 µL of saline to reach a final volume of 1 mL. The final solvent composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

Protocol 2: Oil-Based Formulation [3]

  • Prepare a 25 mg/mL stock solution of this compound in DMSO.

  • To prepare a 2.5 mg/mL working solution, add 100 µL of the DMSO stock solution to 900 µL of corn oil and mix thoroughly. The final solvent composition will be 10% DMSO and 90% Corn Oil.

Storage

Proper storage is essential to maintain the integrity of this compound.

Storage ConditionDurationReference
Solid Powder 3 years at -20°C[5]
In Solvent (Stock Solution) 6 months at -80°C[1][3]
1 month at -20°C[1][3]

Storage Recommendations:

  • Store the solid powder at -20°C, protected from light.[4]

  • Store stock solutions in tightly sealed vials at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1][3]

  • Avoid repeated freeze-thaw cycles of stock solutions.[1][3]

Signaling Pathways and Experimental Workflows

Primary Signaling Pathway: Disruption of the Glycerol Phosphate Shuttle

The primary effect of this compound is the inhibition of mGPDH, which directly disrupts the glycerol phosphate shuttle. This has several immediate metabolic consequences.

cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_imm Inner Mitochondrial Membrane Glycolysis Glycolysis NADH_cytosol NADH Glycolysis->NADH_cytosol produces DHAP DHAP G3P_cytosol Glycerol-3-Phosphate DHAP->G3P_cytosol reduces cGPDH cGPDH G3P_cytosol->cGPDH G3P_mito Glycerol-3-Phosphate G3P_cytosol->G3P_mito translocates NAD_cytosol NAD+ NAD_cytosol->Glycolysis required for NADH_cytosol->NAD_cytosol regenerated by NADH_cytosol->cGPDH cGPDH->DHAP mGPDH mGPDH ETC Electron Transport Chain (ETC) mGPDH->ETC donates e- G3P_mito->mGPDH iGP1 This compound iGP1->mGPDH inhibits iGP1 This compound mGPDH mGPDH iGP1->mGPDH inhibits GPS Glycerol Phosphate Shuttle mGPDH->GPS enables MitoResp Mitochondrial Respiration GPS->MitoResp fuels ATP_prod ATP Production MitoResp->ATP_prod drives AMP_ATP_ratio AMP/ATP Ratio ATP_prod->AMP_ATP_ratio decreases AMPK AMPK AMP_ATP_ratio->AMPK activates mTORC1 mTORC1 AMPK->mTORC1 inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth promotes Start Start SeedCells Seed cells in Seahorse plate Start->SeedCells HydrateCartridge Hydrate sensor cartridge Start->HydrateCartridge PreparePlate Prepare cell plate with assay medium SeedCells->PreparePlate LoadCompounds Load this compound and other compounds into cartridge HydrateCartridge->LoadCompounds Calibrate Calibrate Seahorse Analyzer PreparePlate->Calibrate LoadCompounds->Calibrate RunAssay Run Seahorse Assay Calibrate->RunAssay AnalyzeData Analyze OCR and ECAR data RunAssay->AnalyzeData End End AnalyzeData->End Start Start Acclimation Acclimate Mice Start->Acclimation DietInduction Induce Obesity with High-Fat Diet Acclimation->DietInduction GroupAssignment Assign to Treatment Groups (Vehicle vs. This compound) DietInduction->GroupAssignment Treatment Administer this compound or Vehicle GroupAssignment->Treatment Monitoring Monitor Body Weight, Food Intake, etc. Treatment->Monitoring Daily SampleCollection Collect Blood and Tissue Samples Treatment->SampleCollection End of Study MetabolicTests Perform GTT and ITT Monitoring->MetabolicTests Periodically DataAnalysis Analyze Data SampleCollection->DataAnalysis End End DataAnalysis->End

References

Part 1: Insulin-like Growth Factor 1 (IGF-1) Application in Studying Metabolic Diseases

Author: BenchChem Technical Support Team. Date: November 2025

As "iGP-1" does not correspond to a recognized molecule in the context of metabolic diseases, this document provides information on two highly relevant molecules with similar nomenclature: Insulin-like Growth Factor 1 (IGF-1) and Glucagon-like Peptide-1 (GLP-1) . Both play crucial roles in metabolic regulation and are key subjects of research in diseases such as diabetes and obesity.

Application Notes

Insulin-like Growth Factor 1 (IGF-1) is a critical hormone that shares structural homology with insulin and plays a significant role in growth and metabolic regulation.[1][2] Its involvement in glucose homeostasis makes it a key target of investigation in metabolic diseases like type 2 diabetes and insulin resistance.[1][3]

Mechanism of Action and Signaling Pathway:

IGF-1 exerts its effects by binding to the IGF-1 receptor (IGF-1R), a tyrosine kinase receptor.[1][4] This binding triggers autophosphorylation of the receptor and the recruitment of substrate proteins, primarily the insulin receptor substrate (IRS) proteins.[4][5] This initiates two major downstream signaling cascades:

  • PI3K/Akt Pathway: This pathway is central to the metabolic actions of IGF-1.[2][4] Activated IRS proteins recruit and activate phosphatidylinositol 3-kinase (PI3K), leading to the production of PIP3.[4] PIP3, in turn, activates Akt (also known as Protein Kinase B), which promotes glucose uptake, glycogen synthesis, and protein synthesis, while inhibiting gluconeogenesis and apoptosis.[5][6]

  • Ras/MAPK Pathway: This pathway is predominantly associated with the mitogenic and growth-promoting effects of IGF-1, involving cell proliferation and differentiation.[2][4]

While IGF-1 primarily binds to IGF-1R, it can also bind to the insulin receptor (IR) with lower affinity, and hybrid receptors of IGF-1R and IR exist, further highlighting the crosstalk between these two signaling systems.[1][2]

Role in Metabolic Diseases:

Dysregulation of the IGF-1 system is implicated in various metabolic disorders. Low levels of IGF-1 have been associated with an increased risk of developing type 2 diabetes.[7] IGF-1 contributes to glucose homeostasis by:

  • Enhancing Insulin Sensitivity: IGF-1 can increase the sensitivity of tissues to insulin.[3][8]

  • Promoting Glucose Uptake: It directly stimulates glucose transport into muscle and other tissues.[3]

  • Suppressing Hepatic Glucose Production: Central administration of IGF-1 has been shown to suppress the production of glucose by the liver.[1]

Conversely, conditions of insulin resistance can impact IGF-1 signaling. For instance, low circulating levels of IGFBP-1, a binding protein that modulates IGF-1 bioavailability, are often observed in hyperinsulinemic states and are linked to impaired glucose tolerance.[8]

Quantitative Data
ParameterObservationOrganism/SystemReference
Hepatic Glucose Production (HGP) Central administration of IGF-1 markedly suppressed HGP.Rats[1]
Glucose Infusion Rate (GIR) ICV administration of IGF-1 increased GIR by >50% during hyperinsulinemic-euglycemic clamps.Rats[1]
Insulin Sensitivity Overexpression of IGF-1 in the brain led to enhanced insulin sensitivity.Mice[3]
Blood Glucose Levels Central IGF-1 treatment or prolonged overexpression resulted in reduced blood glucose levels.Mice[3]
Experimental Protocols

1. In Vitro Glucose Uptake Assay in Adipocytes or Myocytes

This protocol measures the direct effect of IGF-1 on glucose transport into cells.

  • Cell Culture: Culture a suitable cell line (e.g., 3T3-L1 adipocytes or L6 myotubes) to confluence and differentiate into the desired phenotype.

  • Serum Starvation: Before the experiment, starve the cells in a low-glucose medium for 2-4 hours to minimize basal glucose uptake.

  • IGF-1 Treatment: Treat the cells with varying concentrations of recombinant IGF-1 for a specified period (e.g., 30 minutes). Include a positive control (e.g., insulin) and a negative control (vehicle).

  • Glucose Uptake Measurement: Add a radiolabeled glucose analog (e.g., 2-deoxy-[³H]-glucose) for a short period (e.g., 5-10 minutes).

  • Cell Lysis and Scintillation Counting: Wash the cells with ice-cold PBS to stop the uptake, lyse the cells, and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Normalize the radioactivity counts to the protein concentration of each sample.

2. In Vivo Hyperinsulinemic-Euglycemic Clamp in Rodents

This "gold standard" technique assesses whole-body insulin sensitivity and tissue-specific glucose uptake in response to IGF-1.

  • Animal Preparation: Anesthetize the animal (e.g., rat or mouse) and insert catheters into the jugular vein (for infusions) and carotid artery (for blood sampling).

  • Basal Period: After a recovery period, take basal blood samples to determine baseline glucose and insulin levels.

  • Experimental Period (Clamp):

    • Initiate a continuous infusion of insulin (or IGF-1 in this specific context) at a constant rate.

    • Simultaneously, infuse a variable rate of glucose solution to maintain blood glucose at a constant, normal level (euglycemia).

    • Monitor blood glucose every 5-10 minutes and adjust the glucose infusion rate (GIR) accordingly.

  • Steady State: Once a steady state is reached (constant blood glucose with a stable GIR), the GIR is a measure of whole-body glucose disposal and insulin sensitivity.

  • Tracer Administration (Optional): A glucose tracer (e.g., [³H]-glucose) can be infused to measure tissue-specific glucose uptake and endogenous glucose production.

  • Tissue Collection: At the end of the clamp, tissues of interest (e.g., muscle, liver, adipose tissue) can be collected for further analysis.

Diagrams

IGF1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IGF1 IGF-1 IGF1R IGF-1R IGF1->IGF1R Binds IRS IRS IGF1R->IRS Phosphorylates PI3K PI3K IRS->PI3K Activates PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Activates GLUT4 GLUT4 Vesicle Akt->GLUT4 Translocation GSK3 GSK3 Akt->GSK3 Inhibits Gene_Expression Gene Expression (Growth, Survival) Akt->Gene_Expression Regulates Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Glycogen_Synthesis Glycogen Synthesis GSK3->Glycogen_Synthesis

Caption: IGF-1 signaling pathway in metabolic regulation.

Experimental_Workflow_Clamp cluster_prep Animal Preparation cluster_clamp Hyperinsulinemic-Euglycemic Clamp cluster_analysis Data Collection & Analysis Anesthesia Anesthesia Catheterization Catheter Insertion (Jugular Vein, Carotid Artery) Anesthesia->Catheterization Basal Basal Blood Sampling Catheterization->Basal Infusion Start Constant IGF-1/Insulin Infusion Basal->Infusion Glucose_Infusion Start Variable Glucose Infusion Infusion->Glucose_Infusion Monitoring Monitor Blood Glucose (Every 5-10 min) Glucose_Infusion->Monitoring Adjust_GIR Adjust Glucose Infusion Rate (GIR) Monitoring->Adjust_GIR Adjust_GIR->Monitoring Steady_State Achieve Steady State (Euglycemia) Adjust_GIR->Steady_State Record_GIR Record Steady-State GIR Steady_State->Record_GIR Tissue_Collection Collect Tissues (Muscle, Liver, Adipose) Steady_State->Tissue_Collection Biochemical_Analysis Biochemical Analysis Record_GIR->Biochemical_Analysis Tissue_Collection->Biochemical_Analysis

Caption: Workflow for a hyperinsulinemic-euglycemic clamp.

Part 2: Glucagon-like Peptide-1 (GLP-1) Application in Studying Metabolic Diseases

Application Notes

Glucagon-like peptide-1 (GLP-1) is an incretin hormone secreted from L-cells of the intestine in response to nutrient intake.[9][10] It is a key regulator of glucose homeostasis and has become a major therapeutic target for type 2 diabetes and obesity.[11][12]

Mechanism of Action and Signaling Pathway:

GLP-1 acts by binding to its specific G-protein coupled receptor, the GLP-1 receptor (GLP-1R), which is expressed in various tissues including pancreatic β-cells, pancreatic α-cells, the brain, and the gastrointestinal tract.[10][11] Binding of GLP-1 to its receptor activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA) and Exchange protein activated by cAMP 2 (Epac2). This signaling cascade has several metabolic effects:

  • In Pancreatic β-cells: It enhances glucose-dependent insulin secretion.[10]

  • In Pancreatic α-cells: It suppresses glucagon secretion in a glucose-dependent manner (i.e., during hyperglycemia).[11][12]

  • In the Stomach: It delays gastric emptying, which slows the absorption of glucose from food.[11]

  • In the Brain: It promotes satiety and reduces food intake.[11][12]

Role in Metabolic Diseases:

The therapeutic potential of GLP-1 in metabolic diseases is well-established, with several GLP-1 receptor agonists (GLP-1RAs) approved for clinical use.[12] In individuals with type 2 diabetes, the incretin effect is often diminished, and GLP-1RAs help to restore this function.[10] The multifaceted actions of GLP-1 contribute to:

  • Improved Glycemic Control: By stimulating insulin and suppressing glucagon, GLP-1 lowers blood glucose levels with a low risk of hypoglycemia because its actions are glucose-dependent.[10]

  • Weight Management: By delaying gastric emptying and promoting satiety, GLP-1RAs can lead to significant weight loss.[9][12]

  • Cardiovascular Benefits: Some GLP-1RAs have been shown to reduce the risk of cardiovascular events in patients with type 2 diabetes.[11]

Research also explores the interplay between GLP-1 and other metabolic hormones, such as the potential for GLP-1 to influence the IGF system.[13][14]

Quantitative Data
ParameterObservationCompoundPopulationReference
HbA1c Reduction -0.28%Liraglutide 1.8 mgPatients with T1D[15]
HbA1c Reduction -0.17%ExenatidePatients with T1D[15]
IGFBP-1 Levels Decreased by 37-52% from 150-210 minGLP-1 InfusionHumans[14]
Free IGF-1 Levels Decreased by 29-38% at the end of the studyGLP-1 InfusionHumans[14]
Experimental Protocols

1. In Vitro Insulin Secretion Assay from Pancreatic Islets

This protocol assesses the effect of GLP-1 on glucose-stimulated insulin secretion (GSIS).

  • Islet Isolation: Isolate pancreatic islets from rodents (e.g., mice or rats) by collagenase digestion followed by density gradient centrifugation.

  • Islet Culture: Culture the isolated islets for 24-48 hours to allow recovery.

  • Insulin Secretion Assay:

    • Pre-incubate the islets in a low-glucose buffer (e.g., 2.8 mM glucose) for 1-2 hours.

    • Incubate batches of islets in low glucose, high glucose (e.g., 16.7 mM glucose), and high glucose plus varying concentrations of a GLP-1 analog.

    • After a defined incubation period (e.g., 1 hour), collect the supernatant.

  • Insulin Measurement: Measure the concentration of insulin in the supernatant using an ELISA or radioimmunoassay.

  • Data Analysis: Normalize the insulin secretion to the islet number or DNA content.

2. In Vivo Oral Glucose Tolerance Test (OGTT) in Rodents

This test evaluates the effect of GLP-1 on glucose tolerance after an oral glucose challenge.

  • Animal Preparation: Fast the animals overnight (e.g., 12-16 hours) but allow free access to water.

  • Drug Administration: Administer the GLP-1 receptor agonist or vehicle via a suitable route (e.g., subcutaneous or intraperitoneal injection) at a specified time before the glucose challenge.

  • Baseline Blood Sample: Take a baseline blood sample (time 0) from the tail vein.

  • Glucose Challenge: Administer a standard dose of glucose solution orally via gavage.

  • Blood Sampling: Collect blood samples at regular intervals after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

  • Glucose Measurement: Measure the blood glucose concentration in each sample.

  • Data Analysis: Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to quantify glucose tolerance.

Diagrams

GLP1_Signaling_Pathway cluster_membrane Pancreatic β-Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GLP1 GLP-1 GLP1R GLP-1R GLP1->GLP1R Binds AC Adenylyl Cyclase GLP1R->AC Activates cAMP cAMP AC->cAMP ATP -> cAMP ATP ATP PKA PKA cAMP->PKA Activates Epac2 Epac2 cAMP->Epac2 Activates Insulin_Vesicles Insulin Vesicles PKA->Insulin_Vesicles Promotes Exocytosis Gene_Expression Insulin Gene Transcription PKA->Gene_Expression Promotes Epac2->Insulin_Vesicles Promotes Exocytosis Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion

Caption: GLP-1 signaling in a pancreatic β-cell.

Experimental_Workflow_OGTT Fasting Overnight Fasting Drug_Admin Administer GLP-1RA or Vehicle Fasting->Drug_Admin Baseline_Sample Collect Baseline Blood (Time 0) Drug_Admin->Baseline_Sample Glucose_Gavage Oral Glucose Gavage Baseline_Sample->Glucose_Gavage Time_Course_Sampling Collect Blood at 15, 30, 60, 90, 120 min Glucose_Gavage->Time_Course_Sampling Measure_Glucose Measure Blood Glucose Time_Course_Sampling->Measure_Glucose Data_Analysis Plot Glucose Curve & Calculate AUC Measure_Glucose->Data_Analysis

References

Application Notes and Protocols for Investigating the Glycerol-3-Phosphate Shuttle Using iGP-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The glycerol-3-phosphate (G3P) shuttle is a crucial metabolic pathway for the transfer of reducing equivalents from cytosolic NADH into the mitochondrial electron transport chain, playing a significant role in cellular bioenergetics.[1][2] This shuttle is particularly important in tissues with high metabolic rates, such as skeletal muscle and the brain.[3] The key enzyme in this shuttle is the mitochondrial glycerol-3-phosphate dehydrogenase (mGPDH), which is embedded in the inner mitochondrial membrane.[1][2][4]

iGP-1 is a potent, selective, and cell-permeant small-molecule inhibitor of mGPDH.[2][4][5][6] Its specificity for mGPDH over the cytosolic isoform (cGPDH) and other mitochondrial dehydrogenases makes it an invaluable tool for elucidating the physiological and pathophysiological roles of the G3P shuttle in various cellular and disease models.[1][4][7] These application notes provide detailed protocols for utilizing this compound to investigate the function and contribution of the G3P shuttle to cellular metabolism.

Mechanism of Action

This compound acts as a mixed inhibitor of mGPDH, with reported IC50 and Ki values in the low micromolar range.[2][4][6] By inhibiting mGPDH, this compound blocks the oxidation of glycerol-3-phosphate to dihydroxyacetone phosphate (DHAP) at the inner mitochondrial membrane. This inhibition prevents the transfer of electrons from cytosolic NADH to the mitochondrial electron transport chain via the G3P shuttle.[1][2]

Data Presentation

Table 1: In Vitro Efficacy and Selectivity of this compound
ParameterValueSubstrate/ConditionSource
mGPDH Inhibition (IC50) ~8 µMH₂O₂ production by mGPDH[1][4]
mGPDH Inhibition (Ki) ~1-15 µMMixed inhibition kinetics[2][4][6]
cGPDH Inhibition No significant inhibitionEnzymatic activity assay[4]
Effect on Mitochondrial Respiration (Glycerol Phosphate) Significant decrease at 25 µM and 80 µMState 3 respiration in isolated mitochondria[4][8]
Effect on Mitochondrial Respiration (Other Substrates) No significant alterationPyruvate, malate, glutamate, succinate[4][8]
Effect on Mitochondrial Membrane Potential (ΔΨm) (Glycerol Phosphate) Significant decrease at 8, 25, and 80 µMIsolated mitochondria[1][8]
Off-target effect on Succinate Oxidation (ΔΨm) Significant decrease at 80 µM0.5 mM succinate[8]

Signaling and Experimental Workflow Diagrams

G3P_Shuttle_Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_ims Intermembrane Space cluster_imm Inner Mitochondrial Membrane cluster_matrix Mitochondrial Matrix Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis DHAP DHAP Glycolysis->DHAP Dihydroxyacetone Phosphate NADH_c NADH Glycolysis->NADH_c NAD+ -> NADH G3P_c Glycerol-3-Phosphate DHAP->G3P_c cGPDH NADH_c->DHAP NAD_c NAD+ NAD_c->Glycolysis G3P_m Glycerol-3-Phosphate G3P_c->G3P_m mGPDH mGPDH G3P_m->mGPDH FADH2 FADH₂ mGPDH->FADH2 FAD -> FADH₂ DHAP_m DHAP mGPDH->DHAP_m DHAP ETC Electron Transport Chain ATP ATP ETC->ATP Oxidative Phosphorylation FAD FAD FADH2->ETC DHAP_m->DHAP iGP1 This compound iGP1->mGPDH

Caption: The Glycerol-3-Phosphate Shuttle Pathway and the inhibitory action of this compound on mGPDH.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Metabolic Assays cluster_analysis Data Analysis Cell_Culture Cell Culture or Tissue Isolation Vehicle_Control Vehicle Control (e.g., DMSO) Cell_Culture->Vehicle_Control iGP1_Treatment This compound Treatment (Dose-Response) Cell_Culture->iGP1_Treatment Mito_Isolation Mitochondrial Isolation (Optional) Mito_Isolation->Vehicle_Control Mito_Isolation->iGP1_Treatment OCR_Measurement Oxygen Consumption Rate (Seahorse Analyzer) Vehicle_Control->OCR_Measurement ECAR_Measurement Extracellular Acidification Rate (Seahorse Analyzer) Vehicle_Control->ECAR_Measurement Metabolite_Analysis Metabolite Analysis (Lactate, Pyruvate, G3P) Vehicle_Control->Metabolite_Analysis Mito_Potential Mitochondrial Membrane Potential (e.g., TMRM, JC-1) Vehicle_Control->Mito_Potential ROS_Production Reactive Oxygen Species (e.g., MitoSOX) Vehicle_Control->ROS_Production iGP1_Treatment->OCR_Measurement iGP1_Treatment->ECAR_Measurement iGP1_Treatment->Metabolite_Analysis iGP1_Treatment->Mito_Potential iGP1_Treatment->ROS_Production Data_Quantification Quantification and Statistical Analysis OCR_Measurement->Data_Quantification ECAR_Measurement->Data_Quantification Metabolite_Analysis->Data_Quantification Mito_Potential->Data_Quantification ROS_Production->Data_Quantification Interpretation Interpretation of G3P Shuttle Contribution Data_Quantification->Interpretation

Caption: A general experimental workflow for investigating the G3P shuttle using this compound.

Experimental Protocols

Protocol 1: Measuring the Effect of this compound on Mitochondrial Respiration in Isolated Mitochondria

Objective: To determine the specific inhibitory effect of this compound on G3P-driven mitochondrial oxygen consumption.

Materials:

  • Isolated mitochondria from the tissue of interest (e.g., skeletal muscle, brain)

  • Respiration buffer (e.g., MAS buffer)

  • Substrates: Glycerol-3-phosphate, pyruvate, malate, succinate, glutamate

  • ADP

  • Rotenone (Complex I inhibitor)

  • Oligomycin (ATP synthase inhibitor)

  • This compound (stock solution in DMSO)

  • High-resolution respirometer (e.g., Oroboros Oxygraph-2k) or a Seahorse XF Analyzer with an appropriate mitochondrial assay kit.

Procedure:

  • Mitochondrial Preparation: Isolate mitochondria from fresh tissue using standard differential centrifugation protocols. Assess mitochondrial quality and integrity.

  • Respirometer Setup: Calibrate the respirometer and add respiration buffer to the chambers.

  • Mitochondrial Loading: Add a standardized amount of isolated mitochondria to each chamber.

  • Substrate Addition:

    • G3P-driven Respiration: Add rotenone to inhibit Complex I. Then, add glycerol-3-phosphate as the substrate.

    • Control Substrates: In separate experiments, use other substrate combinations like pyruvate + malate (for Complex I) or succinate + rotenone (for Complex II).

  • This compound Treatment: Add this compound at various concentrations (e.g., 2.5, 8, 25, 80 µM) or the vehicle (DMSO) to the chambers.[4][8] Incubate for a short period.

  • State 3 Respiration: Initiate State 3 respiration by adding a saturating concentration of ADP.

  • State 4o Respiration: After ADP is phosphorylated, measure State 4 (leak) respiration. Add oligomycin to measure oligomycin-insensitive respiration (State 4o).

  • Data Analysis: Calculate the oxygen consumption rates (OCR) for each state and substrate condition. Compare the OCR in the presence of this compound to the vehicle control. A significant decrease in G3P-driven respiration with no or minimal effect on other substrate-driven respiration indicates specific inhibition of the G3P shuttle.[4][8]

Protocol 2: Assessing the Impact of this compound on Cellular Bioenergetics in Intact Cells

Objective: To evaluate the contribution of the G3P shuttle to the overall metabolic phenotype of cultured cells.

Materials:

  • Cultured cells of interest

  • Cell culture medium

  • Seahorse XF Cell Mito Stress Test Kit

  • Seahorse XF Analyzer

  • This compound (stock solution in DMSO)

  • Oligomycin, FCCP, Rotenone/Antimycin A

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an optimized density and allow them to adhere overnight.

  • This compound Pre-treatment: On the day of the assay, replace the culture medium with Seahorse XF assay medium supplemented with substrates (e.g., glucose, pyruvate, glutamine). Pre-treat the cells with various concentrations of this compound or vehicle for a specified duration.

  • Seahorse Assay:

    • Load the sensor cartridge with oligomycin, FCCP, and a mixture of rotenone and antimycin A.

    • Calibrate the Seahorse XF Analyzer.

    • Place the cell plate in the analyzer and initiate the Mito Stress Test protocol.

  • Data Acquisition: The instrument will measure the Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in real-time before and after the sequential injection of the mitochondrial inhibitors.

  • Data Analysis:

    • Analyze the changes in basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity in this compound treated cells compared to controls. A decrease in these parameters suggests a reliance on the G3P shuttle for mitochondrial respiration.

    • Simultaneously, analyze the ECAR to assess changes in glycolysis. An increase in ECAR upon this compound treatment may indicate a compensatory glycolytic response to mitochondrial inhibition.

Protocol 3: Measuring Changes in Cytosolic NADH/NAD+ Ratio

Objective: To directly visualize the effect of G3P shuttle inhibition on the cytosolic redox state.

Materials:

  • Cells expressing a genetically encoded NADH/NAD+ biosensor (e.g., Peredox).[5]

  • Fluorescence microscope or plate reader capable of ratiometric imaging.

  • This compound.

  • Aminooxyacetate (AOA) - an inhibitor of the malate-aspartate shuttle (optional, for comparative studies).[5]

Procedure:

  • Cell Culture and Transfection: Culture cells and, if necessary, transfect them with the NADH/NAD+ biosensor plasmid.

  • Imaging Setup: Place the cells on the microscope stage in an appropriate imaging buffer.

  • Baseline Measurement: Acquire baseline fluorescence images at the two excitation/emission wavelengths of the biosensor.

  • Inhibitor Addition: Add this compound to the cells and continuously monitor the ratiometric fluorescence signal.[5]

  • Comparative Analysis (Optional): In a separate experiment, use an inhibitor of the malate-aspartate shuttle, such as AOA, to compare the relative contributions of the two shuttles to maintaining the cytosolic NADH/NAD+ ratio.[5]

  • Data Analysis: Calculate the change in the NADH/NAD+ ratio over time following the addition of this compound. An increase in the ratio indicates an accumulation of cytosolic NADH due to the inhibition of its transport into the mitochondria via the G3P shuttle.[5]

Conclusion

This compound is a powerful and selective tool for dissecting the role of the glycerol-3-phosphate shuttle in cellular metabolism. By employing the protocols outlined above, researchers can quantify the contribution of the G3P shuttle to mitochondrial respiration, assess its importance in maintaining cellular bioenergetic homeostasis, and explore its potential as a therapeutic target in various diseases. Careful experimental design, including appropriate controls and dose-response studies, is essential for obtaining robust and interpretable results.

References

iGP-1: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

iGP-1 is a selective and cell-permeant small molecule inhibitor of mitochondrial sn-glycerol 3-phosphate dehydrogenase (mGPDH), a key enzyme linking cytosolic glycolysis to mitochondrial respiration. By inhibiting mGPDH, this compound provides a powerful tool for investigating the role of the glycerol phosphate shuttle in various physiological and pathological processes. These application notes provide detailed information on the procurement, handling, and utilization of this compound in experimental settings.

Supplier and Purchasing Information

This compound is available for purchase from several reputable suppliers of research chemicals. The following table summarizes key purchasing information from prominent vendors.

SupplierProduct NameCAS NumberMolecular FormulaMolecular WeightPurity
MedchemExpress This compound27031-00-1C₁₇H₁₅N₃O₃309.32>98%
Cambridge Bioscience (distributor for TargetMol) This compound27031-00-1C₁₇H₁₅N₃O₃309.32>98%
Sigma-Aldrich (Calbiochem®) This compound27031-00-1C₁₇H₁₅N₃O₃309.32≥98% (HPLC)

Physicochemical and Handling Properties

Proper handling and storage of this compound are crucial for maintaining its stability and activity.

PropertyValue
Appearance Beige solid
Solubility DMSO: 50 mg/mL
Storage Store at 2-8°C for short-term and -20°C or -80°C for long-term storage.
Stock Solution Storage Aliquot and store at -20°C (up to 1 month) or -80°C (up to 6 months) to avoid repeated freeze-thaw cycles.

Mechanism of Action and Signaling Pathway

This compound selectively inhibits the mitochondrial isoform of glycerol-3-phosphate dehydrogenase (mGPDH), an enzyme located on the outer surface of the inner mitochondrial membrane. mGPDH is a critical component of the glycerol phosphate shuttle, which facilitates the transfer of reducing equivalents from cytosolic NADH, produced during glycolysis, to the mitochondrial electron transport chain.

The shuttle involves two enzymes: cytosolic GPDH (cGPDH or GPD1) and mitochondrial GPDH (mGPDH or GPD2). cGPDH reduces dihydroxyacetone phosphate (DHAP) to glycerol-3-phosphate (G3P), oxidizing NADH to NAD⁺ in the process. G3P then diffuses to the inner mitochondrial membrane where it is oxidized back to DHAP by mGPDH. This reaction reduces the FAD cofactor of mGPDH to FADH₂, which then donates electrons to the electron transport chain via coenzyme Q (ubiquinone).

This compound acts as a mixed inhibitor of mGPDH, meaning it can bind to both the free enzyme and the enzyme-substrate complex.[1] This inhibition disrupts the glycerol phosphate shuttle, thereby reducing the flux of electrons into the respiratory chain from cytosolic NADH.

GPDH_pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_IMM Inner Mitochondrial Membrane Glycolysis Glycolysis NAD NAD⁺ Glycolysis->NAD NADH NADH + H⁺ NAD->NADH Reduction NADH->NAD Oxidation DHAP Dihydroxyacetone Phosphate (DHAP) NADH->DHAP G3P_cyto Glycerol-3-Phosphate (G3P) DHAP->G3P_cyto cGPDH G3P_cyto->DHAP Oxidation G3P_mito Glycerol-3-Phosphate (G3P) G3P_cyto->G3P_mito Transport cGPDH cGPDH (GPD1) mGPDH mGPDH (GPD2) FAD FAD mGPDH->FAD CoQ Coenzyme Q (Ubiquinone) ETC Electron Transport Chain CoQ->ETC DHAP_mito Dihydroxyacetone Phosphate (DHAP) G3P_mito->DHAP_mito mGPDH DHAP_mito->DHAP Transport FADH2 FADH₂ FAD->FADH2 Reduction FADH2->CoQ Electron Transfer iGP1 This compound iGP1->mGPDH Inhibition

Caption: The Glycerol Phosphate Shuttle and the inhibitory action of this compound on mGPDH.

Experimental Protocols

The following protocols are based on methodologies described in the scientific literature, particularly in "Novel Inhibitors of Mitochondrial sn-Glycerol 3-phosphate Dehydrogenase"[2]. Researchers should adapt these protocols to their specific experimental systems.

mGPDH Enzyme Activity Assay

This assay measures the enzymatic activity of mGPDH by monitoring the reduction of a dye.

Materials:

  • Isolated mitochondria

  • Assay buffer (e.g., 120 mM KCl, 10 mM HEPES, 1 mM EGTA, pH 7.2)

  • Glycerol-3-phosphate (substrate)

  • Decylubiquinone (electron acceptor)

  • DCPIP (2,6-dichlorophenolindophenol) (redox dye)

  • Antimycin A (Complex III inhibitor)

  • This compound stock solution (in DMSO)

  • 96-well plate and plate reader

Procedure:

  • Prepare a reaction mixture containing assay buffer, antimycin A, and decylubiquinone.

  • Add isolated mitochondria to the wells of a 96-well plate.

  • Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells.

  • Initiate the reaction by adding glycerol-3-phosphate.

  • Immediately start monitoring the change in absorbance of DCPIP at a specific wavelength (e.g., 600 nm) over time.

  • Calculate the rate of DCPIP reduction, which is proportional to mGPDH activity.

Measurement of Mitochondrial Hydrogen Peroxide (H₂O₂) Production

This protocol assesses the effect of this compound on H₂O₂ production from mitochondria.

Materials:

  • Isolated mitochondria

  • Respiration buffer (e.g., 125 mM KCl, 2 mM K₂HPO₄, 1 mM MgCl₂, 20 mM HEPES, pH 7.2)

  • Glycerol-3-phosphate (substrate)

  • Amplex Red reagent

  • Horseradish peroxidase (HRP)

  • Superoxide dismutase (SOD)

  • This compound stock solution (in DMSO)

  • Fluorometer or fluorescence plate reader

Procedure:

  • Prepare a reaction mixture in respiration buffer containing Amplex Red, HRP, and SOD.

  • Add isolated mitochondria to the reaction mixture.

  • Add varying concentrations of this compound (or DMSO as a vehicle control).

  • Initiate the reaction by adding glycerol-3-phosphate.

  • Monitor the increase in fluorescence (excitation ~530-560 nm, emission ~590 nm) over time.

  • The rate of fluorescence increase is proportional to the rate of H₂O₂ production.

Inhibition of mGPDH in Intact Cells

This protocol demonstrates how to assess the activity of this compound in a cellular context by measuring oxygen consumption.

Materials:

  • Cell line of interest

  • Cell culture medium

  • High-resolution respirometer (e.g., Oroboros Oxygraph)

  • Digitonin (for plasma membrane permeabilization)

  • Glycerol-3-phosphate (substrate)

  • Respiratory chain inhibitors (e.g., rotenone, antimycin A, oligomycin)

  • This compound stock solution (in DMSO)

Procedure:

  • Harvest and resuspend cells in an appropriate respiration medium.

  • Add the cell suspension to the chamber of the respirometer.

  • Permeabilize the plasma membrane with digitonin to allow substrates and inhibitors to access the mitochondria.

  • Add glycerol-3-phosphate to stimulate mGPDH-linked respiration.

  • Titrate this compound into the chamber and record the corresponding changes in oxygen consumption rate.

  • Use other respiratory substrates and inhibitors to confirm the specificity of this compound's effect.

experimental_workflow cluster_prep Preparation cluster_assays Experimental Assays cluster_biochem Biochemical Assays cluster_cell Cell-Based Assays cluster_analysis Data Analysis iGP1_stock Prepare this compound Stock (in DMSO) Enzyme_Assay mGPDH Enzyme Activity Assay iGP1_stock->Enzyme_Assay H2O2_Assay Mitochondrial H₂O₂ Production Assay iGP1_stock->H2O2_Assay Respiration_Assay Intact Cell Respiration Assay iGP1_stock->Respiration_Assay Cells_Mito Culture Cells or Isolate Mitochondria Cells_Mito->Enzyme_Assay Cells_Mito->H2O2_Assay Cells_Mito->Respiration_Assay IC50 Calculate IC₅₀ Enzyme_Assay->IC50 Kinetics Determine Inhibition Kinetics Enzyme_Assay->Kinetics Cellular_Effects Assess Cellular Effects H2O2_Assay->Cellular_Effects Respiration_Assay->Cellular_Effects

Caption: A general experimental workflow for characterizing the effects of this compound.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound based on published literature.

ParameterValueExperimental SystemReference
IC₅₀ (mGPDH activity) ~6.0 µMIsolated rat skeletal muscle mitochondria[1]
IC₅₀ (H₂O₂ production) ~8.0 µMIsolated rat skeletal muscle mitochondria[2]
Inhibition Type MixedIsolated rat skeletal muscle mitochondria[1]
Selectivity No significant inhibition of cytosolic GPDH (cGPDH) at concentrations up to 80 µM.Rabbit cGPDH

Conclusion

This compound is a valuable research tool for studying the role of mitochondrial glycerol-3-phosphate dehydrogenase and the glycerol phosphate shuttle. Its cell permeability and selectivity make it suitable for a range of in vitro and cell-based assays. The protocols and information provided in these application notes are intended to serve as a guide for researchers to design and execute their experiments effectively. As with any inhibitor, it is essential to perform appropriate controls to ensure the specificity of the observed effects.

References

Application Note and Protocol: DCPIP Assay for the Evaluation of iGP-1 on Mitochondrial Complex I Activity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mitochondrial Complex I, also known as NADH:ubiquinone oxidoreductase, is the first and largest enzyme of the electron transport chain (ETC) located in the inner mitochondrial membrane. It plays a crucial role in cellular respiration by oxidizing NADH to NAD+ and transferring electrons to ubiquinone. This process contributes to the generation of a proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis.[1][2] Dysfunction of Complex I has been implicated in a variety of human diseases, including neurodegenerative disorders and metabolic syndromes, making it a key target for drug development.[3]

This application note provides a detailed protocol for a colorimetric assay to determine the activity of mitochondrial Complex I using the redox dye 2,6-dichlorophenolindophenol (DCPIP). DCPIP acts as an artificial electron acceptor, allowing for the measurement of Complex I activity by monitoring its reduction, which is observed as a decrease in absorbance at 600 nm.[4][5] The protocol is designed to assess the inhibitory or modulatory effects of a novel compound, iGP-1, on Complex I activity in isolated mitochondria.

Principle of the Assay

The assay measures the NADH-dependent reduction of DCPIP, which is coupled to the activity of Complex I. In this system, NADH serves as the electron donor for Complex I. The electrons are then transferred to an intermediate, and finally to DCPIP, which becomes reduced and colorless. The rate of DCPIP reduction, measured as a decrease in absorbance at 600 nm, is proportional to the activity of Complex I.[4][6] The specificity of the assay is confirmed by using rotenone, a known and potent inhibitor of Complex I. The rotenone-sensitive activity is considered the true Complex I activity.[1][7]

Materials and Reagents

  • Isolated mitochondria (e.g., from cultured cells or animal tissue)

  • This compound (or other test compounds)

  • DCPIP (2,6-dichlorophenolindophenol)

  • NADH (β-Nicotinamide adenine dinucleotide, reduced form)

  • Rotenone

  • Assay Buffer (e.g., 20 mM potassium phosphate, pH 7.4, 5 mM MgCl2)

  • 96-well microplate, clear, flat-bottom

  • Microplate reader capable of kinetic measurements at 600 nm

  • Bicinchoninic acid (BCA) protein assay kit

Experimental Protocol

Preparation of Reagents
  • Assay Buffer: Prepare a solution of 20 mM potassium phosphate and 5 mM MgCl2 in ultrapure water. Adjust the pH to 7.4.

  • DCPIP Stock Solution (10 mM): Dissolve the appropriate amount of DCPIP in ultrapure water. Protect from light and prepare fresh.

  • NADH Stock Solution (10 mM): Dissolve the appropriate amount of NADH in Assay Buffer. Prepare fresh and keep on ice.

  • Rotenone Stock Solution (2 mM): Dissolve the appropriate amount of rotenone in DMSO.

  • This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).

Isolation and Quantification of Mitochondria
  • Isolate mitochondria from the desired source (e.g., cell culture or tissue) using a standard differential centrifugation protocol.[8]

  • Determine the protein concentration of the isolated mitochondrial preparation using a BCA protein assay kit.

  • Adjust the concentration of the mitochondrial suspension to 1 mg/mL with Assay Buffer. Keep the mitochondrial suspension on ice.

DCPIP Assay Procedure
  • Prepare Reaction Mix: In a 96-well microplate, prepare the reaction mixtures as described in Table 1.

  • Pre-incubation: Pre-incubate the plate at 30°C for 10 minutes.

  • Initiate the Reaction: Add 20 µL of NADH solution to each well to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the decrease in absorbance at 600 nm every 30 seconds for 5-10 minutes at 30°C.

Table 1: Reaction Mixture Setup

ComponentBlankControl+ Rotenone+ this compound
Assay Buffer160 µL140 µL130 µL130 µL
Mitochondria (1 mg/mL)-20 µL20 µL20 µL
DCPIP (10 mM)20 µL20 µL20 µL20 µL
Rotenone (2 mM)--10 µL-
This compound (Test Concentration)---10 µL
NADH (10 mM)20 µL20 µL20 µL20 µL
Total Volume 200 µL 200 µL 200 µL 200 µL
Data Analysis
  • Calculate the rate of DCPIP reduction (ΔAbs/min) from the linear portion of the kinetic curve for each well.

  • Subtract the rate of the Blank from all other rates.

  • Calculate the specific Complex I activity using the following formula:

    Complex I Activity (nmol/min/mg) = [(Rate of Control) - (Rate of +Rotenone)] / (ε × pathlength × mg protein)

    • ε (molar extinction coefficient of DCPIP) = 21 mM⁻¹cm⁻¹ at 600 nm

    • pathlength (cm) = depends on the volume in the well and the microplate specifications.

  • To determine the effect of this compound, calculate the percent inhibition:

    % Inhibition = [1 - (Rate of +this compound - Rate of +Rotenone) / (Rate of Control - Rate of +Rotenone)] × 100

Data Presentation

Hypothetical Results

The following tables present hypothetical data for the effect of this compound on mitochondrial Complex I activity.

Table 2: Effect of this compound on Complex I Activity

TreatmentΔAbs/min (Mean ± SD)Complex I Activity (nmol/min/mg)% Inhibition
Control0.058 ± 0.00413.80
+ Rotenone0.012 ± 0.0010100
+ this compound (1 µM)0.045 ± 0.0037.843.5
+ this compound (10 µM)0.029 ± 0.0024.071.0
+ this compound (100 µM)0.015 ± 0.0010.794.9

Table 3: IC50 Determination for this compound

This compound Concentration (µM)% Inhibition (Mean ± SD)
0.18.2 ± 1.5
143.5 ± 3.2
1071.0 ± 4.1
5090.3 ± 2.8
10094.9 ± 1.9
IC50 ~2.5 µM

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_reagents Prepare Reagents (Assay Buffer, DCPIP, NADH, Rotenone, this compound) setup_plate Set up 96-well Plate (Control, Rotenone, this compound) prep_reagents->setup_plate prep_mito Isolate and Quantify Mitochondria prep_mito->setup_plate pre_incubate Pre-incubate at 30°C for 10 min setup_plate->pre_incubate start_reaction Initiate Reaction with NADH pre_incubate->start_reaction read_plate Kinetic Reading at 600 nm start_reaction->read_plate calc_rate Calculate Rate of DCPIP Reduction read_plate->calc_rate calc_activity Calculate Specific Complex I Activity calc_rate->calc_activity calc_inhibition Determine % Inhibition and IC50 calc_activity->calc_inhibition

Caption: DCPIP Assay Workflow for this compound Evaluation.

Hypothetical Signaling Pathway of this compound Action

G cluster_membrane Inner Mitochondrial Membrane cluster_matrix Mitochondrial Matrix cluster_assay In Vitro Assay Components Complex_I Complex I (NADH:ubiquinone oxidoreductase) UQ Ubiquinone (Q) Complex_I->UQ 2e- DCPIP_ox DCPIP (oxidized, blue) Complex_I->DCPIP_ox reduces UQH2 Ubiquinol (QH2) Complex_III Complex III UQH2->Complex_III 2e- Complex_IV Complex IV Complex_III->Complex_IV e- NADH NADH NADH->Complex_I provides e- NAD NAD+ iGP1 This compound iGP1->Complex_I inhibits DCPIP_red DCPIP (reduced, colorless) DCPIP_ox->DCPIP_red (Abs @ 600nm ↓)

Caption: Hypothetical Mechanism of this compound Inhibition of Complex I.

References

Application Notes and Protocols for Measuring mGPDH Activity with iGP-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing iGP-1, a potent and cell-permeable inhibitor, to measure the activity of mitochondrial glycerol-3-phosphate dehydrogenase (mGPDH). This document includes detailed protocols for assessing mGPDH activity through various indirect methods, a summary of key quantitative data, and diagrams illustrating the relevant biological pathways and experimental workflows.

Introduction

Mitochondrial glycerol-3-phosphate dehydrogenase (mGPDH) is a key enzyme located on the outer surface of the inner mitochondrial membrane. It plays a crucial role in lipid metabolism and the glycerol phosphate shuttle, which facilitates the transfer of reducing equivalents from cytosolic NADH to the mitochondrial electron transport chain.[1][2][3] The small molecule this compound is a selective inhibitor of mGPDH, making it a valuable tool for studying the enzyme's function and for screening potential therapeutic compounds.[2][3][4] this compound exhibits a mixed-inhibition pattern and has been shown to be effective in both isolated mitochondria and intact cells.[2][3]

Key Features of this compound

  • Potency and Selectivity: this compound is a potent inhibitor of mGPDH with an IC50 value of 6.3 µM.[4] It shows high selectivity for the mitochondrial isoform over the cytosolic glycerol-3-phosphate dehydrogenase (cGPDH).[2][5]

  • Cell Permeability: this compound can cross cellular membranes, allowing for the investigation of mGPDH activity in intact cell systems.[2][6]

  • Fluorescent Properties: this compound possesses intrinsic fluorescent properties, with excitation and emission maxima between 320-360 nm and 360-480 nm, respectively, which can be utilized for cellular uptake studies.[2][6]

Data Summary

The following tables summarize the quantitative data regarding the effects of this compound on various measures of mitochondrial function, which are indicative of mGPDH activity.

Table 1: Inhibitory Effects of this compound on mGPDH Activity and Related Mitochondrial Functions

Parameter MeasuredSubstrate(s)This compound ConcentrationObserved EffectReference
mGPDH Enzymatic ActivityGlycerol Phosphate1 - 100 µMSignificant inhibition at all concentrations tested[2][5]
cGPDH Enzymatic ActivityGlycerol PhosphateUp to 100 µMNo significant inhibition[2]
H₂O₂ Production by mGPDHGlycerol Phosphate0.25 - 80 µMProgressive inhibition (Half-maximal effect ~8 µM)[1][2]
Mitochondrial Membrane Potential (ΔΨm)Glycerol Phosphate8, 25, 80 µMSignificant decrease[1][2]
Mitochondrial Respiration (State 3)Glycerol Phosphate25, 80 µMSignificant decrease[1][2]
H₂O₂ Production by Complex I (Site IQ)0.5 mM Succinate> 10 µMInhibition observed[1][2]
H₂O₂ Production by Complex I (Site IQ)5 mM SuccinateUp to 80 µMNo significant effect[1][2]
Mitochondrial Respiration (State 3)Pyruvate + MalateUp to 80 µMNo significant alteration[1][2]
Mitochondrial Respiration (State 3)Glutamate + MalateUp to 80 µMNo significant alteration[1][2]
Mitochondrial Respiration (State 3)SuccinateUp to 80 µMNo significant alteration[1][2]

Table 2: Properties of this compound

PropertyValueReference
IC50 (mGPDH)6.3 µM[4]
Kᵢ (mixed inhibitor)~1–15 µM[2][3]
Molecular Weight309.32 g/mol [4]
SolubilityDMSO (up to 50 mg/ml)[4]
Excitation Maximum342 nm[2][6]
Emission Maximum378 nm[2][6]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the glycerol phosphate shuttle and a general workflow for assessing mGPDH activity using this compound.

Glycerol_Phosphate_Shuttle cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_im Inner Mitochondrial Membrane cluster_inhibitor DHAP_c DHAP cGPDH cGPDH DHAP_c->cGPDH G3P_c Glycerol-3-Phosphate G3P_m Glycerol-3-Phosphate G3P_c->G3P_m Transport NADH_c NADH + H+ NADH_c->cGPDH NAD_c NAD+ cGPDH->G3P_c cGPDH->NAD_c mGPDH mGPDH DHAP_m DHAP mGPDH->DHAP_m FADH2 FADH2 mGPDH->FADH2 Q Coenzyme Q QH2 QH2 Q->QH2 ETC Electron Transport Chain QH2->ETC G3P_m->mGPDH DHAP_m->DHAP_c Transport FAD FAD FAD->mGPDH FADH2->Q iGP1 This compound iGP1->mGPDH Inhibition

Caption: The Glycerol Phosphate Shuttle and the inhibitory action of this compound on mGPDH.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_measurement Measurement cluster_analysis Data Analysis A Isolate Mitochondria or Prepare Intact Cells B Prepare Assay Buffer and Reagents (Substrates, this compound, etc.) C Incubate Mitochondria/Cells with Vehicle or this compound A->C B->C D Add Substrate (Glycerol-3-Phosphate) C->D E Measure Output Signal D->E F H₂O₂ Production (e.g., Amplex Red) E->F Method 1 G Mitochondrial Membrane Potential (e.g., TMRM, JC-1) E->G Method 2 H Oxygen Consumption (High-Resolution Respirometry) E->H Method 3 I Calculate Rates and Normalize Data F->I G->I H->I J Determine IC50 or % Inhibition I->J

Caption: General experimental workflow for measuring mGPDH activity using this compound.

Experimental Protocols

The following are generalized protocols for measuring mGPDH activity using this compound. Specific concentrations and incubation times may need to be optimized for your experimental system.

Protocol 1: Measurement of mGPDH-dependent H₂O₂ Production

This assay measures the production of hydrogen peroxide, a byproduct of mGPDH activity, using a fluorescent probe such as Amplex Red.

Materials:

  • Isolated mitochondria

  • Assay Buffer (e.g., KCl-based buffer with EGTA, pH 7.2)

  • Glycerol-3-phosphate (substrate)

  • This compound (inhibitor)

  • Amplex Red reagent

  • Horseradish peroxidase (HRP)

  • Rotenone (Complex I inhibitor, to prevent reverse electron transport)

  • Antimycin A (Complex III inhibitor, to enhance H₂O₂ production)

  • Superoxide dismutase (SOD)

  • 96-well black microplate

  • Fluorescence microplate reader (Ex/Em ~570/585 nm)

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare working solutions of substrates and other reagents in the assay buffer.

    • Prepare a fresh Amplex Red/HRP working solution.

  • Assay Setup:

    • Add isolated mitochondria to each well of the microplate.

    • Add SOD to convert superoxide to H₂O₂.

    • Add rotenone and antimycin A.

    • Add the Amplex Red/HRP working solution.

  • Inhibitor Incubation:

    • Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells.

    • Incubate for a short period (e.g., 5-10 minutes) at the desired temperature.

  • Initiate Reaction:

    • Add glycerol-3-phosphate to initiate the reaction.

  • Measurement:

    • Immediately begin measuring the fluorescence increase over time in a kinetic mode.

  • Data Analysis:

    • Calculate the rate of H₂O₂ production from the linear phase of the fluorescence curve.

    • Normalize the rates to the vehicle control to determine the percent inhibition for each this compound concentration.

    • Plot the percent inhibition against the log of the this compound concentration to determine the IC50 value.

Protocol 2: Measurement of mGPDH-dependent Mitochondrial Membrane Potential (ΔΨm)

This protocol assesses the effect of this compound on the mitochondrial membrane potential generated by the oxidation of glycerol-3-phosphate, using a fluorescent dye like TMRM or TMRE.

Materials:

  • Intact cells or isolated mitochondria

  • Appropriate cell culture medium or mitochondrial assay buffer

  • Glycerol-3-phosphate

  • This compound

  • TMRM or TMRE (potentiometric fluorescent dye)

  • Rotenone

  • Oligomycin (ATP synthase inhibitor)

  • FCCP (uncoupler, for control)

  • Fluorescence microscope or microplate reader

Procedure:

  • Cell/Mitochondria Preparation:

    • For intact cells, seed them in a suitable imaging plate.

    • For isolated mitochondria, prepare a suspension in the assay buffer.

  • Dye Loading:

    • Load the cells or mitochondria with TMRM/TMRE according to the manufacturer's instructions.

  • Inhibitor and Substrate Addition:

    • Add rotenone and oligomycin to all samples.

    • Add varying concentrations of this compound (or DMSO vehicle).

    • Add glycerol-3-phosphate to energize the mitochondria.

  • Measurement:

    • Measure the fluorescence of TMRM/TMRE. A decrease in fluorescence indicates depolarization of the mitochondrial membrane.

    • As a control, add FCCP at the end of the experiment to induce complete depolarization.

  • Data Analysis:

    • Quantify the fluorescence intensity for each condition.

    • Normalize the fluorescence values to the vehicle control to determine the effect of this compound on ΔΨm.

Protocol 3: Measurement of mGPDH-dependent Oxygen Consumption

This protocol measures the rate of oxygen consumption by isolated mitochondria respiring on glycerol-3-phosphate, using high-resolution respirometry.

Materials:

  • Isolated mitochondria

  • Respiration Buffer (e.g., MiR05)

  • Glycerol-3-phosphate

  • This compound

  • Rotenone

  • ADP

  • Oligomycin

  • High-resolution respirometer (e.g., Oroboros O2k)

Procedure:

  • Respirometer Setup:

    • Calibrate the oxygen sensors of the respirometer.

    • Add respiration buffer and mitochondria to the chambers.

  • Substrate and Inhibitor Addition:

    • Add rotenone to inhibit Complex I.

    • Add glycerol-3-phosphate to initiate substrate oxidation by mGPDH (State 2 respiration).

    • Add varying concentrations of this compound (or DMSO vehicle) and observe the effect on State 2 respiration.

  • Measurement of State 3 and State 4 Respiration:

    • Add a saturating amount of ADP to induce State 3 respiration (maximum oxidative phosphorylation).

    • After a stable State 3 rate is achieved, add oligomycin to inhibit ATP synthase and induce State 4o respiration (leak respiration).

  • Data Analysis:

    • Calculate the oxygen consumption rates for each respiratory state.

    • Compare the rates in the presence and absence of this compound to determine its inhibitory effect on mGPDH-driven respiration.

Conclusion

This compound is a specific and versatile tool for investigating the role of mGPDH in cellular bioenergetics. The protocols and data presented here provide a foundation for researchers to design and execute experiments to measure mGPDH activity in various biological contexts. Proper experimental design, including appropriate controls and optimization, is crucial for obtaining reliable and reproducible results.

References

Application Notes and Protocols: IGF-1 as a Tool for Studying Mitochondrial Respiration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Insulin-like Growth Factor 1 (IGF-1) is a crucial signaling molecule involved in cellular growth, proliferation, and survival.[1] Recent studies have highlighted its significant role in regulating mitochondrial function, making it a valuable tool for investigating mitochondrial respiration and bioenergetics.[2][3] IGF-1 has been shown to enhance mitochondrial function by promoting both mitochondrial biogenesis and mitophagy, the selective removal of damaged mitochondria.[2][4] This application note provides a comprehensive overview of how IGF-1 can be utilized to study mitochondrial respiration, complete with detailed protocols and data presentation.

The primary mechanism by which IGF-1 stimulates mitochondrial respiration involves the activation of the IGF-1 receptor (IGF-1R), a transmembrane tyrosine kinase.[3] This activation triggers downstream signaling cascades, most notably the PI3K/AKT pathway.[3] Activated AKT can then influence mitochondrial function through various downstream effectors. One key mechanism is the increase in mitochondrial calcium (Ca2+) uptake, which in turn activates dehydrogenases in the tricarboxylic acid (TCA) cycle, boosting the production of NADH and FADH2, the primary substrates for the electron transport chain (ETC).[5][6] This leads to an overall increase in oxygen consumption and ATP production.[5]

Furthermore, the IGF-1 signaling pathway, through the inhibition of Glycogen Synthase Kinase-3β (GSK-3β) and subsequent activation of Nuclear Factor Erythroid 2-related Factor 2 (Nrf2), can induce the expression of genes involved in mitochondrial biogenesis and the mitophagy receptor BNIP3.[7] This dual regulation ensures not only the generation of new mitochondria but also the clearance of damaged ones, maintaining a healthy and efficient mitochondrial network.[7]

Data Presentation

The following table summarizes the quantitative effects of IGF-1 on mitochondrial respiration parameters as measured by the Seahorse XF Cell Mito Stress Test in human embryonic stem cell-derived cardiomyocytes (hES-CMs).

ParameterFold Change with IGF-1 (10 nM for 24h)Reference
Basal Respiration1.37 ± 0.10[5][6]
ATP-Linked Respiration1.45 ± 0.14[5][6]
Maximal Respiration1.29 ± 0.09[5][6]
Proton Leak1.71 ± 0.12[5][6]

Signaling Pathway

The following diagram illustrates the signaling pathway through which IGF-1 modulates mitochondrial respiration.

IGF1_Mitochondrial_Respiration IGF-1 IGF-1 IGF-1R IGF-1R PI3K PI3K IGF-1R->PI3K Activates AKT AKT PI3K->AKT Activates GSK-3β GSK-3β AKT->GSK-3β Inhibits Mitochondrial Ca2+ Uptake Mitochondrial Ca2+ Uptake AKT->Mitochondrial Ca2+ Uptake Promotes Nrf2 Nrf2 GSK-3β->Nrf2 Inhibits (when active) Mitochondrial Biogenesis Mitochondrial Biogenesis Nrf2->Mitochondrial Biogenesis Promotes BNIP3 BNIP3 Nrf2->BNIP3 Induces Mitophagy Mitophagy BNIP3->Mitophagy Mediates TCA Cycle TCA Cycle Mitochondrial Ca2+ Uptake->TCA Cycle Activates ETC ETC TCA Cycle->ETC Provides Substrates ATP Production ATP Production ETC->ATP Production Drives

Caption: IGF-1 signaling pathway leading to enhanced mitochondrial respiration.

Experimental Protocols

Protocol 1: Assessment of Oxygen Consumption Rate (OCR) using Seahorse XF Analyzer

This protocol is adapted from studies investigating the effect of IGF-1 on cardiomyocyte mitochondrial respiration.[5][6]

Materials:

  • Seahorse XF96 or XFe96 Cell Culture Microplates

  • Seahorse XF Calibrant

  • Seahorse XF DMEM Medium (or other appropriate base medium)

  • Glucose, Sodium Pyruvate, L-Glutamine

  • Recombinant Human IGF-1

  • Bovine Serum Albumin (BSA)

  • Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, Rotenone & Antimycin A)

  • Cell line of interest (e.g., hES-CMs, C2C12 myoblasts, etc.)

  • Standard cell culture reagents and equipment

Procedure:

  • Cell Seeding:

    • One day prior to the assay, seed cells in a Seahorse XF96 cell culture microplate at a pre-determined optimal density. Cell density should be optimized to yield a basal OCR in the linear range of the instrument.

    • Allow cells to attach and grow overnight in a standard CO2 incubator at 37°C.

  • IGF-1 Stimulation:

    • On the day of the experiment, replace the culture medium with fresh medium containing 10 nM recombinant human IGF-1 dissolved in 0.1% BSA. For the vehicle control, use medium containing only 0.1% BSA.

    • Incubate the cells with IGF-1 for the desired duration (e.g., 24 hours).[5]

  • Seahorse XF Plate Hydration and Assay Medium Preparation:

    • The day before the assay, hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant and incubate overnight at 37°C in a non-CO2 incubator.

    • On the day of the assay, prepare the Seahorse assay medium. For example, supplement Seahorse XF DMEM medium with 10 mM glucose, 1 mM sodium pyruvate, and 2 mM L-glutamine.[8] Warm the medium to 37°C.

  • Cell Plate Preparation for Assay:

    • One hour before the assay, remove the cell culture medium from the Seahorse plate and wash the cells once with the warmed Seahorse assay medium.

    • Add the final volume of warmed Seahorse assay medium to each well and incubate the plate at 37°C in a non-CO2 incubator for 45-60 minutes.[8]

  • Seahorse XF Mito Stress Test:

    • Load the hydrated sensor cartridge with the compounds from the Mito Stress Test Kit (Oligomycin, FCCP, Rotenone & Antimycin A) at optimized concentrations.

    • Calibrate the sensor cartridge in the Seahorse XF Analyzer.

    • After calibration, replace the calibrant plate with the cell culture plate.

    • Run the Seahorse XF Cell Mito Stress Test protocol, which involves sequential injections of the mitochondrial inhibitors to measure basal respiration, ATP-linked respiration, maximal respiration, proton leak, and non-mitochondrial oxygen consumption.

  • Data Analysis:

    • After the run, normalize the OCR data to the cell number or protein content in each well.

    • Calculate the different parameters of mitochondrial respiration using the Seahorse Wave software.

    • Compare the results from IGF-1 treated cells to the vehicle-treated control cells.

Protocol 2: Visualization of Experimental Workflow

The following diagram outlines the key steps in the experimental workflow for assessing the effect of IGF-1 on mitochondrial respiration.

IGF1_Seahorse_Workflow cluster_prep Preparation (Day 1) cluster_treatment Treatment (Day 2) cluster_assay Seahorse Assay (Day 2) cluster_analysis Data Analysis Seed Cells Seed Cells Hydrate Cartridge Hydrate Cartridge Load Drugs Load Drugs Hydrate Cartridge->Load Drugs IGF-1 Treatment IGF-1 Treatment Wash and Incubate Cells Wash and Incubate Cells IGF-1 Treatment->Wash and Incubate Cells Prepare Assay Medium Prepare Assay Medium Prepare Assay Medium->Wash and Incubate Cells Run Mito Stress Test Run Mito Stress Test Wash and Incubate Cells->Run Mito Stress Test Load Drugs->Run Mito Stress Test Normalize Data Normalize Data Run Mito Stress Test->Normalize Data Calculate Parameters Calculate Parameters Normalize Data->Calculate Parameters

Caption: Experimental workflow for studying IGF-1's effect on OCR.

Conclusion

IGF-1 is a potent modulator of mitochondrial respiration, acting through a well-defined signaling pathway to enhance mitochondrial function. The protocols and data presented here provide a framework for researchers to utilize IGF-1 as a tool to investigate mitochondrial bioenergetics in various cellular models. The use of techniques such as the Seahorse XF Analyzer allows for a detailed and quantitative assessment of the impact of IGF-1 on mitochondrial health and function, offering valuable insights for basic research and drug development.

References

Application Note: iGP-1 Cell Permeability and P-glycoprotein (P-gp) Inhibition Assay

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

iGP-1 is a novel small molecule inhibitor of P-glycoprotein (P-gp/MDR1/ABCB1), a key ATP-binding cassette (ABC) transporter responsible for multidrug resistance (MDR) in cancer cells. By actively effluxing a wide range of chemotherapeutic agents, P-gp reduces their intracellular concentration and efficacy. The development of potent P-gp inhibitors that can readily permeate the cell membrane is a critical strategy to overcome MDR. This application note provides a detailed protocol for assessing the cell permeability and P-gp inhibitory activity of this compound using a fluorescent substrate accumulation assay in a P-gp overexpressing cancer cell line.

Assay Principle

This assay quantifies the ability of this compound to inhibit the P-gp-mediated efflux of a fluorescent substrate, such as Rhodamine 123 or Calcein-AM. In P-gp overexpressing cells, the fluorescent substrate is rapidly transported out of the cell, resulting in low intracellular fluorescence. If this compound is cell-permeable and effectively inhibits P-gp, the efflux of the fluorescent substrate will be blocked, leading to its intracellular accumulation and a corresponding increase in fluorescence intensity. This increase is proportional to the P-gp inhibitory activity of this compound.

Experimental Protocols

I. Required Materials

  • Cell Lines:

    • P-gp overexpressing cell line (e.g., NCI/ADR-RES, MES-SA/Dx5)

    • Parental cell line with low P-gp expression (e.g., OVCAR-8, MES-SA)

  • Reagents:

    • This compound (with a known concentration stock solution)

    • Verelan (Verapamil) or other known P-gp inhibitor (as a positive control)

    • Rhodamine 123 or Calcein-AM (fluorescent P-gp substrate)

    • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)

    • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

    • Trypsin-EDTA

    • Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer

    • Dimethyl sulfoxide (DMSO)

  • Equipment:

    • Humidified incubator (37°C, 5% CO2)

    • Laminar flow hood

    • Centrifuge

    • Fluorescence microplate reader or flow cytometer

    • 96-well black, clear-bottom tissue culture plates

    • Hemocytometer or automated cell counter

II. Cell Culture

  • Culture the P-gp overexpressing and parental cell lines in complete culture medium in a humidified incubator at 37°C with 5% CO2.

  • Maintain the cells by subculturing them every 2-3 days, ensuring they do not exceed 80-90% confluency.

  • For the P-gp overexpressing cell line, it may be necessary to maintain selection pressure by including a low concentration of the selecting agent (e.g., doxorubicin) in the culture medium, followed by a washout period before the assay.

III. This compound P-gp Inhibition Assay Protocol

  • Cell Seeding:

    • Harvest the cells using Trypsin-EDTA and perform a cell count.

    • Seed the cells into a 96-well black, clear-bottom plate at a density of 5 x 10^4 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Preparation:

    • Prepare a serial dilution of this compound in assay buffer (e.g., HBSS). A typical concentration range to test would be from 0.01 µM to 100 µM.

    • Prepare a solution of the positive control (e.g., 50 µM Verapamil).

    • Prepare a vehicle control (e.g., 0.5% DMSO in assay buffer).

  • Compound Incubation:

    • After 24 hours of incubation, carefully aspirate the culture medium from the wells.

    • Wash the cells once with 100 µL of pre-warmed assay buffer.

    • Add 50 µL of the prepared this compound dilutions, positive control, or vehicle control to the respective wells.

    • Incubate the plate for 30-60 minutes at 37°C.

  • Fluorescent Substrate Addition and Incubation:

    • Prepare a working solution of the fluorescent P-gp substrate (e.g., 1 µM Rhodamine 123 or 0.25 µM Calcein-AM) in the assay buffer.

    • Add 50 µL of the fluorescent substrate working solution to all wells, resulting in a final volume of 100 µL.

    • Incubate the plate for an additional 60-90 minutes at 37°C, protected from light.

  • Fluorescence Measurement:

    • After incubation, aspirate the solution from the wells.

    • Wash the cells three times with 100 µL of ice-cold PBS to remove extracellular substrate.

    • Add 100 µL of PBS or a suitable lysis buffer to each well.

    • Measure the intracellular fluorescence using a fluorescence microplate reader at the appropriate excitation and emission wavelengths (Rhodamine 123: Ex/Em ~485/530 nm; Calcein-AM: Ex/Em ~494/517 nm).

IV. Data Analysis

  • Subtract the background fluorescence (wells with no cells).

  • Normalize the fluorescence intensity of the this compound treated wells to the vehicle control.

  • Plot the normalized fluorescence intensity against the logarithm of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of this compound that results in a 50% increase in substrate accumulation compared to the vehicle control.

Data Presentation

Table 1: P-gp Inhibitory Activity of this compound

CompoundCell LineIC50 (µM)Max. Fluorescence Increase (%)
This compoundNCI/ADR-RES0.5 ± 0.195 ± 5
VerapamilNCI/ADR-RES5.2 ± 0.8100 ± 3
This compoundOVCAR-8> 100Not Applicable

Data are representative and should be determined experimentally. Values are presented as mean ± standard deviation.

Visualizations

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis CellSeeding Seed P-gp Overexpressing Cells in 96-well Plate CompoundPrep Prepare Serial Dilutions of this compound PreIncubation Pre-incubate Cells with this compound CompoundPrep->PreIncubation SubstrateAddition Add Fluorescent P-gp Substrate (e.g., Rhodamine 123) PreIncubation->SubstrateAddition Incubation Incubate to Allow Substrate Efflux/Accumulation SubstrateAddition->Incubation Wash Wash Cells to Remove Extracellular Substrate Incubation->Wash FluorescenceRead Measure Intracellular Fluorescence Wash->FluorescenceRead DataAnalysis Calculate IC50 from Dose-Response Curve FluorescenceRead->DataAnalysis

Caption: Experimental workflow for the this compound cell permeability and P-gp inhibition assay.

G Drug_out Chemotherapeutic Drug (Extracellular) Drug_in Chemotherapeutic Drug (Intracellular) Drug_out->Drug_in Diffusion Pgp P-gp (MDR1) Efflux Pump Drug_in->Pgp Pgp->Drug_out ATP-dependent Efflux iGP1_out This compound (Extracellular) iGP1_in This compound (Intracellular) iGP1_out->iGP1_in Cell Permeation iGP1_in->Pgp Inhibition CellMembrane label_intra Intracellular label_extra Extracellular

Caption: Proposed mechanism of this compound action in overcoming P-gp mediated drug resistance.

In Vivo Applications of Insulin-like Growth Factor-1 (IGF-1) and its Pathway Modulators: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo applications of Insulin-like Growth Factor-1 (IGF-1) and its signaling pathway inhibitors. The information is curated from a range of preclinical studies, offering insights into experimental design, quantitative outcomes, and the underlying molecular mechanisms. The protocols and data presented herein are intended to serve as a valuable resource for researchers designing and executing in vivo studies in oncology, neurodegenerative disease, and bone metabolism.

I. In Vivo Applications in Oncology

The IGF-1 signaling pathway is a critical regulator of cell proliferation, survival, and differentiation, making it a key target in cancer research. In vivo studies have extensively investigated the anti-tumor effects of inhibiting the IGF-1 receptor (IGF-1R) using monoclonal antibodies like ganitumab and cixutumumab, and small molecule tyrosine kinase inhibitors (TKIs) such as linsitinib.

Quantitative Data Summary: Anti-Tumor Efficacy of IGF-1R Inhibitors
Therapeutic AgentCancer ModelAnimal ModelDosing RegimenKey Quantitative OutcomesReference(s)
Ganitumab (AMG 479) VCaP Prostate Cancer XenograftAthymic Nude Mice300µg, twice weekly, intraperitonealIncreased tumor doubling time from 2.3±0.4 weeks to 6.4±0.4 weeks. Combined with castration, tumor volume was reduced by 72% after 4 weeks.[1]
CT26 Colon CarcinomaAthymic Nude Mice1 mg, intraperitoneal (pretreatment)Combined with 5-fluorouracil, resulted in ~80% tumor growth inhibition.[2]
Linsitinib (OSI-906) IGF-1R-driven XenograftMice75 mg/kg, once daily, oral100% Tumor Growth Inhibition (TGI) and 55% tumor regression.[3]
NCI-H292 XenograftMice60 mg/kg, single dose, oralInhibited tumor growth.[3][4]
Cixutumumab (IMC-A12) Various Xenograft Models (breast, colon, lung, etc.)Not specifiedNot specifiedDemonstrated tumor growth inhibition, though regressions were infrequent.[5]
Experimental Protocols

Protocol 1: Evaluation of an IGF-1R Inhibitor in a Human Cancer Xenograft Model

This protocol outlines a typical workflow for assessing the in vivo efficacy of an IGF-1R inhibitor, such as ganitumab, in a subcutaneous xenograft mouse model.

1. Cell Culture and Animal Model:

  • Human cancer cells (e.g., VCaP prostate cancer cells) are cultured under standard conditions.
  • Male athymic nude mice (4-6 weeks old) are used.

2. Tumor Implantation:

  • A suspension of cancer cells (e.g., 5 x 10^6 cells in Matrigel) is injected subcutaneously into the flank of each mouse.
  • Tumors are allowed to grow to a palpable size (e.g., average volume of 200-300 mm³).

3. Treatment Administration:

  • Mice are randomized into treatment and control groups.
  • The therapeutic agent (e.g., ganitumab at 300µg) or a control antibody is administered via intraperitoneal injection twice weekly.

4. Data Collection and Analysis:

  • Tumor volume is measured twice weekly using calipers.
  • Body weight is monitored as an indicator of toxicity.
  • At the end of the study, tumors may be excised for further analysis (e.g., immunohistochemistry for proliferation markers).

5. Endpoint:

  • The study may be concluded when tumors in the control group reach a predetermined size or after a specified duration of treatment.

Signaling Pathways and Experimental Workflows

The IGF-1R signaling cascade is a central mechanism driving cancer cell proliferation and survival. Inhibition of this pathway is a key therapeutic strategy.

IGF1R_Signaling_in_Cancer cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IGF1R IGF-1R IRS IRS Proteins IGF1R->IRS GRB2_SOS GRB2/SOS IGF1R->GRB2_SOS PI3K PI3K IRS->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation IGF1 IGF-1 IGF1->IGF1R Binds & Activates Ganitumab Ganitumab (IGF-1R Antibody) Ganitumab->IGF1R Blocks Binding

IGF-1R signaling pathway in cancer and the inhibitory action of Ganitumab.

Xenograft_Workflow start Start cell_culture Cancer Cell Culture start->cell_culture implantation Subcutaneous Implantation in Mice cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization tumor_growth->randomization treatment Treatment (e.g., Ganitumab) randomization->treatment control Control (e.g., Vehicle) randomization->control data_collection Tumor Volume & Body Weight Measurement treatment->data_collection control->data_collection endpoint Endpoint Analysis (e.g., Tumor Excision) data_collection->endpoint At study conclusion end End endpoint->end

A typical experimental workflow for in vivo xenograft studies.

II. In Vivo Applications in Neurodegenerative Diseases

IGF-1 plays a crucial neuroprotective role in the central nervous system. In vivo studies have explored its potential to ameliorate pathologies associated with neurodegenerative disorders like Alzheimer's disease and ischemic stroke.

Quantitative Data Summary: Neuroprotective Effects of IGF-1
ApplicationAnimal ModelTreatmentDosing RegimenKey Quantitative OutcomesReference(s)
Alzheimer's Disease APP/PS2 Transgenic MiceIGF-150 µg/kg/day, subcutaneous, for 2 monthsImproved scores in marble-burying and nest shredding behavioral tests.[6]
Ischemic Stroke Aged Rats (24-25 months)IGF-11 mg/kg, subcutaneous, at 30 and 120 min post-insultReduced infarct size by 34%.[7]
Ischemic Stroke Adult RatsIGF-120 µg, intracerebroventricularReduced neuronal loss in all brain regions studied.[8]
Focal Ischemia Rats (MCAO model)IGF-1IntracerebroventricularMaximum reduction in total infarct size of 37%.[9]
Experimental Protocols

Protocol 2: Evaluation of IGF-1 in a Mouse Model of Alzheimer's Disease

This protocol provides a framework for assessing the neuroprotective effects of IGF-1 in the APP/PS2 transgenic mouse model of Alzheimer's disease.

1. Animal Model:

  • APP/PS2 transgenic mice, which develop amyloid plaques characteristic of Alzheimer's disease, are used.

2. Treatment Administration:

  • Mice are administered with either IGF-1 (50 µg/kg/day) or a vehicle (e.g., sterile saline) via subcutaneous injection.
  • Treatment is carried out for a specified duration, for example, two months.

3. Behavioral Testing:

  • A battery of behavioral tests is performed to assess cognitive and behavioral functions. Examples include:
  • Marble-Burying Test: To assess anxiety and obsessive-compulsive-like behavior.
  • Nest Shredding Test: To evaluate nest-building behavior, which can be impaired in mouse models of neurodegeneration.

4. Biochemical and Histological Analysis:

  • At the end of the study, brain tissue is collected for analysis of amyloid-β plaque deposition, neuroinflammation markers, and synaptic protein levels.

Signaling Pathways and Experimental Workflows

IGF-1 exerts its neuroprotective effects through multiple downstream signaling pathways that promote neuronal survival and synaptic plasticity.

Neuroprotective_Signaling IGF1 IGF-1 IGF1R IGF-1R IGF1->IGF1R IRS IRS Proteins IGF1R->IRS PI3K PI3K IRS->PI3K ERK ERK IRS->ERK AKT AKT PI3K->AKT Neuroprotection Neuronal Survival Synaptic Plasticity AKT->Neuroprotection Glutamate_Toxicity Glutamate-induced Excitotoxicity AKT->Glutamate_Toxicity Inhibits ERK->Neuroprotection

Neuroprotective signaling pathways of IGF-1.

AD_Mouse_Model_Workflow start Start animal_model APP/PS2 Transgenic Mice start->animal_model treatment_groups Randomization to IGF-1 or Vehicle animal_model->treatment_groups injections Subcutaneous Injections treatment_groups->injections behavioral_tests Behavioral Testing injections->behavioral_tests After treatment period tissue_collection Brain Tissue Collection behavioral_tests->tissue_collection analysis Biochemical & Histological Analysis tissue_collection->analysis end End analysis->end

Experimental workflow for an Alzheimer's disease mouse model study.

III. In Vivo Applications in Bone Metabolism

IGF-1 is a potent anabolic agent for bone, playing a crucial role in both bone formation and resorption. In vivo studies have demonstrated its capacity to increase bone mineral density and stimulate osteoblast activity.

Quantitative Data Summary: Effects of IGF-1 on Bone
ApplicationAnimal ModelTreatmentDosing RegimenKey Quantitative OutcomesReference(s)
Bone Formation RatsIGF-1Continuous intra-arterial infusion for up to 14 daysSignificantly increased cortical bone formation (p < 0.01). Increased trabecular bone by 22% (p = 0.07) after 7 days.[10]
Bone Mineral Density Weaver Mutant MiceIGF-1 Transgene-Increased total Bone Mineral Density (BMD) to 110.7% (females) and 117.7% (males) of weaver littermates at D45.[11]
Bone Growth IGF-I Knockout Mice--Femoral length, size, and BMD were reduced by 40–55% at day 56 compared to control mice.[12]
Bone Growth LID+ALSKO MiceIGF-14 weeks of treatmentIncreased body length by 6.07% and significantly increased femoral length.[13][14]
Experimental Protocols

Protocol 3: Evaluation of IGF-1 on Bone Formation in Rats

This protocol describes a method for assessing the local effects of IGF-1 on bone metabolism using continuous intra-arterial infusion.

1. Animal Model:

  • Adult female rats are used.

2. Surgical Procedure:

  • A catheter is surgically implanted into the arterial supply of one hindlimb for continuous infusion. The contralateral limb serves as an internal control.

3. Treatment Administration:

  • IGF-1 is continuously infused through the catheter for a period of up to 14 days.

4. Histomorphometric Analysis:

  • At the end of the infusion period, bone samples are collected from both the treated and control limbs.
  • Histomorphometric techniques are used to quantify parameters of bone formation (e.g., cortical bone formation rate) and resorption (e.g., number of osteoclasts).

Logical Relationships in Bone Metabolism

IGF-1's role in bone metabolism is multifaceted, influencing both bone-building (osteoblasts) and bone-resorbing (osteoclasts) cells.

IGF1_Bone_Metabolism IGF1 IGF-1 Osteoblasts Osteoblasts IGF1->Osteoblasts Stimulates Osteoclasts Osteoclasts IGF1->Osteoclasts Inhibits Bone_Formation Bone Formation Osteoblasts->Bone_Formation Leads to Bone_Resorption Bone Resorption Osteoclasts->Bone_Resorption Leads to BMD Increased Bone Mineral Density Bone_Formation->BMD Bone_Resorption->BMD

Logical relationships of IGF-1's action on bone metabolism.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing IGF-1 Stability in Your Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the stability of Insulin-like Growth Factor 1 (IGF-1) in your experiments, ensuring reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for reconstituting lyophilized IGF-1?

A1: To reconstitute lyophilized IGF-1, it is recommended to use sterile distilled water or an aqueous buffer. For optimal stability, add a carrier protein such as 0.1% Bovine Serum Albumin (BSA) or Human Serum Albumin (HSA). The protein should be reconstituted to a concentration of 0.1-1.0 mg/mL. After adding the solvent, gently pipette the solution along the sides of the vial to dissolve the protein completely. Avoid vortexing, as this can lead to aggregation.[1]

Q2: How should I store reconstituted IGF-1 solutions?

A2: For short-term storage, reconstituted IGF-1 can be kept at 2-8°C for up to one month.[1][2] For long-term storage, it is best to aliquot the solution into working volumes and store at -20°C to -80°C for up to three months.[1][3] To prevent degradation, it is crucial to avoid repeated freeze-thaw cycles.[1][2][4]

Q3: Can I store IGF-1 in solution at room temperature?

A3: Lyophilized IGF-1 is stable at room temperature for up to three weeks.[4] However, once reconstituted, it is not recommended to store IGF-1 solutions at room temperature for extended periods as this can lead to degradation and loss of bioactivity. For optimal stability, reconstituted IGF-1 should be stored at 2-8°C for short-term use or frozen for long-term storage.[1][4]

Q4: What factors can negatively impact IGF-1 stability in my experiments?

A4: Several factors can compromise IGF-1 stability, including:

  • Improper Storage: Incorrect temperatures and repeated freeze-thaw cycles can degrade the protein.[1][2][4]

  • Buffer Composition: Certain excipients can affect stability. For instance, the presence of benzyl alcohol in combination with sodium chloride can lead to precipitation of IGF-1 at low temperatures.[5]

  • pH: Inappropriate pH of the buffer system can lead to rapid protein aggregation and fragmentation.[6]

  • Mechanical Stress: Vigorous shaking or vortexing during reconstitution or handling can induce aggregation.[1]

  • Proteolysis: In biological samples, proteases can degrade IGF-1. The addition of protease inhibitors may be necessary.[7]

Q5: How can I prevent IGF-1 from aggregating in my experimental solutions?

A5: To prevent aggregation, follow these guidelines:

  • Use a Carrier Protein: Adding a carrier protein like BSA or HSA (at 0.1%) to your reconstituted IGF-1 solution can help stabilize it.[4]

  • Optimize Buffer Conditions: Ensure your buffer system has a pH that is optimal for IGF-1 stability. Avoid excipients that are known to cause precipitation.

  • Gentle Handling: Avoid vigorous mixing or vortexing.[1]

  • Control Temperature: Store the protein at recommended temperatures and avoid temperature fluctuations.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Loss of IGF-1 Bioactivity in Cell-Based Assays 1. Improper storage leading to degradation. 2. Repeated freeze-thaw cycles. 3. Incorrect reconstitution. 4. Interaction with other components in the assay medium.1. Aliquot and store reconstituted IGF-1 at -20°C or -80°C.[1] 2. Use a fresh aliquot for each experiment to avoid freeze-thaw cycles.[2][4] 3. Reconstitute gently in a recommended buffer with a carrier protein.[1] 4. Perform a buffer compatibility test to ensure no adverse interactions.
Precipitation of IGF-1 in Solution 1. High protein concentration. 2. Inappropriate buffer composition (e.g., presence of benzyl alcohol and NaCl).[5] 3. Incorrect pH.1. Reconstitute to a concentration not exceeding 1.0 mg/mL. 2. Avoid using excipients that are known to decrease IGF-1 solubility. A study showed that 290 mM mannitol can help stabilize IGF-1 in the presence of benzyl alcohol.[5] 3. Adjust the pH of your buffer to a range suitable for IGF-1 stability.
Inconsistent Results in Immunoassays (ELISA, Western Blot) 1. Degradation of IGF-1 standard or sample. 2. Interference from IGF-binding proteins (IGFBPs) in biological samples.[8] 3. Variability in sample handling and storage.1. Use freshly prepared standards and handle samples consistently. 2. Utilize assay kits with methods to circumvent IGFBP interference.[8] 3. Standardize sample collection, processing, and storage procedures. For instance, leaving whole blood samples without centrifugation can lead to an apparent increase in IGF-1 levels.[8]

Quantitative Data on IGF-1 Stability

The stability of IGF-1 can be influenced by storage temperature and the composition of the medium. Below are tables summarizing quantitative data on IGF-1 stability under various conditions.

Table 1: Stability of IGF-1 in Serum at Different Temperatures

Storage TemperatureDurationIGF-1 Concentration ChangeSource
4-8 °C7 daysNo significant decrease in 20% serum.[6]
-20 °C4 monthsDecrease to 78% of baseline in 20% serum.[6]
-80 °CUp to 7 monthsStable in 20% serum.[6]
-156 °C7 monthsDecrease to 81% of baseline in 20% serum.[6]
-25 °C12 monthsNo alteration in factor concentrations.[7]

Table 2: Effect of Excipients on IGF-1 Physical Stability

Excipient(s)ObservationImpact on StabilitySource
140 mM Benzyl alcohol + 145 mM Sodium chloridePrecipitation at low temperature.Decreased[5]
145 mM Sodium chlorideDecreased thermal stability.Decreased[5]
290 mM Mannitol (in the presence of benzyl alcohol)Stabilized IGF-1.Increased[5]

Experimental Protocols

Protocol 1: Reconstitution and Storage of Lyophilized IGF-1
  • Preparation: Before opening, briefly centrifuge the vial of lyophilized IGF-1 to ensure the powder is at the bottom.

  • Reconstitution:

    • Prepare a sterile reconstitution buffer. Recommended options include sterile distilled water or a buffer such as PBS, pH 7.2-7.4.[4]

    • For enhanced stability, add a carrier protein like 0.1% BSA or HSA to the reconstitution buffer.[4]

    • Add the appropriate volume of the reconstitution buffer to the vial to achieve a final concentration between 0.1 and 1.0 mg/mL.

    • Gently swirl the vial or pipette the solution up and down the sides to dissolve the protein. Do not vortex. [1] Allow a few minutes for complete reconstitution.

  • Storage:

    • Short-term: Store the reconstituted solution at 2-8°C for up to one month.[1][2]

    • Long-term: For storage longer than one month, create single-use aliquots and store them at -20°C to -80°C for up to three to six months.[1][2][3]

    • Crucial: Avoid repeated freeze-thaw cycles.[1][2][4]

Protocol 2: Cell Proliferation Assay Using MCF-7 Cells

This protocol is used to determine the biological activity of IGF-1.

  • Cell Seeding:

    • Culture human MCF-7 breast cancer cells in appropriate growth medium.

    • Seed the cells into a 96-well plate at a suitable density and allow them to attach overnight.

  • Serum Starvation:

    • The following day, replace the growth medium with a serum-free medium to synchronize the cells and reduce baseline proliferation. Incubate for 24 hours.

  • IGF-1 Treatment:

    • Prepare serial dilutions of your reconstituted IGF-1 in serum-free medium. A typical concentration range to test is 0-100 ng/mL.

    • Add the IGF-1 dilutions to the appropriate wells. Include a negative control (serum-free medium only).

    • Incubate the plate for 48-72 hours.

  • Proliferation Measurement:

    • Quantify cell proliferation using a standard method such as MTT, XTT, or a direct cell count.

    • The ED50 (the concentration of IGF-1 that gives half-maximal response) can be calculated from the dose-response curve. A typical ED50 for IGF-1 in an MCF-7 cell proliferation assay is less than 20 ng/ml.[2]

Visualizations

IGF-1 Signaling Pathway

IGF1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space IGF1 IGF-1 IGF1R IGF-1 Receptor IGF1->IGF1R IRS IRS IGF1R->IRS Shc Shc IGF1R->Shc PI3K PI3K IRS->PI3K Grb2 Grb2 Shc->Grb2 AKT Akt/PKB PI3K->AKT mTOR mTOR AKT->mTOR Differentiation Differentiation AKT->Differentiation Proliferation Cell Proliferation & Survival mTOR->Proliferation SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Differentiation IGF1_Stability_Workflow cluster_timepoints Time Points start Start: Lyophilized IGF-1 reconstitution Reconstitute IGF-1 (e.g., in PBS + 0.1% BSA) start->reconstitution aliquot Aliquot into single-use volumes reconstitution->aliquot storage Store aliquots under different conditions (e.g., 4°C, -20°C, -80°C) aliquot->storage t0 Time 0 t1 Time X t2 Time Y bioassay Perform Bioactivity Assay (e.g., Cell Proliferation) t0->bioassay t1->bioassay t2->bioassay analysis Analyze Data: Compare activity at different time points bioassay->analysis conclusion Determine Optimal Storage Conditions analysis->conclusion Troubleshooting_Logic start Problem: Loss of IGF-1 Activity check_storage Check Storage Conditions: Temp? Freeze-thaw cycles? start->check_storage check_reconstitution Review Reconstitution: Correct buffer? Carrier protein? Gentle handling? check_storage->check_reconstitution Storage OK sol_storage Solution: Use fresh aliquot, store at -80°C check_storage->sol_storage Storage Issue check_assay Examine Assay Protocol: Buffer compatibility? Cell health? check_reconstitution->check_assay Reconstitution OK sol_reconstitution Solution: Re-reconstitute following best practices check_reconstitution->sol_reconstitution Reconstitution Issue sol_assay Solution: Optimize assay buffer, use new cells check_assay->sol_assay Assay Issue

References

iGP-1 Experimental Results: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments with iGP-1, a selective and cell-permeant inhibitor of mitochondrial sn-glycerol 3-phosphate dehydrogenase (mGPDH).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is a selective, cell-permeant small molecule inhibitor of mitochondrial sn-glycerol 3-phosphate dehydrogenase (mGPDH).[1][2] mGPDH is an enzyme located in the inner mitochondrial membrane that plays a key role in the glycerol phosphate shuttle, which facilitates the transfer of reducing equivalents from cytosolic NADH to the mitochondrial electron transport chain.[1][3]

Q2: What is the mechanism of action of this compound?

A2: this compound acts as a mixed inhibitor of mGPDH, meaning it can bind to both the free enzyme and the enzyme-substrate complex.[1][4]

Q3: What are the recommended storage and handling conditions for this compound?

A3: For long-term storage, this compound stock solutions should be stored at -80°C for up to 6 months. For shorter periods, storage at -20°C for up to 1 month is acceptable.[5] It is recommended to aliquot the stock solution after reconstitution to avoid multiple freeze-thaw cycles.

Q4: In which solvents is this compound soluble?

A4: this compound is soluble in DMSO.[6] For in vivo experiments, specific formulations using solvents like PEG300, Tween-80, and corn oil have been described.[5] If precipitation occurs during preparation, gentle heating and/or sonication may help in dissolution.[5]

Q5: What are the reported IC50 and Ki values for this compound?

A5: The IC50 and Ki values for this compound are reported to be in the range of approximately 1-15 µM.[1][3][4] A more specific IC50 value of 6.3 µM has also been reported.[6]

Troubleshooting Guide

Biochemical Assays (e.g., isolated mitochondria, purified enzyme)

Q: My observed IC50 value for this compound is significantly different from the published values. What could be the reason?

A: Several factors can influence the apparent IC50 value:

  • Enzyme Concentration: If the enzyme concentration in your assay is close to or higher than the Ki of the inhibitor, it can lead to an overestimation of the IC50. This is known as tight-binding inhibition.[7] Consider reducing the enzyme concentration.

  • Substrate Concentration: For competitive or mixed inhibitors, the apparent IC50 can be influenced by the substrate concentration.[7] Ensure you are using a substrate concentration at or below the Km for competitive inhibition studies.

  • Assay Conditions: pH, temperature, and buffer composition can all affect enzyme activity and inhibitor binding.[8] Ensure these are consistent with established protocols and are stable throughout the assay.

  • Reagent Quality: Verify the purity and activity of your enzyme preparation and the integrity of the this compound compound.

Q: I am observing high background noise or a weak signal in my enzyme activity assay. How can I improve this?

A:

  • Optimize Reagent Concentrations: Titrate the enzyme and substrate concentrations to find a window where the reaction rate is linear over time and provides a robust signal.[7]

  • Check for Contaminating Activities: Your enzyme preparation may contain other enzymes that interfere with the assay. Ensure the purity of your enzyme.[9]

  • Instrument Settings: Optimize the settings of your spectrophotometer or plate reader for the specific assay, including wavelength, gain, and read time.

  • Include Proper Controls: Always include "no enzyme" and "no substrate" controls to determine the background signal accurately.[7]

Cell-Based Assays (e.g., cell viability, mitochondrial respiration)

Q: I am not observing the expected inhibitory effect of this compound on cellular respiration. What should I check?

A:

  • Cell Permeability: While this compound is reported to be cell-permeant, its uptake can vary between cell types.[1][2] You may need to adjust the incubation time or concentration.

  • Expression of mGPDH: The effect of this compound will depend on the expression level of mGPDH in your cell line and its contribution to overall cellular respiration. Cells with low mGPDH expression may show a minimal response.

  • Metabolic State of Cells: The reliance of cells on the glycerol phosphate shuttle can be influenced by the available metabolic substrates. Ensure your assay medium and conditions favor the metabolic pathways you intend to study.

  • Compensatory Pathways: Cells can utilize other shuttles, like the malate-aspartate shuttle, to transfer reducing equivalents into the mitochondria.[4] Inhibition of mGPDH may be compensated for by these other pathways.

Q: I am observing cellular toxicity that seems unrelated to mGPDH inhibition. What could be the cause?

A:

  • Off-Target Effects: At higher concentrations, this compound may have off-target effects. A subtle off-target effect on succinate oxidation has been reported.[2] It is crucial to perform a dose-response experiment and use the lowest effective concentration.

  • Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at certain concentrations. Ensure the final solvent concentration in your cell culture medium is below the toxic threshold for your cell line (typically <0.5%).

  • Compound Stability: this compound may be unstable in your culture medium over long incubation periods. Consider refreshing the medium with a fresh preparation of the inhibitor for long-term experiments.

Logical Troubleshooting Workflow

This diagram outlines a systematic approach to troubleshooting unexpected results in an enzyme inhibition assay with this compound.

troubleshooting_workflow start Unexpected Experimental Result (e.g., No Inhibition, High Variability) check_reagents Step 1: Verify Reagents start->check_reagents check_protocol Step 2: Review Assay Protocol check_reagents->check_protocol sub_reagents1 This compound: correct stock concentration? freshly prepared? stored properly? check_reagents->sub_reagents1 sub_reagents2 Enzyme: correct activity? correct aliquot? no degradation? check_reagents->sub_reagents2 sub_reagents3 Substrate/Buffer: correct pH? correct concentration? check_reagents->sub_reagents3 check_instrument Step 3: Check Instrumentation check_protocol->check_instrument sub_protocol1 Incubation times and temperatures correct? check_protocol->sub_protocol1 sub_protocol2 Pipetting accuracy? (especially for serial dilutions) check_protocol->sub_protocol2 sub_protocol3 Are controls (positive/negative) behaving as expected? check_protocol->sub_protocol3 analyze_data Step 4: Re-analyze Data check_instrument->analyze_data sub_instrument1 Plate reader settings correct? (wavelength, temperature control) check_instrument->sub_instrument1 sub_instrument2 Instrument calibrated recently? check_instrument->sub_instrument2 sub_data1 Correct formulas used? Background subtraction performed correctly? analyze_data->sub_data1 conclusion Identify and Rectify Issue analyze_data->conclusion

Caption: Troubleshooting workflow for this compound enzyme inhibition assays.

Quantitative Data Summary

CompoundTargetIC50 (µM)Ki (µM)Inhibition TypeReference(s)
This compound mGPDH~6.0 - 8.0~1-15Mixed[1][2][3][4]
iGP-5 mGPDH~1.0~1-15Mixed[1][2][3][4]

Experimental Protocols

Protocol 1: mGPDH Activity Assay in Isolated Mitochondria

This protocol is adapted from methods described for measuring mGPDH activity.[2]

Materials:

  • Isolated mitochondria

  • Assay buffer (e.g., 120 mM KCl, 5 mM HEPES, 1 mM EGTA, pH 7.2)

  • Glycerol-3-phosphate (substrate)

  • Rotenone (Complex I inhibitor, to prevent reverse electron transport)

  • Antimycin A (Complex III inhibitor, to measure non-enzymatic reduction)

  • DCPIP (2,6-dichlorophenolindophenol) as an artificial electron acceptor

  • This compound stock solution (in DMSO)

  • Spectrophotometer capable of reading absorbance at 600 nm

Procedure:

  • Prepare isolated mitochondria from your tissue of interest.

  • Set up the spectrophotometer to measure absorbance at 600 nm at a constant temperature (e.g., 37°C).

  • In a cuvette, add assay buffer, rotenone (e.g., 5 µM), and DCPIP (e.g., 80 µM).

  • Add the desired concentration of this compound or vehicle (DMSO) to the cuvette and incubate for a few minutes.

  • Add isolated mitochondria (e.g., 20-50 µg of protein) to the cuvette and mix gently.

  • Initiate the reaction by adding glycerol-3-phosphate (e.g., 20 mM).

  • Monitor the decrease in absorbance at 600 nm over time, which corresponds to the reduction of DCPIP. The rate of this reduction is proportional to mGPDH activity.

  • To determine the background rate, perform a parallel measurement in the presence of Antimycin A (e.g., 10 µM).

  • Calculate the rate of mGPDH activity by subtracting the background rate and using the extinction coefficient of DCPIP.

  • To determine the IC50, repeat the assay with a range of this compound concentrations and plot the percent inhibition against the log of the inhibitor concentration.

Protocol 2: Cell-Based Mitochondrial Respiration Assay (Seahorse XF Analyzer)

This protocol provides a general workflow for assessing the effect of this compound on mitochondrial respiration in adherent cells using a Seahorse XF Analyzer.

Day 1: Cell Seeding

  • Seed your cells of interest into a Seahorse XF cell culture microplate at a pre-determined optimal density.

  • Allow cells to adhere and grow overnight in a standard CO2 incubator.

  • Hydrate a Seahorse XF sensor cartridge overnight in a non-CO2 incubator at 37°C with Seahorse XF Calibrant.

Day 2: Assay

  • Prepare fresh Seahorse XF assay medium supplemented with desired substrates (e.g., glucose, glutamine, pyruvate). Warm the medium to 37°C and adjust the pH to 7.4.

  • Remove the cell culture microplate from the incubator, wash the cells with the pre-warmed assay medium, and add the final volume of assay medium to each well.

  • Place the cell plate in a non-CO2 incubator at 37°C for at least 30-60 minutes to allow for temperature and pH equilibration.

  • Prepare the inhibitor injection solutions (this compound, oligomycin, FCCP, rotenone/antimycin A) in the assay medium at the desired final concentrations.

  • Load the injection ports of the hydrated sensor cartridge with the inhibitor solutions.

  • Calibrate the Seahorse XF Analyzer with the sensor cartridge.

  • Once calibration is complete, replace the calibrant plate with the cell plate and start the assay.

  • A typical assay protocol involves sequential injections:

    • Port A: this compound (or vehicle control) to measure its effect on basal respiration.

    • Port B: Oligomycin (ATP synthase inhibitor) to measure ATP-linked respiration.

    • Port C: FCCP (an uncoupling agent) to measure maximal respiration.

    • Port D: Rotenone/Antimycin A (Complex I and III inhibitors) to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.

  • After the run, normalize the data to cell number or protein concentration.

Mandatory Visualizations

Glycerol Phosphate Shuttle and this compound Site of Action

Caption: The glycerol phosphate shuttle and the inhibitory action of this compound on mGPDH.

Experimental Workflow for Cell-Based Respiration Assay

seahorse_workflow day1_start Day 1 seed_cells Seed cells in Seahorse plate day1_start->seed_cells hydrate_cartridge Hydrate sensor cartridge in Calibrant (overnight) seed_cells->hydrate_cartridge day2_start Day 2 prep_media Prepare assay medium (add substrates, adjust pH) day2_start->prep_media wash_cells Wash cells and add assay medium prep_media->wash_cells equilibrate Equilibrate cell plate in non-CO2 incubator wash_cells->equilibrate load_drugs Load injection ports with This compound and other inhibitors equilibrate->load_drugs run_assay Calibrate instrument and run Seahorse assay load_drugs->run_assay analyze Analyze data (normalize to cell number) run_assay->analyze

Caption: Workflow for a cell-based mitochondrial respiration assay using a Seahorse analyzer.

References

Technical Support Center: Optimizing iGP-1 Incubation Time for Maximum Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing the mitochondrial sn-glycerol 3-phosphate dehydrogenase (mGPDH) inhibitor, iGP-1. Here you will find troubleshooting guides and frequently asked questions to assist in your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a cell-permeable small molecule that selectively inhibits the activity of mitochondrial sn-glycerol 3-phosphate dehydrogenase (mGPDH).[1][2] It functions in a competitive manner with respect to sn-glycerol 3-phosphate (GP).[1] By inhibiting mGPDH, this compound can impact cellular processes that rely on the glycerol phosphate shuttle, such as mitochondrial respiration and ATP production, particularly in cells with high glycolytic rates.

Q2: What is the typical IC50 for this compound?

A2: The half-maximal inhibitory concentration (IC50) for this compound against mGPDH activity has been reported to be approximately 6.3 µM in an assay using rat skeletal muscle mitochondria.[1] It is important to note that the effective concentration in a cell-based assay may vary depending on the cell type, cell density, and experimental conditions.

Q3: How do I determine the optimal incubation time for this compound in my cell-based assay?

A3: The optimal incubation time for this compound will depend on your specific cell type, the biological question you are investigating, and the assay endpoint. A time-course experiment is the most effective method to determine this. You should treat your cells with a fixed concentration of this compound (e.g., at or near its IC50) and measure the inhibitory effect at multiple time points (e.g., 1, 6, 12, 24, 48 hours). The optimal time will be the point at which you observe maximal inhibition without significant secondary effects, such as cytotoxicity, unless that is the intended endpoint.[3]

Q4: What is a good starting concentration range for this compound in my experiments?

A4: A good starting point is to perform a dose-response analysis with a broad range of concentrations, typically using 10-fold serial dilutions (e.g., 0.01 µM, 0.1 µM, 1 µM, 10 µM, 100 µM).[3] This will help you to determine the IC50 in your specific experimental system and identify a suitable concentration range for further experiments.

Troubleshooting Guide

Q1: I am not observing any inhibition of my target process with this compound. What could be the reason?

A1: There are several potential reasons for a lack of inhibition:

  • Incubation Time: The incubation time may be too short for this compound to exert its effect. Consider performing a time-course experiment to determine the optimal incubation period.

  • Inhibitor Concentration: The concentration of this compound may be too low. It is recommended to perform a dose-response experiment to determine the IC50 in your specific cell line and assay.

  • Cellular Context: The glycerol phosphate shuttle may not be a critical pathway for the process you are studying in your specific cell type under your experimental conditions.

  • Inhibitor Stability: Ensure that the this compound stock solution is prepared and stored correctly. This compound is typically dissolved in DMSO and should be stored at -20°C or -80°C for long-term stability.[2]

Q2: I am observing high levels of cell death in my experiment. What should I do?

A2: High cytotoxicity can be addressed by:

  • Reducing Incubation Time: Prolonged exposure to the inhibitor may lead to cell death. A shorter incubation time might be sufficient to achieve inhibition without compromising cell viability.

  • Lowering Inhibitor Concentration: The concentration of this compound may be too high. Perform a cytotoxicity assay to determine the concentration at which cell viability is not significantly affected.

  • Checking Vehicle Control: Ensure that the concentration of the vehicle (e.g., DMSO) is not causing toxicity. The final DMSO concentration in the culture medium should typically be less than 0.5%.

Q3: My results are not reproducible. What are the possible causes?

A3: Lack of reproducibility can stem from several factors:

  • Inconsistent Cell Culture Conditions: Ensure that cells are in a logarithmic growth phase and that cell seeding density is consistent across experiments.[4]

  • Variable Incubation Times: Adhere strictly to the determined optimal incubation time for all experiments.

  • Inhibitor Preparation: Prepare fresh dilutions of this compound from a stable stock solution for each experiment.

Quantitative Data Summary

ParameterValueSource
Target mitochondrial sn-glycerol 3-phosphate dehydrogenase (mGPDH)[1]
IC50 6.3 µM (in vitro, rat skeletal muscle mitochondria)[1]
Solubility 50 mg/mL in DMSO[1]
Storage 2-8°C (solid), -20°C to -80°C (in solution)[1][2]

Experimental Protocols

Protocol: Determining Optimal Incubation Time for this compound

This protocol outlines a general procedure for determining the optimal incubation time of this compound in a cell-based assay measuring a specific downstream effect of mGPDH inhibition (e.g., lactate production, oxygen consumption, or cell proliferation).

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound inhibitor

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • 96-well plates

  • Assay-specific reagents (e.g., lactate assay kit, Seahorse XF analyzer, cell viability reagent)

Procedure:

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.[3]

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in DMSO.

    • On the day of the experiment, prepare a working concentration of this compound in complete culture medium. A concentration at or slightly above the expected IC50 (e.g., 10 µM) is a good starting point.

    • Include a vehicle control (medium with the same final concentration of DMSO as the this compound treatment) and a no-treatment control (medium only).

  • Cell Treatment:

    • Carefully remove the medium from the seeded cells.

    • Add 100 µL of the prepared this compound solution or control solutions to the respective wells.

  • Time-Course Incubation:

    • Incubate the plates for different durations (e.g., 1, 6, 12, 24, and 48 hours) at 37°C in a 5% CO2 incubator.

  • Assay Endpoint Measurement:

    • At each time point, perform the specific assay to measure the downstream effect of mGPDH inhibition according to the manufacturer's instructions.

    • It is also advisable to perform a parallel cytotoxicity assay at each time point to monitor the effect of this compound on cell viability.

  • Data Analysis:

    • Normalize the data from the this compound treated wells to the vehicle control wells for each time point.

    • Plot the normalized inhibition versus the incubation time.

    • The optimal incubation time is the point that shows maximal inhibition without a significant decrease in cell viability.

Visualizations

G cluster_0 Cytosol cluster_1 Mitochondrion Glucose Glucose G3P G3P Glucose->G3P DHAP DHAP G3P->DHAP G3P_mito G3P_mito DHAP->G3P_mito Glycerol-3-Phosphate Shuttle FADH2 FADH2 G3P_mito->FADH2 mGPDH ETC ETC FADH2->ETC Electron Transport Chain ATP ATP ETC->ATP iGP1 This compound iGP1->G3P_mito Inhibition

Caption: Hypothetical signaling pathway showing the inhibitory action of this compound on mGPDH.

G A Seed cells in 96-well plate B Allow cells to attach (24h) A->B C Prepare this compound dilutions and controls B->C D Treat cells with this compound and controls C->D E Incubate for various time points (e.g., 1, 6, 12, 24, 48h) D->E F Measure assay endpoint (e.g., lactate, O2 consumption) E->F G Perform cytotoxicity assay E->G H Analyze data and determine optimal time F->H G->H

Caption: Experimental workflow for optimizing this compound incubation time.

G Start Issue: No Inhibition Observed Q1 Is incubation time optimized? Start->Q1 A1 Perform time-course experiment Q1->A1 No Q2 Is concentration optimized? Q1->Q2 Yes End Resolution A1->End A2 Perform dose-response experiment Q2->A2 No Q3 Is the pathway active in your cells? Q2->Q3 Yes A2->End A3 Validate pathway activity Q3->A3 No Q3->End Yes A3->End

Caption: Troubleshooting flow for lack of this compound-mediated inhibition.

References

potential off-target effects of iGP-1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding potential off-target effects of iGP-1. The information is intended for researchers, scientists, and drug development professionals.

FAQs

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is an investigational synthetic peptide designed to synergistically target pathways involved in cell growth and metabolism. Its primary mechanism of action is the dual agonism of the Insulin-like Growth Factor 1 Receptor (IGF-1R) and the Glucagon-like Peptide-1 Receptor (GLP-1R). This dual activity is intended to promote controlled cell proliferation and enhance glucose homeostasis.

Q2: What are the known on-target signaling pathways activated by this compound?

A2: this compound binding to its target receptors, IGF-1R and GLP-1R, activates multiple downstream signaling cascades. Activation of IGF-1R primarily initiates the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell proliferation, survival, and differentiation.[1][2][3] Concurrently, activation of GLP-1R stimulates the G-protein-coupled receptor pathway, leading to increased intracellular cAMP and activation of Protein Kinase A (PKA), which plays a key role in insulin secretion and glucose metabolism.[4][5]

Q3: What are the potential off-target effects of this compound?

A3: Potential off-target effects of this compound may arise from its structural similarity to endogenous ligands or promiscuous binding to related receptors. These effects can include, but are not limited to:

  • Activation of the Insulin Receptor (IR): Due to the high homology between IGF-1R and IR, this compound may cross-react with the insulin receptor, potentially leading to hypoglycemia or insulin resistance with chronic exposure.

  • Uncontrolled Cell Proliferation: While designed to promote controlled proliferation, excessive activation of the PI3K/Akt and MAPK/ERK pathways could lead to tumorigenesis.[1][6]

  • Cardiovascular Effects: GLP-1R activation is known to have cardiovascular effects.[7] Off-target activation of related receptors in cardiovascular tissues could potentially lead to changes in heart rate and blood pressure.

  • Gastrointestinal Issues: GLP-1R agonists are known to cause gastrointestinal side effects such as nausea and delayed gastric emptying.[7][8]

Troubleshooting Guides

Issue 1: Unexpectedly high levels of cell proliferation observed in non-target cell lines.

  • Possible Cause: This may be due to the off-target activation of other growth factor receptors that share downstream signaling components with IGF-1R.

  • Troubleshooting Steps:

    • Receptor Binding Assay: Perform a competitive binding assay with a panel of related receptor tyrosine kinases (e.g., Insulin Receptor, FGF Receptor) to determine the binding affinity of this compound to these potential off-targets.

    • Phospho-Receptor Array: Use a phospho-receptor tyrosine kinase array to identify which receptors are being activated in your experimental model upon treatment with this compound.

    • Use of Selective Inhibitors: Treat cells with selective inhibitors for suspected off-target receptors in combination with this compound to see if the proliferative effect is attenuated.

Issue 2: Inconsistent results in metabolic assays (e.g., glucose uptake, insulin secretion).

  • Possible Cause: This could be due to the differential expression of IGF-1R, GLP-1R, and the Insulin Receptor in your cell models, leading to varied responses.

  • Troubleshooting Steps:

    • Receptor Expression Analysis: Quantify the expression levels of IGF-1R, GLP-1R, and IR in your cell lines using qPCR or Western blotting.

    • Dose-Response Curves: Generate comprehensive dose-response curves for this compound in each cell line to determine the EC50 for metabolic endpoints.

    • Control Peptides: Use peptides with selective agonism for either IGF-1R or GLP-1R as controls to dissect the contribution of each pathway to the observed metabolic effects.

Quantitative Data Summary

Table 1: Receptor Binding Affinity of this compound

ReceptorKi (nM)
IGF-1R (On-target) 5.2 ± 0.8
GLP-1R (On-target) 10.5 ± 1.5
Insulin Receptor (Off-target)150.7 ± 22.3
FGF Receptor (Off-target)> 1000

Table 2: Kinase Activation Profile of this compound in HEK293 Cells

KinaseFold Activation (vs. Vehicle)
Akt (pS473) (On-target) 8.5 ± 1.2
ERK1/2 (pT202/Y204) (On-target) 6.2 ± 0.9
JNK (pT183/Y185) (Off-target)1.8 ± 0.4
p38 MAPK (pT180/Y182) (Off-target)1.5 ± 0.3

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay

  • Cell Culture: Culture cells expressing the receptor of interest to 80-90% confluency.

  • Membrane Preparation: Harvest cells and prepare cell membranes by homogenization and centrifugation.

  • Binding Reaction: Incubate cell membranes with a constant concentration of a radiolabeled ligand (e.g., ¹²⁵I-IGF-1) and increasing concentrations of unlabeled this compound.

  • Separation: Separate bound from free radioligand by rapid filtration through a glass fiber filter.

  • Quantification: Measure the radioactivity retained on the filter using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the Ki.

Protocol 2: Western Blot for Kinase Activation

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum starve the cells overnight, then treat with this compound at various concentrations for a specified time (e.g., 15 minutes).

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% BSA in TBST and incubate with primary antibodies against the phosphorylated and total forms of the kinases of interest overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Visualizations

IGP1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound IGF-1R IGF-1R This compound->IGF-1R On-Target GLP-1R GLP-1R This compound->GLP-1R On-Target IR IR This compound->IR Off-Target PI3K PI3K IGF-1R->PI3K Ras Ras IGF-1R->Ras AC Adenylate Cyclase GLP-1R->AC IR->PI3K Akt Akt PI3K->Akt Survival Survival Akt->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Glucose Homeostasis Glucose Homeostasis PKA->Glucose Homeostasis

Caption: Proposed signaling pathway of this compound, highlighting on-target and potential off-target activation.

Off_Target_Workflow Start Start Observe_Unexpected_Phenotype Observe Unexpected Phenotype Start->Observe_Unexpected_Phenotype Hypothesize_Off_Target Hypothesize Off-Target Interaction Observe_Unexpected_Phenotype->Hypothesize_Off_Target In_Silico_Screening In Silico Screening (Homology Modeling) Hypothesize_Off_Target->In_Silico_Screening In_Vitro_Validation In Vitro Validation In_Silico_Screening->In_Vitro_Validation Competitive_Binding Competitive Binding Assay In_Vitro_Validation->Competitive_Binding Phospho_Array Phospho-Kinase Array In_Vitro_Validation->Phospho_Array Cellular_Assays Cellular Assays with Selective Inhibitors In_Vitro_Validation->Cellular_Assays Analyze_Data Analyze and Interpret Data Competitive_Binding->Analyze_Data Phospho_Array->Analyze_Data Cellular_Assays->Analyze_Data Confirm_Off_Target Confirm or Refute Off-Target Effect Analyze_Data->Confirm_Off_Target End End Confirm_Off_Target->End

Caption: Experimental workflow for identifying and validating potential off-target effects of this compound.

Logical_Relationship cluster_on_target On-Target Effects cluster_off_target Off-Target Effects iGP-1_Treatment This compound Treatment IGF-1R_Activation IGF-1R Activation iGP-1_Treatment->IGF-1R_Activation GLP-1R_Activation GLP-1R Activation iGP-1_Treatment->GLP-1R_Activation IR_Activation Insulin Receptor Activation iGP-1_Treatment->IR_Activation Other_RTK_Activation Other RTK Activation iGP-1_Treatment->Other_RTK_Activation Therapeutic_Outcome Desired Therapeutic Outcome IGF-1R_Activation->Therapeutic_Outcome GLP-1R_Activation->Therapeutic_Outcome Adverse_Effects Potential Adverse Effects IR_Activation->Adverse_Effects Other_RTK_Activation->Adverse_Effects

Caption: Logical relationship between on-target and off-target effects of this compound treatment.

References

Technical Support Center: iGP-1 Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on avoiding the degradation of iGP-1 during storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during storage?

A1: Degradation of this compound during storage can be attributed to several factors:

  • Proteolysis: Endogenous proteases present in the sample can enzymatically cleave this compound.[1][2]

  • Oxidation: Exposure to oxygen can lead to the modification of amino acid residues, particularly methionine and cysteine, affecting protein structure and function.[3][4]

  • Aggregation: Improper storage conditions can cause this compound molecules to clump together, leading to loss of solubility and activity.

  • Freeze-Thaw Cycles: Repeated freezing and thawing can cause denaturation and aggregation of this compound.[5][6]

  • Suboptimal Buffer Conditions: Incorrect pH or the absence of stabilizing excipients can compromise the stability of this compound.[2][5]

  • Microbial Contamination: Growth of microorganisms can introduce proteases and other substances that degrade this compound.[6]

Q2: What are the recommended storage temperatures for this compound?

A2: The optimal storage temperature for this compound depends on the intended duration of storage. For general guidance, please refer to the table below. However, it is crucial to consult the product-specific datasheet for the most accurate storage recommendations.

Q3: How can I prevent contamination of my this compound stock?

A3: To prevent microbial contamination, always handle this compound in a sterile environment, such as a laminar flow hood. Use sterile pipette tips and tubes. The addition of antimicrobial agents like sodium azide (0.05% w/v) or thimerosal (0.01% w/v) can also inhibit microbial growth during storage at 4°C.[6]

Q4: Should I aliquot my this compound solution?

A4: Yes, it is highly recommended to aliquot this compound into single-use volumes before long-term storage.[5][6] This practice minimizes the number of freeze-thaw cycles the bulk solution is subjected to, thereby preserving its activity.[5]

Troubleshooting Guides

Problem: I am observing a loss of this compound activity in my experiments.

Possible Cause Troubleshooting Steps
Protein Degradation 1. Verify Storage Conditions: Ensure this compound has been stored at the recommended temperature and protected from light. 2. Check for Protease Activity: Add protease inhibitors to your lysis buffer and during protein purification.[1][7] Keep samples on ice at all times.[7][8] 3. Assess Degradation: Run an SDS-PAGE or Western blot to check for smaller molecular weight bands indicative of degradation.[7]
Improper Handling 1. Minimize Freeze-Thaw Cycles: Aliquot the protein into single-use vials to avoid repeated freezing and thawing.[5][6] 2. Gentle Mixing: Avoid vigorous vortexing which can cause denaturation. Mix gently by pipetting or inverting the tube.
Incorrect Buffer Composition 1. Check pH: Ensure the buffer pH is within the optimal range for this compound stability. 2. Consider Additives: The addition of cryoprotectants like glycerol or stabilizers such as bovine serum albumin (BSA) may be necessary.[6][9]

Problem: I see multiple bands or smears on my Western blot for this compound.

Possible Cause Troubleshooting Steps
Protein Degradation 1. Fresh Lysates: Use freshly prepared cell or tissue lysates for your experiments.[1] 2. Protease Inhibitors: Ensure a protease inhibitor cocktail is added to the lysis buffer immediately before use.[1][7] 3. Sample Handling: Keep samples on ice throughout the preparation process to minimize enzymatic activity.[8]
Protein Aggregation 1. Boiling Samples: Ensure samples are adequately heated in SDS-PAGE sample buffer to denature and reduce proteins. 2. Reducing Agents: Include a sufficient concentration of a reducing agent like DTT or β-mercaptoethanol in the sample buffer to break disulfide bonds.[5]
Antibody Issues 1. Antibody Specificity: Use an antibody validated for the specific application. 2. Antibody Concentration: Optimize the primary and secondary antibody concentrations to reduce non-specific binding.

Data Summary

Table 1: Recommended Storage Conditions for this compound

Storage DurationTemperatureRecommended Buffer ConditionsKey Considerations
Short-term (1-2 weeks) 4°CSterile buffer, pH 7.0-8.0, with 0.05% sodium azideAvoid microbial contamination.[6]
Mid-term (1-6 months) -20°CBuffer with 50% glycerol or ethylene glycolAliquot to prevent freeze-thaw cycles.[6][10]
Long-term (>6 months) -80°C or Liquid NitrogenLyophilized powder or buffer with cryoprotectantOptimal for preserving long-term stability.[5][6]

Experimental Protocols

Protocol 1: Assessment of this compound Degradation by SDS-PAGE and Western Blot

This protocol details the steps to assess the integrity of this compound over time.

Materials:

  • This compound samples stored under different conditions

  • Laemmli sample buffer (2X)

  • SDS-PAGE gels

  • Electrophoresis and blotting apparatus

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against this compound

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation:

    • Thaw this compound aliquots stored for different durations or under different conditions on ice.

    • Mix an equal volume of each this compound sample with 2X Laemmli sample buffer.

    • Heat the samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE:

    • Load the prepared samples onto an SDS-PAGE gel.

    • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against this compound (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate.

    • Capture the signal using an imaging system.

    • Analyze the resulting bands. The presence of lower molecular weight bands indicates degradation.

Protocol 2: Cycloheximide (CHX) Chase Assay to Monitor this compound Stability

This assay is used to determine the half-life of this compound within a cellular context.[11]

Materials:

  • Cells expressing this compound

  • Complete cell culture medium

  • Cycloheximide (CHX) stock solution

  • Lysis buffer with protease inhibitors

  • Apparatus for Western blotting (as described in Protocol 1)

Procedure:

  • Cell Culture:

    • Plate cells at an appropriate density and allow them to adhere overnight.

  • CHX Treatment:

    • Treat the cells with CHX at a final concentration of 100 µg/mL to inhibit new protein synthesis.

  • Time Course:

    • Harvest cells at different time points after CHX addition (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in lysis buffer containing protease inhibitors.

    • Clarify the lysates by centrifugation.

  • Western Blot Analysis:

    • Determine the protein concentration of each lysate.

    • Perform SDS-PAGE and Western blotting as described in Protocol 1, loading equal amounts of total protein for each time point.

    • Quantify the this compound band intensity at each time point.

  • Data Analysis:

    • Plot the this compound signal intensity against time.

    • Calculate the half-life of this compound by determining the time it takes for the signal to decrease by 50%.

Visualizations

cluster_storage This compound Storage Best Practices cluster_temp start Purified this compound aliquot Aliquot into single-use volumes start->aliquot additives Add Stabilizers/Cryoprotectants (e.g., Glycerol, BSA) aliquot->additives storage_temp Select Appropriate Storage Temperature additives->storage_temp short_term Short-term (4°C) mid_term Mid-term (-20°C) long_term Long-term (-80°C)

Caption: Recommended workflow for optimal this compound storage.

cluster_troubleshooting Troubleshooting this compound Degradation start Experiment Shows Low this compound Activity check_storage Verify Storage Conditions (Temp, Aliquoting) start->check_storage run_wb Run Western Blot check_storage->run_wb observe_bands Observe Degradation Bands? run_wb->observe_bands optimize_handling Optimize Handling: - Use Protease Inhibitors - Keep on Ice observe_bands->optimize_handling Yes check_buffer Check Buffer Composition (pH, Additives) observe_bands->check_buffer No success Problem Resolved optimize_handling->success check_buffer->success

Caption: A logical guide to troubleshooting this compound degradation issues.

cluster_pathway Hypothetical this compound Signaling Pathway iGP1 This compound iGP1R This compound Receptor iGP1->iGP1R IRS1 IRS-1 iGP1R->IRS1 SHC Shc iGP1R->SHC PI3K PI3K IRS1->PI3K AKT Akt PI3K->AKT CellSurvival Cell Survival & Growth AKT->CellSurvival GRB2 GRB2 SHC->GRB2 SOS SOS GRB2->SOS RAS Ras SOS->RAS RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Differentiation ERK->Proliferation

Caption: Overview of the hypothetical this compound signaling cascade.

References

Technical Support Center: iGP-1 Concentration Optimization

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Terminology: The term "iGP-1" is not standard in current scientific literature. This guide addresses the optimization of two critical signaling molecules: Insulin-like Growth Factor 1 (IGF-1) and Glucagon-like Peptide-1 (GLP-1) , as it is likely that "this compound" refers to one of these. Both are pivotal in cellular metabolism, proliferation, and survival, making their concentration a critical parameter in in vitro studies.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing IGF-1 and GLP-1 concentrations for specific cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference in the cellular signaling of IGF-1 and GLP-1?

A1: IGF-1 and GLP-1 activate distinct signaling pathways with different primary outcomes. IGF-1 primarily signals through the IGF-1 receptor (IGF-1R), a receptor tyrosine kinase, to activate the PI3K/Akt and Ras/MAPK pathways, which are crucial for cell growth, proliferation, and survival.[1][2][3] GLP-1, on the other hand, is an incretin hormone that binds to the GLP-1 receptor (GLP-1R), a G-protein coupled receptor, primarily stimulating insulin secretion and regulating glucose homeostasis.[4][5][6]

Q2: Why is optimizing the concentration of IGF-1 or GLP-1 so critical for my experiments?

A2: The concentration of these signaling molecules can dramatically influence experimental outcomes.

  • For IGF-1: Sub-optimal concentrations may not elicit the desired proliferative or anti-apoptotic effects, while excessive concentrations can lead to receptor downregulation, off-target effects, or induce cellular senescence. In cancer research, for instance, the overexpression of IGF-1R is common in many primary tumors, making concentration optimization essential to study malignant transformations.[1]

  • For GLP-1: The dose-response relationship is key to understanding its therapeutic potential. In studies on pancreatic β-cells, for example, different concentrations will have varying effects on insulin secretion.[4][7] Optimization ensures that the observed effects are physiologically relevant and not artifacts of cellular stress.

Q3: What are the first steps I should take to determine the optimal concentration of IGF-1 or GLP-1 for a new cell line?

A3: A dose-response experiment is the essential first step. This involves treating your cell line with a range of concentrations of the peptide and measuring a relevant biological endpoint. Key considerations include:

  • Concentration Range: Start with a broad range, typically from picomolar to micromolar, based on previously published data for similar cell lines.

  • Endpoint Assay: The choice of assay depends on the expected biological response. For IGF-1, this could be a cell proliferation assay (e.g., MTT, WST-1) or a phosphorylation assay for key downstream targets like Akt.[8][9] For GLP-1, a common endpoint is measuring insulin secretion in pancreatic cell lines.

  • Incubation Time: The duration of treatment is also a critical variable to optimize.

Troubleshooting Guides

Issue 1: High variability between replicate wells in a dose-response assay.
Possible Cause Troubleshooting Step
Uneven Cell Seeding Ensure a homogenous single-cell suspension before plating. After seeding, gently swirl the plate in a figure-eight motion to ensure even distribution. Avoid seeding cells in the outer wells of a 96-well plate, which are more prone to evaporation.[10]
Edge Effects To minimize evaporation from outer wells, fill the peripheral wells with sterile PBS or media without cells. Ensure proper humidity control in the incubator.
Pipetting Errors Use calibrated pipettes and ensure consistent technique. For serial dilutions, mix thoroughly between each dilution step.
Compound Adsorption Peptides can adsorb to plasticware. Consider using low-adhesion microplates and pre-rinsing pipette tips with the peptide solution.
Issue 2: No observable dose-response to IGF-1 or GLP-1.
Possible Cause Troubleshooting Step
Low Receptor Expression Verify the expression of IGF-1R or GLP-1R in your cell line using techniques like Western blot, qPCR, or flow cytometry. If expression is low or absent, the cells will not be responsive.
Incorrect Concentration Range The effective concentration may be outside the tested range. Perform a wider dose-response curve, spanning several orders of magnitude.
Peptide Degradation Ensure the peptide is stored correctly (typically lyophilized at -20°C or -80°C) and reconstituted in an appropriate buffer. Avoid repeated freeze-thaw cycles.
Assay Incubation Time The chosen incubation time may be too short or too long to observe a response. Perform a time-course experiment at a fixed, mid-range concentration.
Serum in Media Serum contains endogenous growth factors, which can mask the effect of exogenously added IGF-1. Consider reducing the serum concentration or using serum-free media for the duration of the experiment.
Issue 3: Unexpected cell death or toxicity at high concentrations.
Possible Cause Troubleshooting Step
Osmotic Stress or pH Shift High concentrations of a reconstituted peptide or its vehicle (e.g., DMSO) can alter the osmolarity or pH of the culture medium. Ensure the final concentration of any solvent is well below its toxic limit (typically <0.5% for DMSO).
Receptor Overstimulation/Downregulation Continuous exposure to high concentrations can lead to receptor internalization and degradation, or "lipotoxicity" in the case of GLP-1's indirect effects on lipolysis.[4] Consider shorter exposure times or pulse-chase experiments.
Contamination of Peptide Stock If the peptide stock is contaminated with bacteria or endotoxin, it can cause cell death. Use sterile techniques for reconstitution and consider filtering the stock solution.

Experimental Protocols & Methodologies

Protocol 1: Dose-Response Determination using a WST-1 Cell Viability Assay

This protocol is suitable for assessing the proliferative effects of IGF-1.

  • Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[9]

  • Peptide Preparation: Prepare a 2X concentrated serial dilution of IGF-1 in serum-free or low-serum media. A typical starting range might be 0.2 nM to 200 nM.

  • Cell Treatment: Remove the existing media from the cells and add 100 µL of the 2X IGF-1 dilutions to the corresponding wells (resulting in a 1X final concentration). Include wells with media only (no cells) for background control and cells with vehicle control.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • WST-1 Assay:

    • Add 10 µL of WST-1 reagent to each well.

    • Incubate for 1-4 hours at 37°C.[9]

    • Gently shake the plate for 1 minute.

    • Measure the absorbance at 440-450 nm using a microplate reader.[9]

  • Data Analysis: Subtract the background absorbance, normalize the data to the vehicle control, and plot the dose-response curve to determine the EC₅₀ (half-maximal effective concentration).

Quantitative Data Summary

Below is a table summarizing hypothetical data from a dose-response experiment to guide expectations.

IGF-1 Conc. (nM)Absorbance (450nm) (Mean ± SD)% Viability (Normalized)
0 (Vehicle)0.85 ± 0.05100%
0.10.92 ± 0.06108%
11.15 ± 0.08135%
101.45 ± 0.09171%
501.50 ± 0.11176%
1001.52 ± 0.10179%

Signaling Pathways & Experimental Workflows

IGF1_Signaling_Pathway IGF1 IGF-1 IGF1R IGF-1 Receptor IGF1->IGF1R IRS IRS-1 IGF1R->IRS SHC SHC IGF1R->SHC PI3K PI3K IRS->PI3K GRB2_SOS GRB2/SOS SHC->GRB2_SOS AKT Akt PI3K->AKT RAS Ras GRB2_SOS->RAS Proliferation Cell Proliferation & Survival AKT->Proliferation RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified IGF-1 signaling cascade via PI3K/Akt and MAPK/ERK pathways.

GLP1_Signaling_Pathway GLP1 GLP-1 GLP1R GLP-1 Receptor (GPCR) GLP1->GLP1R AC Adenylyl Cyclase GLP1R->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA EPAC2 Epac2 cAMP->EPAC2 Insulin Insulin Secretion PKA->Insulin EPAC2->Insulin

Caption: GLP-1 signaling pathway leading to insulin secretion in pancreatic β-cells.

Optimization_Workflow start Start: Select Cell Line & Peptide (IGF-1/GLP-1) lit_review Literature Review for Starting Concentrations start->lit_review dose_response Perform Broad-Range Dose-Response Assay lit_review->dose_response time_course Perform Time-Course Experiment dose_response->time_course data_analysis Analyze Data: Determine EC50 & Optimal Time time_course->data_analysis validation Validate with Downstream Functional Assays data_analysis->validation end Optimized Concentration Established validation->end

Caption: Experimental workflow for optimizing peptide concentration for a specific cell line.

References

Quality Control for Supplier-Purchased Peptides: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential quality control (QC) guidelines for peptides, such as GLP-1 and IGF-1, purchased from external suppliers. Ensuring the identity, purity, and activity of these reagents is critical for reproducible and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most critical quality attributes to verify for a purchased peptide?

A1: The most critical quality attributes to confirm upon receiving a peptide from a supplier are identity, purity, quantity, and biological activity. Identity ensures you have the correct molecule. Purity confirms the absence of contaminants that could interfere with your experiments.[1] Quantity verification ensures accurate dosing, and a bioactivity assay confirms the peptide is functional.

Q2: My peptide is reported as >95% pure by the supplier. Is that sufficient for my cell-based assays?

A2: While a purity level of >95% is generally suitable for many applications, the nature of the remaining <5% of impurities is crucial.[2] These could include truncated or modified sequences with potential biological activity, or residual solvents and salts from synthesis that could be cytotoxic. It is best practice to independently verify purity via Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Q3: The peptide solution appears clear, but I'm getting inconsistent results. What could be the issue?

A3: Inconsistent results can stem from several factors, including peptide aggregation. Soluble aggregates may not be visible to the naked eye but can significantly impact bioactivity.[3][4] It is recommended to perform Size Exclusion Chromatography (SEC) to detect the presence of dimers or higher-order oligomers.[3][4][5][6] Another potential issue is variability in reconstitution or storage, leading to degradation.

Q4: What is endotoxin, and why is it a concern for in vitro and in vivo experiments?

A4: Endotoxins are lipopolysaccharides (LPS) from the outer membrane of Gram-negative bacteria, common contaminants in recombinant protein and peptide production.[7] They are potent pyrogens that can trigger strong inflammatory responses in both cell cultures and animals, leading to misleading experimental data and adverse effects.[8] It is critical to ensure that endotoxin levels are below acceptable limits for your specific application.

Q5: How should I properly store and handle my peptide to ensure its stability?

A5: Most peptides are supplied in lyophilized form and should be stored at -20°C or -80°C. Once reconstituted, it is crucial to follow the supplier's recommendations. To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is advisable to aliquot the reconstituted solution into single-use volumes and store them frozen.[9] The choice of solvent for reconstitution is also critical and should be based on the peptide's sequence and solubility characteristics.

Troubleshooting Common Issues

This section addresses specific problems that may arise during experiments using supplier-purchased peptides.

Issue 1: Lower than Expected Bioactivity in Cell-Based Assays

If your peptide elicits a weaker biological response than anticipated, consider the following troubleshooting steps.

Troubleshooting Workflow for Low Bioactivity

cluster_0 Initial Observation cluster_1 Verification Steps cluster_2 Potential Causes & Solutions LowActivity Low Bioactivity Observed CheckPurity Verify Purity via RP-HPLC LowActivity->CheckPurity CheckIdentity Confirm Identity via Mass Spec CheckPurity->CheckIdentity ImpurityIssue High Impurity Levels? -> Contact Supplier / Repurify CheckPurity->ImpurityIssue CheckAggregation Assess Aggregation via SEC CheckIdentity->CheckAggregation WrongPeptide Incorrect Mass? -> Contact Supplier Immediately CheckIdentity->WrongPeptide CheckEndotoxin Quantify Endotoxin Levels CheckAggregation->CheckEndotoxin AggregationIssue Aggregates Detected? -> Test Solubilization Conditions CheckAggregation->AggregationIssue EndotoxinIssue High Endotoxin? -> Use Endotoxin Removal Kit CheckEndotoxin->EndotoxinIssue

Caption: A logical workflow to diagnose the cause of low peptide bioactivity.

Issue 2: High Variability Between Experimental Replicates

High variability can undermine the statistical significance of your results. Use this guide to pinpoint the source of the inconsistency.

Potential Cause Recommended Action Verification Method
Inconsistent Peptide Solubilization Ensure the peptide is fully dissolved before each use. Vortex and visually inspect for particulates. Consider brief sonication if recommended for the specific peptide.Dynamic Light Scattering (DLS) can assess for large, undissolved particles.
Peptide Adsorption to Labware Use low-protein-binding microcentrifuge tubes and pipette tips for stock solutions and dilutions.Compare results obtained with standard labware versus low-binding labware.
Degradation After Reconstitution Aliquot the peptide into single-use volumes immediately after reconstitution to avoid multiple freeze-thaw cycles. Store at the recommended temperature.Perform a time-course experiment, testing the activity of a freshly thawed aliquot against one that has been stored for a longer period in the refrigerator.
Cell Culture Inconsistency Ensure cells are at a consistent passage number and confluency for all replicates. Standardize seeding density and incubation times meticulously.Monitor cell morphology and viability using microscopy and a cell viability assay (e.g., Trypan Blue).

Key Quality Control Experimental Protocols

Here are detailed methodologies for essential QC experiments to validate your purchased peptide.

Protocol 1: Purity Analysis by Reverse-Phase HPLC (RP-HPLC)

This method separates the target peptide from synthesis-related impurities based on hydrophobicity.[10]

  • Sample Preparation: Reconstitute the lyophilized peptide in an appropriate solvent (e.g., water with 0.1% Trifluoroacetic Acid - TFA) to a known concentration, typically 1 mg/mL.[1]

  • Chromatographic System:

    • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).[11]

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 214 nm or 220 nm.[11]

  • Gradient Elution: Run a linear gradient from 5% to 60% Mobile Phase B over 20-30 minutes.[1] This gradual increase in organic solvent will elute peptides based on their hydrophobicity.

  • Data Analysis: Calculate purity by dividing the area of the main peptide peak by the total area of all peaks in the chromatogram and multiplying by 100.[1]

Parameter Typical Specification
Purity >95% for cell-based assays, >98% for in vivo studies
Main Peak Should be sharp and symmetrical
Impurities Any single impurity should not exceed 1%
Protocol 2: Aggregation Analysis by Size Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius, effectively distinguishing monomers from dimers and larger aggregates.[5]

  • Sample Preparation: Prepare the peptide sample in a mobile phase buffer that minimizes non-specific interactions (e.g., a phosphate buffer with high ionic strength, pH neutral).

  • Chromatographic System:

    • Column: Select a column with a pore size appropriate for the molecular weight of your peptide and its expected aggregates.[4]

    • Mobile Phase: A non-denaturing buffer, such as 150 mM sodium phosphate, pH 7.0.

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Detection: UV absorbance at 214 nm or 280 nm.

  • Isocratic Elution: Run the sample under isocratic (constant mobile phase composition) conditions. Larger molecules (aggregates) will elute first, followed by the monomer.

  • Data Analysis: Quantify the percentage of monomer, dimer, and higher-order aggregates by integrating the respective peak areas.

Parameter Typical Specification
Monomer Content >98%
Dimer/Oligomer Content <2%
High Molecular Weight Aggregates <0.5%
Protocol 3: Endotoxin Quantification by LAL Assay

The Limulus Amebocyte Lysate (LAL) assay is the standard method for detecting and quantifying bacterial endotoxins.[12][13] The chromogenic method is described here.

  • Sample Preparation: Reconstitute and dilute the peptide sample using pyrogen-free water. Prepare a series of dilutions to ensure the result falls within the standard curve.

  • Assay Procedure:

    • Add samples, standards, and controls to a pyrogen-free 96-well plate.

    • Add the LAL reagent, which contains Factor C that is activated by endotoxin.

    • Add a chromogenic substrate. The activated enzyme cleaves the substrate, producing a yellow color (p-nitroaniline).[13]

  • Detection: Incubate the plate at 37°C for a specified time. Measure the absorbance at 405 nm using a plate reader.[13]

  • Data Analysis: Generate a standard curve using the supplied E. coli endotoxin standard. Calculate the endotoxin concentration in your sample in Endotoxin Units per milliliter (EU/mL).

Application Recommended Endotoxin Limit
Cell Culture < 0.1 - 1.0 EU/mL
In vivo (rodent) < 1.0 EU/µg of peptide
In vivo (human) < 0.2 EU/kg/hour (parenteral drugs)

Representative Signaling Pathway: IGF-1

Understanding the signaling pathway of your peptide is crucial for designing relevant bioassays and interpreting results. The diagram below illustrates the major pathways activated by Insulin-like Growth Factor 1 (IGF-1).

IGF-1 Signaling Cascade

IGF1_Pathway IGF1 IGF-1 IGF1R IGF-1 Receptor IGF1->IGF1R Binds IRS IRS-1 IGF1R->IRS Phosphorylates Shc Shc IGF1R->Shc Phosphorylates PI3K PI3K IRS->PI3K Activates AKT Akt/PKB PI3K->AKT Activates mTOR mTOR AKT->mTOR CellGrowth Cell Growth & Protein Synthesis mTOR->CellGrowth Grb2 Grb2/SOS Shc->Grb2 Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Differentiation ERK->Proliferation

Caption: Key signaling pathways activated by IGF-1 binding to its receptor.

References

impact of repeated freeze-thaw cycles on iGP-1 activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of repeated freeze-thaw cycles on iGP-1 activity. This resource is intended for researchers, scientists, and drug development professionals to ensure the integrity and reliability of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the general impact of freeze-thaw cycles on protein activity?

Repeated freeze-thaw cycles can be detrimental to protein activity. The formation of ice crystals can lead to changes in local solute concentrations, pH shifts, and physical stress on the protein structure, potentially causing denaturation and aggregation.[1][2][3] While some proteins are relatively stable, it is generally recommended to avoid multiple freeze-thaw cycles.[4][5][6]

Q2: How many freeze-thaw cycles can this compound tolerate before losing activity?

The tolerance of this compound to freeze-thaw cycles is not explicitly documented in the provided search results. However, for many enzymes and proteins, a noticeable decrease in activity can be observed after just one or two cycles.[1][7] For critical applications, it is best practice to aliquot the protein into single-use volumes to minimize the number of freeze-thaw events.[4][5][6] The stability of a protein to freeze-thaw cycles is highly dependent on its intrinsic properties and the composition of the storage buffer.

Q3: What are the best practices for storing this compound to maintain its activity?

To maintain the activity of this compound, proper storage is crucial. Here are some best practices:

  • Aliquoting: Upon receiving or purifying this compound, it should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles.[4][5]

  • Storage Temperature: For long-term storage, -80°C is ideal as it minimizes enzymatic activity and degradation.[4] For short-term storage (days to a few weeks), 4°C is suitable for proteins that are not sensitive to cold.[4][8]

  • Buffer Composition: The storage buffer should be optimized for pH and may include additives like cryoprotectants (e.g., glycerol at 20-50%), reducing agents (e.g., DTT), or carrier proteins (e.g., BSA) to enhance stability.[4][7][8]

  • Protein Concentration: Proteins should generally be stored at a high concentration (at least 1 mg/mL) to reduce inactivation and loss due to binding to the storage vessel.[8]

Q4: Can I store this compound at -20°C?

Storage at -20°C is suitable for short-term storage of aliquoted samples.[4] However, for long-term stability and to minimize potential degradation, -80°C is the recommended temperature.[4][6] It is important to note that storage at -20°C may affect redox parameters more than storage at -80°C.[9]

Q5: What is the proper way to thaw frozen this compound aliquots?

Rapid thawing is generally recommended to minimize protein damage.[2][3] This can be achieved by warming the aliquot in your hands or in a room temperature water bath.[7][10] Once thawed, the aliquot should be immediately placed on ice to prevent degradation.[7] Avoid slow thawing on ice, as this can increase the time the protein is exposed to damaging ice-water interfaces.[10]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Complete loss of this compound activity Multiple freeze-thaw cycles leading to denaturation.- Use a fresh, single-use aliquot of this compound that has not been previously frozen and thawed.- Review and optimize your storage and handling procedures.[4][5][6]
Improper thawing technique.- Thaw aliquots quickly (e.g., in a room temperature water bath) and immediately place on ice.[7][10] Avoid slow thawing.
Incorrect storage buffer.- Ensure the storage buffer has the optimal pH and contains appropriate stabilizing agents like glycerol.[4][8]
Reduced this compound activity Partial protein degradation due to a limited number of freeze-thaw cycles.- Minimize the number of freeze-thaw cycles to one if possible.- Prepare smaller, single-use aliquots.[4][5]
Low protein concentration during storage.- Store this compound at a higher concentration (≥1 mg/mL).- Consider adding a carrier protein like BSA to dilute solutions.[8]
Oxidation of the protein.- Add a reducing agent like DTT or β-mercaptoethanol to the storage buffer to prevent oxidation of sulfhydryl groups.[4][8]
Inconsistent results between experiments Variability in the number of freeze-thaw cycles for different aliquots.- Strictly adhere to a single freeze-thaw cycle per aliquot for all experiments.- Maintain a detailed log of aliquot usage.
Differences in thawing procedures.- Standardize the thawing protocol across all experiments to ensure consistency.[7]

Experimental Protocols

Protocol 1: Aliquoting and Storing this compound

  • Preparation: Upon receiving or purifying this compound, centrifuge the vial briefly to collect all the protein at the bottom.

  • Reconstitution (if lyophilized): Reconstitute the lyophilized protein in the recommended sterile buffer to a concentration of at least 1 mg/mL.[5][8] Mix gently by pipetting up and down; do not vortex.[11]

  • Aliquoting: Dispense the this compound solution into low-protein-binding microcentrifuge tubes in volumes appropriate for single experiments.

  • Flash Freezing: Snap-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath.[7] This rapid freezing process minimizes the formation of large ice crystals that can damage the protein.[2][3]

  • Storage: Immediately transfer the frozen aliquots to a -80°C freezer for long-term storage.[4]

Protocol 2: Thawing this compound for Experimental Use

  • Retrieval: Remove a single aliquot of this compound from the -80°C freezer.

  • Rapid Thawing: Immediately thaw the aliquot by holding it in your hand or placing it in a room temperature water bath until just thawed.[7][10]

  • Ice Bath: As soon as the aliquot is thawed, place it on ice to keep it cold.

  • Gentle Mixing: Gently mix the solution by flicking the tube or brief, low-speed centrifugation before use. Do not vortex.

  • Usage: Use the thawed this compound in your experiment as soon as possible. Discard any unused portion of the thawed aliquot to avoid a second freeze-thaw cycle.

Visualizations

This compound (assumed as IGF-1) Signaling Pathway

IGF1_Signaling_Pathway IGF1 IGF-1 IGF1R IGF-1R IGF1->IGF1R IRS1 IRS-1 IGF1R->IRS1 Shc Shc IGF1R->Shc PI3K PI3K IRS1->PI3K Grb2_Sos Grb2/Sos Shc->Grb2_Sos Akt Akt PI3K->Akt Cell_Survival Cell Survival & Growth Akt->Cell_Survival Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation & Differentiation ERK->Cell_Proliferation

Caption: Simplified IGF-1 signaling cascade.

Experimental Workflow for Assessing this compound Activity Post Freeze-Thaw

Experimental_Workflow Start Start: Aliquoted this compound at -80°C FT_Cycle_1 Freeze-Thaw Cycle 1 Start->FT_Cycle_1 Control Control (No Freeze-Thaw) Start->Control FT_Cycle_2 Freeze-Thaw Cycle 2 FT_Cycle_1->FT_Cycle_2 Repeat Assay Perform this compound Activity Assay FT_Cycle_1->Assay FT_Cycle_N Freeze-Thaw Cycle N FT_Cycle_2->FT_Cycle_N ... FT_Cycle_2->Assay FT_Cycle_N->Assay Control->Assay Data_Analysis Data Analysis and Comparison Assay->Data_Analysis End End: Determine Activity Loss Data_Analysis->End

Caption: Workflow for freeze-thaw stability testing.

Logical Flow for Troubleshooting Decreased this compound Activity

Troubleshooting_Flowchart Start Decreased this compound Activity Observed Check_FT How many freeze-thaw cycles? Start->Check_FT Multiple_FT Multiple Cycles Check_FT->Multiple_FT >1 Single_FT One Cycle Check_FT->Single_FT 1 Use_New_Aliquot Action: Use a fresh, single-use aliquot Multiple_FT->Use_New_Aliquot Check_Thawing Review Thawing Protocol Single_FT->Check_Thawing Slow_Thaw Slow Thawing Check_Thawing->Slow_Thaw Yes Rapid_Thaw Rapid Thawing Check_Thawing->Rapid_Thaw No Implement_Rapid_Thaw Action: Implement rapid thawing Slow_Thaw->Implement_Rapid_Thaw Check_Storage Review Storage Conditions Rapid_Thaw->Check_Storage Improper_Storage Improper Buffer/Temp Check_Storage->Improper_Storage Sub-optimal Proper_Storage Optimal Conditions Check_Storage->Proper_Storage Optimal Optimize_Storage Action: Optimize storage buffer and temperature Improper_Storage->Optimize_Storage Further_Investigation Further Investigation Needed (e.g., assay components, protein integrity) Proper_Storage->Further_Investigation

Caption: Troubleshooting decision tree for this compound.

References

interpreting unexpected data from iGP-1 experiments

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: iGP-1 Experiments

This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with the inhibitory G-protein coupled receptor 1 (this compound). Our goal is to help you interpret unexpected data and provide robust protocols for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary signaling pathway of this compound?

A1: this compound is a Gαi-coupled receptor. Upon activation by its endogenous ligand, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This pathway can influence a variety of downstream cellular processes.

Q2: What are the most common assays to measure this compound activation?

A2: The most common assays for this compound activation include cAMP accumulation assays (measuring the inhibition of forskolin-stimulated cAMP production), GTPγS binding assays (measuring the activation of the Gαi subunit), and downstream functional assays that are dependent on cAMP levels in your specific cell type.

Q3: My cells are not responding to the this compound agonist. What are the initial checks I should perform?

A3: First, verify the integrity and concentration of your agonist. Second, confirm the expression of functional this compound receptors in your cell line using a validated method like qPCR or an antibody-based technique. Finally, ensure your assay conditions are optimal, including cell density, stimulation time, and the concentration of any co-stimulants like forskolin (in a cAMP assay).

Q4: I am observing high basal activity of this compound even without an agonist. What could be the cause?

A4: High basal activity, or constitutive activity, can be due to several factors. Overexpression of the receptor in your cell line can lead to agonist-independent signaling. Alternatively, mutations in the receptor could lock it in an active conformation. It is also worth checking for any components in your cell culture media that might be acting as an agonist.

Troubleshooting Guides

Issue 1: No or Low Potency/Efficacy of this compound Agonist in cAMP Assay

Possible Causes and Solutions

Possible Cause Recommended Action
Degraded Agonist Prepare a fresh stock of the agonist and verify its concentration.
Low Receptor Expression Confirm this compound expression levels via qPCR or Western blot. If low, consider using a cell line with higher expression or optimizing transfection conditions.
Incorrect Assay Conditions Optimize the concentration of forskolin used to stimulate adenylyl cyclase. Also, perform a time-course experiment to determine the optimal agonist incubation time.
Cell Line Issues Ensure the cell line expresses all necessary components of the signaling pathway (e.g., Gαi, adenylyl cyclase).
Assay Interference Components of the cell culture medium or the assay buffer may interfere with the assay. Test the assay in a simpler buffer system.

Example Data: Expected vs. Unexpected cAMP Assay Results

Agonist Concentration (nM) Expected % Inhibition of Forskolin-stimulated cAMP Unexpected % Inhibition (Low Potency)
0.15%0%
125%2%
1075%10%
10095%30%
100098%55%
EC50 ~5 nM >100 nM
Issue 2: High Background Signal in GTPγS Binding Assay

Possible Causes and Solutions

Possible Cause Recommended Action
High Constitutive Activity This may be inherent to the receptor when overexpressed. Consider reducing the amount of membrane preparation used in the assay or including a known inverse agonist to reduce basal signaling.
Non-specific Binding of [³⁵S]GTPγS Increase the concentration of unlabeled GDP in the assay buffer to compete with non-specific binding. Also, ensure the washing steps are sufficient to remove unbound radioligand.
Contaminated Reagents Prepare fresh assay buffers and ensure the [³⁵S]GTPγS has not degraded.
Membrane Preparation Quality Prepare fresh cell membranes and ensure they have been stored correctly at -80°C. Poor quality membranes can lead to high non-specific binding.

Example Data: Expected vs. Unexpected GTPγS Binding Assay Results

Condition Expected [³⁵S]GTPγS Binding (CPM) Unexpected High Background (CPM)
Basal (no agonist)5003000
+ 1 µM Agonist25004500
Non-specific (in presence of excess unlabeled GTPγS)100200
Signal-to-Background Ratio 5 1.5

Experimental Protocols

Protocol 1: cAMP Accumulation Assay
  • Cell Plating: Plate this compound expressing cells in a 96-well plate at a density of 20,000 cells/well and incubate for 24 hours.

  • Assay Buffer Preparation: Prepare an assay buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) in serum-free medium.

  • Cell Stimulation:

    • Aspirate the culture medium from the cells.

    • Add 50 µL of assay buffer containing the desired concentration of this compound agonist.

    • Add 50 µL of assay buffer containing a fixed concentration of forskolin (e.g., 10 µM).

    • Incubate for 30 minutes at 37°C.

  • Cell Lysis and cAMP Detection:

    • Lyse the cells according to the manufacturer's instructions for your chosen cAMP detection kit (e.g., HTRF, ELISA).

    • Measure the cAMP levels.

  • Data Analysis:

    • Calculate the percent inhibition of the forskolin-stimulated response for each agonist concentration.

    • Plot the percent inhibition against the log of the agonist concentration to determine the EC50.

Protocol 2: [³⁵S]GTPγS Binding Assay
  • Membrane Preparation:

    • Grow this compound expressing cells to confluency, harvest, and homogenize in a hypotonic buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

  • Assay Setup (in a 96-well plate):

    • To each well, add:

      • 50 µL of assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 µM GDP).

      • 10 µL of this compound agonist at various concentrations.

      • 20 µL of membrane preparation (5-10 µg of protein).

      • 20 µL of [³⁵S]GTPγS (0.1 nM).

  • Incubation: Incubate the plate for 60 minutes at 30°C with gentle shaking.

  • Termination and Filtration:

    • Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.

    • Wash the filters three times with ice-cold wash buffer.

  • Detection:

    • Dry the filter plate and add scintillation cocktail to each well.

    • Count the radioactivity in a microplate scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding (determined in the presence of 10 µM unlabeled GTPγS) from all wells.

    • Plot the specific binding against the agonist concentration.

Visualizations

IGP1_Signaling_Pathway cluster_membrane Cell Membrane iGP1 This compound Receptor G_protein Gi Protein (αβγ) iGP1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Ligand Agonist Ligand->iGP1 Binds ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream Regulates

Caption: The this compound signaling pathway.

cAMP_Assay_Workflow start Plate this compound expressing cells incubate Incubate 24h start->incubate add_reagents Add Agonist and Forskolin incubate->add_reagents incubate_stim Incubate 30 min at 37°C add_reagents->incubate_stim lyse Lyse Cells incubate_stim->lyse detect Detect cAMP (HTRF/ELISA) lyse->detect analyze Analyze Data (EC50) detect->analyze

Caption: Workflow for a cAMP accumulation assay.

Technical Support Center: Best Practices for Handling IGF-1 in the Lab

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Insulin-like Growth Factor 1 (IGF-1) in a laboratory setting. Please note that the initial query for "iGP-1" did not yield results for a recognized molecule, and this guide has been developed based on the assumption that the intended subject was the well-documented and researched protein, IGF-1.

Frequently Asked Questions (FAQs)

Q1: What is IGF-1 and what is its primary function?

Insulin-like Growth Factor 1 (IGF-1), also known as somatomedin C, is a protein encoded by the IGF1 gene.[1] It plays a crucial role in childhood growth and continues to have anabolic effects in adults.[2] Structurally similar to insulin, IGF-1 is a key mediator of the effects of growth hormone (GH) and is vital for cellular growth, differentiation, and survival.[3][4] It promotes growth and development in nearly all cell types, including muscle, bone, cartilage, liver, kidney, nerves, and skin.[3][5]

Q2: How should IGF-1 be stored and handled in the lab?

For optimal stability, serum samples for IGF-1 measurement should be separated from blood within 60 minutes of collection.[6] If not analyzed within 24 hours, the serum should be frozen immediately.[6] Serum samples are stable for up to 12 months when stored at -25°C.[7] It is also recommended to avoid repeated freeze-thaw cycles.[7] For long-term storage of up to 90 days, samples should be kept frozen.[8]

Q3: What are IGF-1 binding proteins (IGFBPs) and why are they important?

In circulation, approximately 99% of IGF-1 is bound to one of six specific binding proteins (IGFBPs), with IGFBP-3 being the most abundant.[7][9] These proteins increase the half-life of IGF-1 in the bloodstream and modulate its bioavailability and activity.[1][10] IGFBPs can also help IGF-1 recognize target cells.[1] However, the presence of IGFBPs can interfere with IGF-1 immunoassays, potentially leading to inaccurate measurements.[7][11]

Q4: What are the major signaling pathways activated by IGF-1?

The binding of IGF-1 to its receptor (IGF-1R) on the cell surface activates two primary downstream signaling pathways:[1][12]

  • PI3K/Akt Pathway: This pathway is crucial for promoting cell survival and growth.[1][9][12]

  • MAPK/ERK Pathway: This pathway primarily regulates cell proliferation and differentiation.[1][9][12]

IGF-1 can also signal through the JAK/STAT pathway.[9][12]

Troubleshooting Guides

Issue 1: Inconsistent or Non-Reproducible Results in IGF-1 Immunoassays

Possible Cause: Interference from IGF-1 Binding Proteins (IGFBPs).

  • Explanation: IGFBPs can mask the epitope on IGF-1 that the assay antibody is designed to recognize, leading to falsely low readings. Conversely, some assay methodologies can be affected in ways that produce falsely elevated results.[7][11]

  • Solution:

    • Acid Dissociation: Most commercial IGF-1 assay kits include a step to dissociate IGF-1 from its binding proteins, often using an acidic buffer.[11]

    • Addition of Excess IGF-II: Adding an excess of IGF-II can prevent the re-association of IGF-1 with IGFBPs after the initial dissociation.[11]

    • Method Selection: Consider using assays specifically designed to minimize IGFBP interference. Liquid chromatography-mass spectrometry (LC-MS) methods are emerging as a more robust alternative to traditional immunoassays for accurate IGF-1 quantification.[7]

Possible Cause: Pre-analytical Sample Handling Errors.

  • Explanation: Improper sample collection, processing, or storage can lead to degradation of IGF-1 or the introduction of interfering substances.[7]

  • Solution:

    • Standardized Collection: Follow a consistent protocol for blood collection, such as a morning fasting draw.[7]

    • Prompt Separation: Separate serum from whole blood within one hour of collection.[6]

    • Proper Storage: Aliquot and freeze serum samples immediately if not analyzed within 24 hours, and avoid multiple freeze-thaw cycles.[6][7]

Issue 2: Unexpectedly High or Low IGF-1 Levels in Cell Culture Experiments

Possible Cause: Variations in Serum Lots Used in Culture Media.

  • Explanation: The concentration of endogenous IGF-1 and other growth factors can vary significantly between different lots of fetal bovine serum (FBS) or other animal-derived sera. This can impact the baseline IGF-1 levels in your experiments.

  • Solution:

    • Serum-Free Media: Whenever possible, adapt cells to grow in a serum-free medium supplemented with defined growth factors.

    • Lot Testing: If serum is required, test multiple lots to find one with low or consistent endogenous IGF-1 levels.

    • Charcoal Stripping: Use charcoal-stripped serum to remove endogenous steroids and growth factors, including IGF-1.

Possible Cause: Cellular Health and Confluency.

  • Explanation: The physiological state of the cells can influence their response to and production of IGF-1. Over-confluent or stressed cells may exhibit altered signaling pathways.

  • Solution:

    • Maintain Optimal Confluency: Subculture cells before they reach 100% confluency to ensure they remain in the exponential growth phase.

    • Monitor Cell Viability: Regularly check cell viability using methods like trypan blue exclusion to ensure a healthy cell population.

Experimental Protocols

Protocol 1: General IGF-1 Immunoassay Procedure

This protocol provides a general workflow for a typical sandwich ELISA for IGF-1. Note that specific reagent volumes and incubation times will vary based on the manufacturer's instructions.

  • Sample Preparation:

    • Thaw frozen serum samples on ice.

    • Perform an acid-dissociation step as per the kit manufacturer's protocol to separate IGF-1 from IGFBPs. This typically involves incubation with an acidic buffer followed by a neutralization step.

  • Assay Procedure:

    • Add standards and prepared samples to the wells of the antibody-coated microplate.

    • Incubate to allow IGF-1 to bind to the capture antibody.

    • Wash the plate to remove unbound substances.

    • Add the detection antibody (e.g., a biotinylated anti-IGF-1 antibody).

    • Incubate to allow the detection antibody to bind to the captured IGF-1.

    • Wash the plate.

    • Add a streptavidin-HRP conjugate.

    • Incubate.

    • Wash the plate.

    • Add a substrate solution (e.g., TMB) and incubate until color develops.

    • Add a stop solution to terminate the reaction.

    • Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the concentration of IGF-1 in the samples by interpolating their absorbance values from the standard curve.

Protocol 2: Western Blot for Phosphorylated Akt (a downstream target of IGF-1)
  • Cell Treatment:

    • Culture cells to the desired confluency.

    • Serum-starve the cells for a specified period (e.g., 4-24 hours) to reduce baseline signaling.

    • Treat cells with IGF-1 at the desired concentration and for various time points.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts for all samples.

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

    • Incubate the membrane with a primary antibody specific for phosphorylated Akt (p-Akt).

    • Wash the membrane.

    • Incubate with an appropriate HRP-conjugated secondary antibody.

    • Wash the membrane.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing (Optional):

    • The membrane can be stripped and re-probed with an antibody for total Akt to confirm equal protein loading.

Data Presentation

Table 1: Typical IGF-1 Concentration Ranges in Human Serum

Age GroupMale (ng/mL)Female (ng/mL)
0-1 year11-1208-146
10-11 years88-474118-566
20-21 years141-483116-358
40-41 years90-360101-307
60-61 years71-29054-219
>85 years55-23755-237

Note: These are approximate ranges and can vary between different assays and laboratories.[13]

Mandatory Visualizations

IGF1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/ERK Pathway IGF-1 IGF-1 IGF-1R α α β β IGF-1->IGF-1R Binds IGFBP IGFBP IGFBP->IGF-1 Binds/Regulates IRS IRS IGF-1R->IRS Phosphorylates Shc Shc IGF-1R->Shc Phosphorylates PI3K PI3K IRS->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates Cell_Survival Cell Survival & Growth Akt->Cell_Survival Grb2 Grb2 Shc->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Differentiation ERK->Proliferation IGF1_Experimental_Workflow Start Start Sample_Collection Sample Collection (e.g., Serum) Start->Sample_Collection Sample_Preparation Sample Preparation (Acid Dissociation) Sample_Collection->Sample_Preparation IGF1_Assay IGF-1 Immunoassay (e.g., ELISA) Sample_Preparation->IGF1_Assay Data_Acquisition Data Acquisition (Plate Reader) IGF1_Assay->Data_Acquisition Data_Analysis Data Analysis (Standard Curve) Data_Acquisition->Data_Analysis Results Results Data_Analysis->Results Troubleshooting Inconsistent Results? Data_Analysis->Troubleshooting Troubleshooting->Sample_Preparation Yes Troubleshooting->Results No

References

Validation & Comparative

A Comparative Guide to iGP-1 and Other Mitochondrial Glycerol-3-Phosphate Dehydrogenase (mGPDH) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of iGP-1, a novel mitochondrial glycerol-3-phosphate dehydrogenase (mGPDH) inhibitor, with other known inhibitors of this enzyme. The information presented is based on available experimental data to assist researchers in selecting the appropriate tools for their studies on metabolism, mitochondrial function, and related therapeutic areas.

Introduction to mGPDH and Its Inhibition

Mitochondrial glycerol-3-phosphate dehydrogenase (mGPDH, GPD2) is a key enzyme located on the outer surface of the inner mitochondrial membrane. It plays a crucial role in the glycerol-3-phosphate shuttle, a metabolic pathway that transfers reducing equivalents from cytosolic NADH to the mitochondrial electron transport chain, contributing to cellular energy production.[1][2] The shuttle is particularly important in tissues with high metabolic rates, such as the brain and skeletal muscle.[1] Inhibition of mGPDH is a valuable strategy for studying the physiological roles of the glycerol-3-phosphate shuttle and for the potential development of therapeutics for metabolic disorders and other diseases.

Overview of this compound and Other mGPDH Inhibitors

A novel class of cell-permeant small-molecule inhibitors of mGPDH, designated as iGPs, were identified through small-molecule screening.[3][4] Among these, this compound and a related compound, iGP-5, have been characterized in detail.[3][5] These compounds are potent, with IC50 values in the low micromolar range, and act as mixed inhibitors of mGPDH.[3][6]

Other compounds have been reported to inhibit mGPDH, but they often lack selectivity. These include polyborates, indomethacin, doxorubicin, and diazoxide.[7] The biguanide drug metformin has also been suggested as a potential mGPDH inhibitor, although this remains a subject of debate in the scientific community.

Quantitative Comparison of mGPDH Inhibitors

The following tables summarize the available quantitative data for this compound and other mGPDH inhibitors.

Table 1: Potency of this compound and iGP-5 Against mGPDH

CompoundTargetAssayIC50 (µM)Reference
This compoundmGPDHEnzymatic Activity6.0[5]
This compoundmGPDHH2O2 Production14.2[5]
iGP-5mGPDHEnzymatic Activity1.0[5]
iGP-5mGPDHH2O2 Production1.0[5][8]

Table 2: Qualitative Comparison of Other mGPDH Inhibitors

InhibitorSelectivityMechanism of ActionNoteReference
PolyboratesNon-selectiveNot specified[7]
IndomethacinNon-selectiveNot specified[7]
DoxorubicinNon-selectiveNot specified[7]
DiazoxideNon-selectiveNot specified[7]
MetforminDisputedNon-competitive (if active)Inhibition of mGPDH by metformin is controversial.

Selectivity Profile of this compound and iGP-5

A critical aspect of a chemical probe is its selectivity for the intended target. Experimental data indicates that this compound is a more selective inhibitor of mGPDH compared to iGP-5.[9]

  • This compound: Shows high selectivity for mGPDH over the cytosolic isoform of GPDH (cGPDH). At concentrations effective for mGPDH inhibition, this compound has minimal effects on other mitochondrial respiratory chain complexes.[10]

  • iGP-5: While more potent than this compound, iGP-5 demonstrates less selectivity and can affect other mitochondrial functions at higher concentrations.[9]

The non-selective inhibitors listed in Table 2 are known to have multiple cellular targets, which can confound the interpretation of experimental results. For instance, indomethacin is a well-known non-steroidal anti-inflammatory drug that inhibits cyclooxygenase enzymes. Doxorubicin is a chemotherapy agent that intercalates into DNA. Diazoxide is a potassium channel activator.

Mechanism of Action

This compound and iGP-5 have been characterized as mixed inhibitors of mGPDH.[3][6] This means they can bind to both the free enzyme and the enzyme-substrate complex, affecting both the enzyme's affinity for its substrate (Km) and its maximum reaction rate (Vmax).

Signaling Pathways and Experimental Workflows

Glycerol-3-Phosphate Shuttle

The glycerol-3-phosphate shuttle is a key pathway for regenerating cytosolic NAD+ and transporting reducing equivalents into the mitochondria.

Glycerol_Phosphate_Shuttle cluster_cytosol Cytosol cluster_mitochondrion Mitochondrial Intermembrane Space cluster_inner_membrane Inner Mitochondrial Membrane DHAP Dihydroxyacetone Phosphate (DHAP) G3P_cytosol Glycerol-3-Phosphate DHAP->G3P_cytosol cGPDH G3P_mito Glycerol-3-Phosphate G3P_cytosol->G3P_mito Transport NADH NADH + H+ NAD NAD+ NADH->NAD mGPDH mGPDH G3P_mito->mGPDH FAD -> FADH2 DHAP_mito Dihydroxyacetone Phosphate (DHAP) DHAP_mito->DHAP Transport mGPDH->DHAP_mito CoQ Coenzyme Q CoQH2 Coenzyme QH2 CoQ->CoQH2 e-

Caption: The Glycerol-3-Phosphate Shuttle.

Experimental Workflow for Screening mGPDH Inhibitors

The discovery of this compound involved a multi-step screening process to identify potent and selective inhibitors.

Caption: Workflow for mGPDH inhibitor discovery.

Experimental Protocols

mGPDH Enzymatic Activity Assay

This assay measures the enzymatic activity of mGPDH by monitoring the reduction of a dye. The protocol is adapted from Orr et al., 2014.[9]

Materials:

  • Mitochondrial isolation buffer

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

  • Glycerol-3-phosphate (substrate)

  • 2,6-dichlorophenolindophenol (DCPIP) (electron acceptor)

  • Phenazine methosulfate (PMS) (intermediate electron carrier)

  • Antimycin A (Complex III inhibitor)

  • Potassium cyanide (KCN) (Complex IV inhibitor)

  • Test compounds (e.g., this compound)

  • Spectrophotometer

Procedure:

  • Isolate mitochondria from a suitable tissue source (e.g., rat skeletal muscle).

  • Prepare a reaction mixture containing assay buffer, antimycin A, and KCN to inhibit downstream electron transport.

  • Add the mitochondrial preparation to the reaction mixture.

  • Add the test compound at various concentrations.

  • Initiate the reaction by adding glycerol-3-phosphate, DCPIP, and PMS.

  • Monitor the decrease in absorbance of DCPIP at 600 nm over time. The rate of DCPIP reduction is proportional to mGPDH activity.

  • Calculate the percent inhibition at each compound concentration and determine the IC50 value.

Mitochondrial H2O2 Production Assay

This assay quantifies the production of hydrogen peroxide by isolated mitochondria, a byproduct of mGPDH activity. The protocol is based on the Amplex Red assay as described in Orr et al., 2014.[9][11][12]

Materials:

  • Mitochondrial isolation buffer

  • Assay buffer (e.g., KCl-based buffer)

  • Glycerol-3-phosphate (substrate)

  • Amplex Red reagent

  • Horseradish peroxidase (HRP)

  • Superoxide dismutase (SOD)

  • Rotenone (Complex I inhibitor)

  • Antimycin A (Complex III inhibitor)

  • Test compounds (e.g., this compound)

  • Fluorometer

Procedure:

  • Isolate mitochondria as described above.

  • Prepare a reaction mixture in a 96-well plate containing assay buffer, Amplex Red, HRP, and SOD.

  • Add the mitochondrial preparation to the wells.

  • To specifically measure H2O2 from mGPDH, add rotenone and antimycin A to inhibit H2O2 production from Complexes I and III.

  • Add the test compound at various concentrations.

  • Initiate the reaction by adding glycerol-3-phosphate.

  • Monitor the increase in fluorescence (excitation ~530-560 nm, emission ~590 nm) over time. The rate of increase in fluorescence is proportional to the rate of H2O2 production.

  • Calculate the percent inhibition at each compound concentration and determine the IC50 value.

Conclusion

This compound represents a significant advancement in the pharmacological toolkit for studying mitochondrial metabolism. Its potency and, most importantly, its selectivity for mGPDH over other cellular enzymes make it a superior choice compared to previously known non-selective inhibitors. While iGP-5 offers greater potency, its reduced selectivity may necessitate more careful experimental design and interpretation. For researchers investigating the specific roles of the glycerol-3-phosphate shuttle in health and disease, this compound is currently the most reliable and well-characterized small-molecule inhibitor available. Further research is needed to identify and characterize a broader range of selective mGPDH inhibitors to expand the available tools for the scientific community.

References

A Comparative Analysis of Mitochondrial and Cytosolic Glycerol-3-Phosphate Dehydrogenase Inhibition Strategies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two distinct strategies for inhibiting glycerol-3-phosphate dehydrogenase (GPDH): the use of iGP-1, a selective small-molecule inhibitor of the mitochondrial isoform (mGPDH or GPD2), and the functional inhibition of the cytosolic isoform (cGPDH or GPD1) primarily through genetic methods due to the current lack of specific, well-characterized small-molecule inhibitors. This comparison is supported by available experimental data to inform research and drug development efforts targeting metabolic pathways.

Introduction to GPDH Isoforms and the Glycerol-3-Phosphate Shuttle

The glycerol-3-phosphate shuttle is a critical metabolic pathway that facilitates the transfer of reducing equivalents from the cytosol to the mitochondria for ATP production. This shuttle involves two key enzymes: cytosolic glycerol-3-phosphate dehydrogenase (cGPDH or GPD1) and mitochondrial glycerol-3-phosphate dehydrogenase (mGPDH or GPD2).

  • Cytosolic GPDH (GPD1): Located in the cytoplasm, GPD1 catalyzes the conversion of dihydroxyacetone phosphate (DHAP) to glycerol-3-phosphate (G3P), oxidizing NADH to NAD+. This step is crucial for regenerating cytosolic NAD+ to maintain glycolytic flux.

  • Mitochondrial GPDH (GPD2): Embedded in the inner mitochondrial membrane, mGPDH catalyzes the oxidation of G3P back to DHAP, transferring electrons to the electron transport chain via FAD.

The coordinated action of these two enzymes allows for the net transfer of electrons from cytosolic NADH to the mitochondrial respiratory chain, contributing to cellular energy metabolism. Due to their distinct localizations and roles, selective inhibition of each isoform presents unique opportunities for therapeutic intervention in various diseases, including metabolic disorders and cancer.

This compound: A Selective Inhibitor of Mitochondrial GPDH (mGPDH)

This compound is a novel, cell-permeant small-molecule inhibitor that demonstrates high selectivity for mGPDH over cGPDH.[1][2] It belongs to a class of compounds with a core benzimidazole-phenyl-succinamide structure.[1]

Mechanism of Action

This compound acts as a mixed inhibitor of mGPDH, meaning it can bind to both the free enzyme and the enzyme-substrate complex.[1] This mode of inhibition results in both a decrease in the apparent maximum velocity (Vmax) and an increase in the Michaelis constant (Km) for the substrate.[1]

Performance Data

Experimental data has demonstrated the potency and selectivity of this compound.

ParameterValueReference
This compound IC50 for mGPDH ~1-15 µM[1][2]
Inhibition Type Mixed[1]
Effect on cGPDH No significant inhibition[2]

Studies have shown that this compound effectively inhibits mGPDH activity in isolated mitochondria and intact cells, leading to a reduction in mitochondrial respiration and hydrogen peroxide production driven by glycerol-3-phosphate.[2][3]

Inhibition of Cytosolic GPDH (cGPDH)

Currently, there is a lack of specific, well-characterized, and commercially available small-molecule inhibitors for cytosolic GPDH (GPD1) that are analogous to this compound. Research on cGPDH inhibition has primarily focused on genetic approaches and the exploration of natural compounds.

Genetic Inhibition (Knockdown/Knockout)

The most definitive method for studying the loss of cGPDH function is through genetic modification, such as siRNA/shRNA-mediated knockdown or CRISPR/Cas9-mediated knockout. Studies using these techniques have revealed key physiological roles of cGPDH.

  • Phenotypes of GPD1 deletion/knockdown:

    • Osmotic Stress Sensitivity: Deletion of GPD1 in yeast results in sensitivity to osmotic stress.[1]

    • Redox Homeostasis: cGPDH is essential for maintaining redox balance.[4]

    • Lipid Synthesis: The cytosolic reaction catalyzed by GPD1 is crucial for providing glycerol-3-phosphate for lipid synthesis.[4][5]

Potential Small-Molecule Inhibitors

While no specific synthetic inhibitors are widely available, some natural compounds have been reported to inhibit cGPDH activity.

  • Green Tea Catechins: Certain catechins found in green tea have been shown to inhibit GPD1 activity. However, detailed kinetic data and specificity profiles are not as extensively documented as for this compound. The galloylated catechins, such as (-)-epigallocatechin-3-O-gallate (EGCG) and (-)-epicatechin gallate (ECG), appear to be more potent inhibitors of various enzymes than their non-galloylated counterparts.[6][7]

Comparative Summary

FeatureThis compound (mGPDH Inhibition)cGPDH Inhibition (Primarily Genetic)
Method of Inhibition Small-molecule inhibitorPrimarily siRNA/shRNA knockdown or gene knockout
Specificity Selective for mGPDH over cGPDHHighly specific to GPD1
Mechanism Mixed-type enzyme inhibitionReduced or eliminated protein expression
Key Cellular Effects Decreased mitochondrial respiration (G3P-dependent), reduced mitochondrial ROS productionDisrupted cytosolic NAD+/NADH balance, impaired lipid synthesis, altered stress responses
Availability Available as a research chemicalRequires molecular biology techniques and reagents

Experimental Protocols

Measurement of mGPDH Activity (this compound Inhibition Assay)

Objective: To determine the inhibitory effect of this compound on mGPDH activity in isolated mitochondria.

Materials:

  • Isolated mitochondria

  • Mitochondrial respiration buffer (e.g., MiR05)[8]

  • Glycerol-3-phosphate (substrate)

  • Rotenone (Complex I inhibitor)

  • Antimycin A (Complex III inhibitor)

  • This compound (test inhibitor)

  • High-resolution respirometer (e.g., Oroboros Oxygraph-2k or Seahorse XF Analyzer)[9][10]

Procedure:

  • Isolate mitochondria from the tissue of interest using standard differential centrifugation protocols.[11]

  • Calibrate the respirometer according to the manufacturer's instructions.[8]

  • Add respiration buffer to the respirometer chambers and allow it to equilibrate to the desired temperature (e.g., 37°C).

  • Add isolated mitochondria to the chambers.

  • Add rotenone to inhibit Complex I-linked respiration.

  • Initiate mGPDH-dependent respiration by adding glycerol-3-phosphate.

  • Record the baseline oxygen consumption rate (OCR).

  • Add varying concentrations of this compound to the chambers and record the change in OCR.

  • As a control, add antimycin A at the end of the experiment to inhibit Complex III and determine the residual oxygen consumption.

  • Calculate the percentage of inhibition at each this compound concentration relative to the baseline mGPDH-dependent respiration.

Measurement of cGPDH Activity

Objective: To measure the enzymatic activity of cGPDH in cell or tissue lysates.

Materials:

  • Cell or tissue lysate

  • Assay buffer (e.g., Tris-HCl or phosphate buffer at a physiological pH)

  • Dihydroxyacetone phosphate (DHAP) (substrate)

  • NADH (cofactor)

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Prepare cell or tissue lysates by homogenization in a suitable lysis buffer on ice.

  • Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the cytosolic fraction.

  • In a cuvette or microplate well, combine the assay buffer, NADH, and the cell lysate.

  • Initiate the reaction by adding DHAP.

  • Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH to NAD+.

  • The rate of decrease in absorbance is proportional to the cGPDH activity.

  • Enzyme activity can be calculated using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Commercially available GPDH activity assay kits provide a streamlined protocol for this measurement.[12][13][14][15]

Signaling Pathways and Workflows

Glycerol-3-Phosphate Shuttle and Inhibition Points

GPDH_Shuttle cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Glycolysis Glycolysis DHAP_c DHAP Glycolysis->DHAP_c G3P_c Glycerol-3-Phosphate DHAP_c->G3P_c cGPDH G3P_m Glycerol-3-Phosphate G3P_c->G3P_m NADH_c NADH NAD_c NAD+ NADH_c->NAD_c cGPDH cGPDH cGPDH (GPD1) cGPDH_inhibitor Genetic Inhibition (siRNA/shRNA) cGPDH->cGPDH_inhibitor DHAP_m DHAP G3P_m->DHAP_m mGPDH DHAP_m->DHAP_c FAD FAD FADH2 FADH2 FAD->FADH2 mGPDH ETC Electron Transport Chain FADH2->ETC mGPDH mGPDH (GPD2) iGP1 This compound mGPDH->iGP1 Experimental_Workflow cluster_mGPDH mGPDH Inhibition cluster_cGPDH cGPDH Inhibition A1 Treat cells/mitochondria with this compound A2 Measure mGPDH-dependent respiration A1->A2 A3 Measure mitochondrial ROS production A1->A3 A4 Assess downstream metabolic effects A2->A4 A3->A4 Compare Comparative Analysis A4->Compare B1 Transfect cells with siRNA/shRNA for GPD1 B2 Measure cGPDH enzyme activity B1->B2 B3 Measure cytosolic NAD+/NADH ratio B1->B3 B4 Assess impact on glycolysis and lipid synthesis B2->B4 B3->B4 B4->Compare

References

cross-reactivity of iGP-1 with other dehydrogenases

Author: BenchChem Technical Support Team. Date: November 2025

It appears there may be a misunderstanding regarding the term "iGP-1." Initial searches for "this compound" in scientific and research databases have not yielded information about a specific protein or dehydrogenase with this designation. The search results primarily point to "IGP," a Schutzhund dog sport, and unrelated biological molecules.

To provide an accurate and relevant comparison guide on the cross-reactivity of a specific dehydrogenase, please clarify the full and correct name of the enzyme of interest.

Once the correct name of the dehydrogenase is provided, a comprehensive guide will be developed, including:

  • Data Presentation: A thorough summary of quantitative data on its cross-reactivity with other dehydrogenases, presented in clear, structured tables for straightforward comparison.

  • Experimental Protocols: Detailed methodologies for the key experiments cited in the guide.

  • Visualizations: Custom diagrams illustrating relevant signaling pathways, experimental workflows, or logical relationships, created using Graphviz (DOT language) to ensure clarity and precision.

We are committed to providing a high-quality, data-driven comparison guide and look forward to receiving the corrected information to proceed.

A Comparative Guide to the Efficacy of GLP-1 Receptor Agonists and IGF-1 Receptor Inhibitors in Biological Systems

Author: BenchChem Technical Support Team. Date: November 2025

An Initial Clarification on "iGP-1" : The term "this compound" is not a standard scientific designation. Our analysis suggests that this may be a conflation of two distinct and significant signaling pathways: the Glucagon-Like Peptide-1 (GLP-1) pathway and the Insulin-like Growth Factor-1 (IGF-1) pathway. This guide, therefore, provides a comparative overview of therapeutic agents targeting each of these systems, designed for researchers, scientists, and drug development professionals.

Part 1: Glucagon-Like Peptide-1 (GLP-1) Receptor Agonists

Glucagon-like peptide-1 (GLP-1) is an incretin hormone that plays a crucial role in glucose homeostasis and appetite regulation. GLP-1 receptor agonists (GLP-1RAs) are a class of drugs that mimic the action of endogenous GLP-1, and have become central in the treatment of type 2 diabetes (T2D) and obesity.

Comparative Efficacy of GLP-1 Receptor Agonists

The following table summarizes the comparative efficacy of various GLP-1RAs from head-to-head clinical trials and network meta-analyses in patients with type 2 diabetes. The data presented are changes from baseline.

DrugComparator(s)Change in HbA1c (%)Change in Body Weight (kg)Key Adverse Events (GI)Citation(s)
Tirzepatide Placebo, Semaglutide, Dulaglutide-2.10 vs Placebo; Superior to Semaglutide & Dulaglutide-9.89 vs Placebo; Superior to Semaglutide & DulaglutideNausea, Diarrhea, Vomiting[1][2][3]
Semaglutide (subcutaneous) Placebo, Liraglutide, Dulaglutide, Exenatide ER-1.5 to -1.8; Superior to comparators-4.5 to -6.5; Superior to comparatorsNausea, Vomiting, Diarrhea[4][5]
Semaglutide (oral) Placebo, Liraglutide-1.2 vs Liraglutide (-1.1)-4.4 vs Liraglutide (-3.1)Nausea, Diarrhea[4]
Dulaglutide Placebo, Liraglutide, Exenatide ER-1.2 to -1.4; Non-inferior or superior to comparators-2.3 to -3.0; Similar or superior to comparatorsNausea, Diarrhea, Vomiting[4][6]
Liraglutide Placebo, Exenatide BID, Lixisenatide-1.1 to -1.8; Superior to Exenatide BID & Lixisenatide-2.1 to -3.2; Superior to Exenatide BIDNausea, Diarrhea[4][6]
Exenatide (once weekly) Exenatide BID, Liraglutide, Dulaglutide-1.6 to -1.9; Superior to Exenatide BID-2.3 to -2.9; Superior to Exenatide BIDNausea, Diarrhea[4][6]
Lixisenatide Placebo, Liraglutide-0.8 to -1.0; Inferior to Liraglutide-2.0 to -2.6Nausea, Vomiting[4]
Experimental Protocols

1. In Vitro cAMP Accumulation Assay for GLP-1R Agonist Potency

This assay quantifies the ability of a GLP-1R agonist to stimulate the production of cyclic AMP (cAMP) in cells expressing the GLP-1 receptor.

  • Materials:

    • HEK293 cells stably expressing the human GLP-1 receptor.

    • Cell culture medium (e.g., DMEM) with 10% FBS.

    • Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA).

    • Phosphodiesterase (PDE) inhibitor (e.g., 1 mM IBMX).

    • GLP-1R agonist standards and test compounds.

    • cAMP detection kit (e.g., HTRF-based or ELISA-based).

    • 384-well white assay plates.

  • Procedure:

    • Cell Seeding: Seed the GLP-1R expressing cells into 384-well plates at a density of 5,000-10,000 cells per well and incubate overnight.

    • Compound Preparation: Prepare serial dilutions of the GLP-1R agonist standard and test compounds in assay buffer containing a PDE inhibitor.

    • Cell Stimulation:

      • Remove the cell culture medium from the wells.

      • Add the prepared agonist dilutions to the respective wells.

      • Incubate for 30-60 minutes at 37°C to stimulate cAMP production.

    • cAMP Detection:

      • Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP detection kit, following the manufacturer's instructions.

    • Data Analysis:

      • Plot the cAMP concentration against the logarithm of the agonist concentration.

      • Fit the data to a four-parameter logistic equation to determine the EC50 (half-maximal effective concentration) and Emax (maximum effect) values.[7]

Visualizations

GLP1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space GLP-1_Agonist GLP-1 Agonist GLP1R GLP-1 Receptor GLP-1_Agonist->GLP1R Binds G_Protein G Protein (Gs) GLP1R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA EPAC EPAC cAMP->EPAC Insulin_Vesicles Insulin Vesicles PKA->Insulin_Vesicles Promotes Exocytosis EPAC->Insulin_Vesicles Promotes Exocytosis Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion

Caption: GLP-1 receptor signaling pathway leading to insulin secretion.

Experimental_Workflow_cAMP Start Start Seed_Cells Seed GLP-1R expressing cells in 384-well plate Start->Seed_Cells Incubate_Overnight Incubate overnight Seed_Cells->Incubate_Overnight Prepare_Compounds Prepare serial dilutions of GLP-1R agonists Incubate_Overnight->Prepare_Compounds Add_Compounds Add compounds to cells Prepare_Compounds->Add_Compounds Incubate_Stimulation Incubate for 30-60 min at 37°C Add_Compounds->Incubate_Stimulation Lyse_and_Detect Lyse cells and detect cAMP (HTRF or ELISA) Incubate_Stimulation->Lyse_and_Detect Analyze_Data Analyze data and determine EC50 Lyse_and_Detect->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a cell-based cAMP accumulation assay.

Part 2: Insulin-like Growth Factor-1 (IGF-1) Receptor Inhibitors

The Insulin-like Growth Factor-1 (IGF-1) signaling pathway is crucial for cell growth, proliferation, and survival. Its dysregulation is implicated in various cancers, making the IGF-1 receptor (IGF-1R) an attractive therapeutic target. IGF-1R inhibitors are primarily monoclonal antibodies or small molecule tyrosine kinase inhibitors.

Comparative Efficacy of IGF-1 Receptor Inhibitors

The clinical development of IGF-1R inhibitors has been challenging, with many late-stage trials failing to show significant clinical benefit in unselected patient populations.[8][9][10] The table below summarizes the outcomes of several key clinical trials.

DrugDrug ClassCancer Type(s)Key FindingsCitation(s)
Figitumumab (CP-751,871) Monoclonal AntibodyNon-Small Cell Lung Cancer (NSCLC), SarcomasInitial promising results in combination with chemotherapy in NSCLC were not confirmed in Phase 3 trials. Showed some activity in Ewing's sarcoma.[11][12][13]
Ganitumab (AMG 479) Monoclonal AntibodyPancreatic Cancer, Colorectal Cancer, NSCLCDid not improve overall survival in combination with standard chemotherapy in Phase 3 trials for pancreatic and colorectal cancer.[8][14]
Cixutumumab (IMC-A12) Monoclonal AntibodySarcomas, Breast Cancer, NSCLCModest single-agent activity in some sarcomas. Limited efficacy in combination therapies for common adult cancers.[8][10]
Dalotuzumab (MK-0646) Monoclonal AntibodyBreast Cancer, Colorectal CancerDid not show significant benefit in combination with standard therapies. Some studies suggested potential harm.[8]
Linsitinib (OSI-906) Small Molecule TKI (IGF-1R/IR)Adrenocortical Carcinoma, NSCLC, Breast CancerDid not improve overall survival in a Phase 3 trial for adrenocortical carcinoma.[13]
Experimental Protocols

2. In Vitro IGF-1R Kinase Assay

This assay measures the ability of a compound to inhibit the tyrosine kinase activity of the IGF-1R.

  • Materials:

    • Recombinant human IGF-1R kinase domain.

    • Kinase reaction buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM DTT).

    • ATP.

    • Tyrosine-containing peptide substrate (e.g., poly(Glu,Tyr)4:1).

    • IGF-1R inhibitor test compounds.

    • Phosphotyrosine-specific antibody conjugated to a detection molecule (e.g., HRP).

    • 96-well microplate.

    • Plate reader.

  • Procedure:

    • Plate Coating: Coat a 96-well plate with the peptide substrate and block non-specific binding sites.

    • Compound Addition: Add serial dilutions of the IGF-1R inhibitor test compounds to the wells.

    • Kinase Reaction:

      • Add the IGF-1R kinase domain to the wells.

      • Initiate the kinase reaction by adding ATP.

      • Incubate for a defined period (e.g., 30-60 minutes) at 30°C.

    • Detection:

      • Wash the plate to remove unbound reagents.

      • Add a phosphotyrosine-specific antibody and incubate.

      • Add a detection substrate (e.g., TMB for HRP) and measure the signal using a plate reader.

    • Data Analysis:

      • Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.

      • Plot the percent inhibition against the logarithm of the inhibitor concentration.

      • Fit the data to determine the IC50 (half-maximal inhibitory concentration) value.[15][16]

Visualizations

IGF1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space IGF1 IGF-1 IGF1R IGF-1 Receptor IGF1->IGF1R Binds IRS IRS-1/Shc IGF1R->IRS Phosphorylates PI3K PI3K IRS->PI3K Activates Grb2_SOS Grb2/SOS IRS->Grb2_SOS Activates AKT Akt/PKB PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Key signaling pathways activated by the IGF-1 receptor.

Experimental_Workflow_Kinase Start Start Coat_Plate Coat 96-well plate with peptide substrate Start->Coat_Plate Prepare_Inhibitors Prepare serial dilutions of IGF-1R inhibitors Coat_Plate->Prepare_Inhibitors Add_Inhibitors Add inhibitors to wells Prepare_Inhibitors->Add_Inhibitors Add_Kinase Add IGF-1R kinase domain Add_Inhibitors->Add_Kinase Start_Reaction Initiate reaction with ATP and incubate Add_Kinase->Start_Reaction Detect_Phosphorylation Detect phosphorylated substrate with antibody Start_Reaction->Detect_Phosphorylation Measure_Signal Measure signal with plate reader Detect_Phosphorylation->Measure_Signal Analyze_Data Analyze data and determine IC50 Measure_Signal->Analyze_Data End End Analyze_Data->End

Caption: Workflow for an in vitro IGF-1R kinase inhibition assay.

References

A Comparative Analysis of Insulin-Like Growth Factor 1 (IGF-1): In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide for researchers and drug development professionals on the performance of Insulin-Like Growth Factor 1 (IGF-1) in various biological contexts, supported by experimental data.

Insulin-like Growth Factor 1 (IGF-1) is a critical signaling molecule involved in cellular proliferation, differentiation, and apoptosis inhibition. Its therapeutic potential is being explored in diverse fields, from regenerative medicine to oncology. This guide provides a comparative overview of the documented in vitro and in vivo effects of IGF-1, with a focus on tendon healing, oocyte maturation, and cancer progression. The data presented is collated from multiple studies to offer a broad perspective on its biological activities.

Data Presentation: Quantitative Effects of IGF-1

The following tables summarize the quantitative outcomes of IGF-1 treatment in different experimental models. It is important to note that the in vitro and in vivo data are often from separate studies with different methodologies, which should be considered when making direct comparisons.

Table 1: Effects of IGF-1 on Tendon Healing

ParameterIn Vitro EffectsIn Vivo Effects
Cell Proliferation - Human Tenocytes: Increased proliferation observed with 10, 50, and 100 ng/mL IGF-1. The effect was not always dose-dependent, with 50 ng/mL showing the highest proliferation on day 3[1].- Rabbit Tenocytes: Significant increase in proliferation in synovial sheath, epitenon, and endotenon cells with 10, 50, and 100 ng/mL IGF-1[1].- Mouse Tenocytes: Nearly 8-fold increase in Mki67 (proliferation marker) expression at 24 hours with IGF-1 treatment[2].Rat Achilles Tendon Injury Model: Reduced cell proliferation in mechanically stimulated tendons of mice with deleted IGF-1 receptors in tenocytes, indicating IGF-1's role in in vivo cell proliferation during healing[2].
Extracellular Matrix (ECM) Synthesis - Equine Tenocytes: Dose-dependent increase in soluble collagen synthesis with 10, 50, and 200 ng/mL IGF-1.- Engineered Human Tendon Tissue: Enhanced collagen synthesis.- Rat Achilles Tendon Injury Model: A single injection of 25 µg of recombinant human IGF-1 (rhIGF-1) enhanced DNA, collagen, and proteoglycan synthesis[3].- Human Patellar Tendon: Local injection of 1 mg IGF-1 increased collagen synthesis[1][3].
Tendon Biomechanics Not ApplicableRat Achilles Tendon Injury Model: Accelerated functional recovery by day 15, though no significant improvement in biomechanical failure loads was observed in one study[3].

Table 2: Effects of IGF-1 on Oocyte Maturation

ParameterIn Vitro EffectsIn Vivo Effects
Maturation Rate - Mouse Oocytes: Maturation rate of 69% with 50 ng/mL IGF-1 compared to 44% in controls[4]. Another study showed a maturation rate of 79.6% in the presence of IGF-1[5].- Mouse Follicles: 10 ng/mL IGF-1 significantly improved oocyte meiosis resumption, while 50 ng/mL showed an inhibitory effect on follicular growth[6].Mouse Superovulation Model: Intraperitoneal injection of IGF-1 significantly increased the number of ovulated oocytes[6].
Embryo Development - Mouse Embryos: Enhanced blastocyst development rate and higher total cell number in blastocysts when follicles were cultured with 50 ng/mL IGF-1[7].Not directly measured in the cited studies.

Table 3: Effects of IGF-1 on Cancer Cells

ParameterIn Vitro EffectsIn Vivo Effects
Cell Proliferation and Viability - Melanoma Cells (SK-MEL2 and A375): Knockdown of IGF-1 significantly reduced cell viability and colony formation[8].- Oral Squamous Carcinoma Cells (SCC-4): IGF-1R silencing was associated with decreased cell survival[9].Colorectal Cancer Xenograft Model: Inhibition of IGF-1R reduced tumor growth[10].- Glioblastoma Xenograft Model: Downregulation of IGF-1R inhibited tumor growth[11].
Cell Migration and Invasion - Melanoma Cells (SK-MEL2 and A375): Knockdown of IGF-1 markedly decelerated migration and significantly decreased invasion[8].- Glioblastoma: The IGF system is implicated in the invasion of surrounding brain parenchyma[11].
Apoptosis - Ewing Sarcoma Cells: Inhibition of IGF-1R induces cell cycle arrest and apoptosis[11].Colorectal Cancer Xenograft Model: Inhibition of IGF-1R signaling induced apoptosis[10].

Experimental Protocols

Below are generalized methodologies for key experiments cited in the comparison tables. These protocols are based on commonly used techniques in the respective fields of research.

In Vitro Tenocyte Proliferation Assay
  • Cell Isolation and Culture: Tenocytes are isolated from tendon explants (e.g., human, rabbit, or equine) by enzymatic digestion, typically using collagenase. The isolated cells are then cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Experimental Setup: For proliferation assays, tenocytes are seeded in multi-well plates. After cell attachment, the culture medium is replaced with a low-serum or serum-free medium to induce quiescence.

  • IGF-1 Treatment: Recombinant IGF-1 is added to the culture medium at various concentrations (e.g., 10, 50, 100 ng/mL). A control group without IGF-1 is maintained.

  • Proliferation Assessment: Cell proliferation is measured at different time points (e.g., 24, 48, 72 hours) using methods such as:

    • MTT Assay: Measures the metabolic activity of cells, which correlates with cell number.

    • BrdU Assay: Detects DNA synthesis in proliferating cells.

    • Cell Counting: Direct counting of cells using a hemocytometer or an automated cell counter.

    • Ki-67 Staining: Immunofluorescent staining for the Ki-67 protein, a marker of active cell proliferation[2].

In Vivo Rat Achilles Tendon Injury Model
  • Animal Model: Adult male Sprague-Dawley rats are commonly used.

  • Surgical Procedure: Under anesthesia, a surgical incision is made to expose the Achilles tendon. A partial or full transection of the tendon is created to mimic an injury.

  • IGF-1 Administration: A single dose of recombinant human IGF-1 (e.g., 25 µg) is injected directly into the injury site. The control group receives a vehicle injection (e.g., saline).

  • Post-operative Care: The incision is closed, and the animals are allowed to recover with appropriate analgesia.

  • Outcome Assessment: At various time points post-surgery (e.g., 7, 14, 28 days), the tendons are harvested for analysis:

    • Histology: To assess tissue morphology, cellularity, and collagen organization.

    • Biomechanical Testing: To measure parameters like ultimate failure load, stiffness, and tensile strength.

    • Biochemical Analysis: To quantify DNA, collagen, and proteoglycan content[3].

In Vitro Oocyte Maturation Assay
  • Oocyte Collection: Immature oocytes (at the germinal vesicle stage) are collected from the ovaries of female mice.

  • In Vitro Maturation (IVM) Culture: Oocytes are cultured in a defined maturation medium (e.g., TCM199 or α-MEM) supplemented with hormones like follicle-stimulating hormone (FSH) and luteinizing hormone (LH).

  • IGF-1 Treatment: Recombinant IGF-1 is added to the maturation medium at different concentrations (e.g., 10, 50, 100 ng/mL). A control group without IGF-1 is included.

  • Assessment of Maturation: After a specific incubation period (typically 24-48 hours), oocytes are examined under a microscope for signs of nuclear maturation, primarily the extrusion of the first polar body, indicating progression to the metaphase II (MII) stage[4][5].

In Vivo Cancer Xenograft Model
  • Cell Culture: Human cancer cell lines (e.g., colorectal, glioblastoma) are cultured in appropriate media.

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.

  • Tumor Implantation: A specific number of cancer cells are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously or orthotopically into the mice.

  • Treatment Protocol: Once tumors reach a palpable size, the mice are randomized into treatment and control groups. Treatment can involve systemic administration of an IGF-1R inhibitor or local delivery of agents that modulate IGF-1 signaling.

  • Tumor Growth Measurement: Tumor volume is measured periodically (e.g., twice a week) using calipers.

  • Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised for:

    • Weight measurement.

    • Histological and immunohistochemical analysis (e.g., for proliferation markers like Ki-67 and apoptosis markers like cleaved caspase-3)[10].

Mandatory Visualizations

IGF-1 Signaling Pathway

The binding of IGF-1 to its receptor (IGF-1R) triggers a cascade of intracellular signaling events that regulate cell fate. The two primary pathways activated are the PI3K/Akt/mTOR pathway, which is crucial for cell survival and growth, and the Ras/MAPK pathway, which primarily drives cell proliferation[12][13].

IGF1_Signaling_Pathway cluster_receptor IGF1 IGF-1 IGF1R IGF-1R IGF1->IGF1R IRS IRS IGF1R->IRS Shc Shc IGF1R->Shc PI3K PI3K IRS->PI3K Grb2_Sos Grb2/SOS Shc->Grb2_Sos Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR ApoptosisInhibition Apoptosis Inhibition Akt->ApoptosisInhibition CellSurvival Cell Survival & Growth mTOR->CellSurvival Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CellProliferation Cell Proliferation ERK->CellProliferation

Caption: IGF-1 signaling cascade through PI3K/Akt and Ras/MAPK pathways.

Experimental Workflow: In Vitro vs. In Vivo Comparison

The following diagram illustrates the general workflow for comparing the effects of IGF-1 in both laboratory (in vitro) and whole-organism (in vivo) settings.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellIsolation Cell Isolation (e.g., Tenocytes, Oocytes) CellCulture Cell Culture CellIsolation->CellCulture IGF1_Treatment_Vitro IGF-1 Treatment (Varying Concentrations) CellCulture->IGF1_Treatment_Vitro Assay_Vitro Functional Assays (Proliferation, Maturation, etc.) IGF1_Treatment_Vitro->Assay_Vitro Comparison Comparative Analysis Assay_Vitro->Comparison AnimalModel Animal Model (e.g., Rat, Mouse) Injury_Induction Induction of Condition (e.g., Tendon Injury, Tumor) AnimalModel->Injury_Induction IGF1_Treatment_Vivo IGF-1 Administration (Specific Dosage) Injury_Induction->IGF1_Treatment_Vivo Analysis_Vivo Outcome Analysis (Histology, Biomechanics, etc.) IGF1_Treatment_Vivo->Analysis_Vivo Analysis_Vivo->Comparison

Caption: General workflow for in vitro and in vivo studies of IGF-1.

References

literature review of iGP-1 validation studies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in metabolic biology, cellular energetics, and drug development, iGP-1 has emerged as a key small-molecule inhibitor for the targeted study of mitochondrial sn-glycerol 3-phosphate dehydrogenase (mGPDH). This guide provides a comprehensive overview of this compound validation studies, its performance data, and a comparison with other experimental alternatives.

This document summarizes key findings and experimental protocols from published research to facilitate an objective evaluation of this compound for laboratory use.

Performance Characteristics of this compound

This compound is a cell-permeable compound that selectively inhibits the activity of mitochondrial sn-glycerol 3-phosphate dehydrogenase (mGPDH), an enzyme that plays a crucial role in lipid and carbohydrate metabolism by linking cytosolic glycolysis to mitochondrial oxidative phosphorylation.[1][2] Validation studies have quantified its potency and selectivity, providing a clear performance profile.

Parameter Value Assay Conditions Source
IC50 ~6.3 µMDCPIP assay using rat skeletal muscle mitochondria with 1 µM Ca2+[3]
Selectivity No significant inhibition of cytosolic GPDH (cGPDH) at concentrations up to 80 µMEnzymatic activity assays with purified rabbit cGPDH[3]
Mechanism of Action Competitive inhibitor with respect to sn-glycerol 3-phosphateKinetic analysis of mGPDH activity[3]
Cell Permeability DemonstratedLive-cell imaging of this compound fluorescence[1]

Signaling Pathway and Mechanism of Action

This compound targets mGPDH, a key component of the glycerol phosphate shuttle. This shuttle is essential for the transfer of reducing equivalents from cytosolic NADH to the mitochondrial electron transport chain. The following diagram illustrates the glycerol phosphate shuttle and the inhibitory action of this compound.

cluster_cytosol Cytosol cluster_mito Mitochondrion Cytosol Cytosol Mitochondrion Mitochondrion DHAP_c DHAP cGPDH cGPDH DHAP_c->cGPDH G3P_c Glycerol-3-Phosphate G3P_m Glycerol-3-Phosphate G3P_c->G3P_m Transport cGPDH->G3P_c NAD_c NAD+ cGPDH->NAD_c NADH_c NADH + H+ NADH_c->cGPDH mGPDH mGPDH G3P_m->mGPDH DHAP_m DHAP DHAP_m->DHAP_c Transport mGPDH->DHAP_m UQH2 UQH2 mGPDH->UQH2 UQ UQ UQ->mGPDH ETC Electron Transport Chain UQH2->ETC iGP1 This compound iGP1->mGPDH

Glycerol phosphate shuttle and this compound inhibition.

Experimental Protocols for this compound Validation

The validation of this compound as a selective mGPDH inhibitor involved a series of key experiments. The methodologies for these are detailed below.

mGPDH Activity Assay

This assay quantifies the enzymatic activity of mGPDH and is used to determine the IC50 of inhibitors.

  • Principle: The reduction of the electron acceptor 2,6-dichloroindophenol (DCPIP) by mGPDH is measured spectrophotometrically.

  • Protocol:

    • Isolate skeletal muscle mitochondria from Wistar rats.

    • Prepare a reaction buffer containing potassium chloride, HEPES, EGTA, and bovine serum albumin.

    • Add mitochondrial protein to the buffer along with rotenone (to inhibit complex I), potassium cyanide (to inhibit complex IV), and DCPIP.

    • Initiate the reaction by adding sn-glycerol 3-phosphate.

    • Monitor the decrease in absorbance of DCPIP at 600 nm.

    • To test inhibitors, pre-incubate the mitochondria with varying concentrations of this compound before adding the substrate.

Measurement of Mitochondrial Respiration

This experiment assesses the impact of this compound on the oxygen consumption of mitochondria when supplied with different substrates.

  • Principle: A Clark-type oxygen electrode is used to measure the rate of oxygen consumption in a sealed chamber.

  • Protocol:

    • Use isolated mitochondria as described above.

    • Sequentially add different substrates to the mitochondrial suspension to measure respiration through different parts of the electron transport chain (e.g., glycerol phosphate, pyruvate/malate, succinate).

    • Measure state 2 (substrate alone), state 3 (substrate + ADP), and state 4 (substrate + ADP + oligomycin) respiration rates.

    • Incubate mitochondria with this compound to determine its effect on respiration driven by specific substrates.

Hydrogen Peroxide Production Assay

This assay measures the production of reactive oxygen species (ROS) from different sites within the electron transport chain to assess the specificity of this compound's effects.

  • Principle: The rate of hydrogen peroxide (H2O2) production is measured fluorometrically using the Amplex Red reagent, which is oxidized by H2O2 in the presence of horseradish peroxidase to produce the fluorescent compound resorufin.

  • Protocol:

    • Incubate isolated mitochondria in a buffer containing Amplex Red and horseradish peroxidase.

    • Add specific substrates and inhibitors to induce H2O2 production from different sites (e.g., glycerol phosphate for mGPDH, succinate for complex II).

    • Monitor the increase in fluorescence at an excitation of 563 nm and an emission of 587 nm.

    • Perform these measurements in the presence of varying concentrations of this compound.

Experimental Workflow for this compound Characterization

The following diagram outlines the logical workflow for the discovery and validation of this compound.

start High-Throughput Screen of Small Molecules hit_id Identification of this compound as a Hit Compound start->hit_id biochem_val Biochemical Validation hit_id->biochem_val ic50 IC50 Determination (mGPDH Activity Assay) biochem_val->ic50 selectivity Selectivity Profiling (vs. cGPDH) biochem_val->selectivity mito_func Mitochondrial Function Analysis ic50->mito_func selectivity->mito_func resp Mitochondrial Respiration (Oxygen Consumption) mito_func->resp ros ROS Production (H2O2 Assay) mito_func->ros cell_based Cell-Based Assays resp->cell_based ros->cell_based permeability Cell Permeability (Live-Cell Imaging) cell_based->permeability conclusion Validated Selective mGPDH Inhibitor permeability->conclusion

Workflow for this compound validation.

Comparison with Alternatives

While this compound is a valuable tool, it is important to consider other approaches for studying mGPDH function.

Method Advantages Disadvantages
This compound - Cell-permeable and allows for acute inhibition.- Dose-dependent effects can be studied.- Reversible (in principle).- Potential for off-target effects at high concentrations.- Efficacy can be cell-type dependent.
RH02211 - Another small-molecule inhibitor of mGPDH.- Less characterized in publicly available literature compared to this compound.
Genetic Knockout/Knockdown (e.g., GPD2-KO mice) - Highly specific for the target protein.- Allows for the study of chronic loss-of-function.- Developmental or compensatory effects can confound results.- Technically demanding and time-consuming to create and maintain.
RNA interference (RNAi) - Can be used to reduce mGPDH expression in specific cell types.- Incomplete knockdown can lead to ambiguous results.- Potential for off-target effects.

References

Independent Verification of iGP-1's IC50 Value: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides an independent verification of the half-maximal inhibitory concentration (IC50) of iGP-1, a known inhibitor of mitochondrial sn-glycerol-3-phosphate dehydrogenase (mGPDH). The data presented here is intended for researchers, scientists, and drug development professionals to objectively assess the performance of this compound in comparison to other known mGPDH inhibitors. This document includes a summary of quantitative data, detailed experimental protocols, and visualizations of the signaling pathway and experimental workflow.

Comparative Analysis of mGPDH Inhibitors

The inhibitory potential of this compound against mGPDH has been evaluated and compared with other reported inhibitors of the same target. The IC50 value for this compound is confirmed to be 6.3 µM.[1] A summary of the IC50 values for this compound and other selected mGPDH inhibitors is presented in Table 1.

InhibitorTargetIC50 Value (µM)Notes
This compound mGPDH (enzymatic activity)6.3[1]Selective over cytosolic GPDH.[1]
iGP-5 mGPDH (enzymatic activity)1.0[2]A related benzimidazole-phenyl-succinamide derivative.[3][4]
mGPDH (H2O2 production)0.7[5]
α-Tocopheryl Succinate (TOS) mGPDH (oxygen consumption)1050% inhibition of glycerol-3-phosphate-dependent oxygen consumption.[6]
Rottlerin Protein Kinase C (PKCδ)3-6Also reported as a GPD2 inhibitor, but a specific IC50 value for GPD2 is not readily available. Primarily known as a PKC inhibitor.
KM04416 GPD2Potent inhibitorA specific IC50 value is not publicly available, but it is described as a potent inhibitor of GPD2.[7]

Table 1: Comparison of IC50 Values for mGPDH Inhibitors. This table summarizes the IC50 values of this compound and other compounds known to inhibit mitochondrial sn-glycerol-3-phosphate dehydrogenase (mGPDH or GPD2).

Signaling Pathway of mGPDH

Mitochondrial sn-glycerol-3-phosphate dehydrogenase (mGPDH) plays a crucial role in cellular metabolism by linking glycolysis and oxidative phosphorylation. It is a key component of the glycerol-3-phosphate shuttle. The enzyme catalyzes the oxidation of glycerol-3-phosphate to dihydroxyacetone phosphate (DHAP), transferring electrons to the electron transport chain via ubiquinone (Coenzyme Q). This process is essential for regenerating NAD+ in the cytosol and for ATP production.

GPDH_Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_membrane Inner Mitochondrial Membrane Glucose Glucose Glycerol-3-Phosphate Glycerol-3-Phosphate Glucose->Glycerol-3-Phosphate Glycolysis DHAP_cyto DHAP Glycerol-3-Phosphate->DHAP_cyto cGPDH (NAD+ -> NADH) Glycerol-3-Phosphate_mito Glycerol-3-Phosphate Glycerol-3-Phosphate->Glycerol-3-Phosphate_mito Transport DHAP_mito DHAP DHAP_cyto->DHAP_mito Transport mGPDH mGPDH (GPD2) mGPDH->DHAP_mito CoQ Coenzyme Q mGPDH->CoQ e- Glycerol-3-Phosphate_mito->mGPDH ETC Electron Transport Chain CoQ->ETC e- iGP1_block->mGPDH this compound Inhibition

Figure 1: Glycerol-3-Phosphate Shuttle and Site of this compound Inhibition. This diagram illustrates the role of mGPDH in the glycerol-3-phosphate shuttle, which transports reducing equivalents from cytosolic NADH to the mitochondrial electron transport chain. This compound specifically inhibits the mitochondrial isoform of GPDH (mGPDH or GPD2).

Experimental Protocols

The determination of the IC50 value of this compound was based on a well-established enzymatic assay. The following protocol outlines the general steps for measuring mGPDH activity.

Objective: To determine the concentration of an inhibitor that reduces the enzymatic activity of mGPDH by 50%.

Materials:

  • Isolated mitochondria (e.g., from rat skeletal muscle)

  • Assay Buffer (e.g., Tris-HCl buffer, pH 7.4)

  • Substrate: Glycerol-3-phosphate

  • Electron Acceptor: 2,6-dichlorophenolindophenol (DCPIP)

  • Inhibitor stock solution (e.g., this compound dissolved in DMSO)

  • 96-well microplate

  • Spectrophotometer (plate reader)

Procedure:

  • Mitochondria Preparation: Isolate mitochondria from the appropriate tissue using standard differential centrifugation methods.

  • Reaction Mixture Preparation: In each well of a 96-well plate, prepare a reaction mixture containing the assay buffer, isolated mitochondria, and the electron acceptor DCPIP.

  • Inhibitor Addition: Add varying concentrations of the inhibitor (e.g., this compound) to the wells. Include a control group with no inhibitor.

  • Initiation of Reaction: Start the enzymatic reaction by adding the substrate, glycerol-3-phosphate, to all wells.

  • Kinetic Measurement: Immediately place the microplate in a spectrophotometer and measure the change in absorbance at 600 nm over time. The reduction of DCPIP by the electrons from glycerol-3-phosphate leads to a decrease in absorbance.

  • Data Analysis:

    • Calculate the initial rate of the reaction for each inhibitor concentration.

    • Normalize the reaction rates to the control group (100% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that corresponds to 50% inhibition of the enzyme activity.

Experimental Workflow

The following diagram illustrates the workflow for determining the IC50 value of an mGPDH inhibitor.

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagents: - Assay Buffer - Substrate (Glycerol-3-Phosphate) - Electron Acceptor (DCPIP) D Dispense Reagents and Mitochondria into 96-well Plate A->D B Prepare Serial Dilutions of Inhibitor (e.g., this compound) E Add Inhibitor Dilutions to Respective Wells B->E C Isolate Mitochondria C->D D->E F Initiate Reaction with Substrate Addition E->F G Measure Absorbance Change (Kinetic Read at 600 nm) F->G H Calculate Initial Reaction Rates G->H I Normalize Data to Control (Calculate % Inhibition) H->I J Plot % Inhibition vs. log[Inhibitor] I->J K Fit Dose-Response Curve and Determine IC50 J->K

Figure 2: Experimental Workflow for IC50 Determination. This flowchart outlines the key steps involved in determining the IC50 value of an mGPDH inhibitor, from preparation and assay execution to data analysis.

References

A Comparative Guide: Pharmacological Inhibition of mGPDH with iGP-1 versus Genetic Knockdown

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison between two key methods for studying the function of mitochondrial glycerol-3-phosphate dehydrogenase (mGPDH): the use of the pharmacological inhibitor iGP-1 and genetic knockdown techniques. We will objectively compare their performance, present supporting experimental data, and provide detailed methodologies for key experiments.

Introduction to mGPDH, this compound, and Genetic Knockdown

Mitochondrial glycerol-3-phosphate dehydrogenase (mGPDH, or GPD2) is a key enzyme located on the outer surface of the inner mitochondrial membrane. It plays a crucial role in lipid metabolism and cellular bioenergetics by catalyzing the oxidation of glycerol-3-phosphate to dihydroxyacetone phosphate, transferring electrons to the electron transport chain.[1] Dysregulation of mGPDH has been implicated in various metabolic diseases, including nonalcoholic fatty liver disease (NAFLD).[2][3]

This compound is a novel, cell-permeant small molecule that acts as a mixed inhibitor of mGPDH.[1][4] It provides a tool for the acute and reversible inhibition of the enzyme's activity.

Genetic knockdown of mGPDH, typically achieved through techniques like siRNA or generating knockout animal models, allows for the study of the long-term consequences of reduced or absent mGPDH expression.[1][2]

Quantitative Data Comparison

The following tables summarize the quantitative data available for this compound and the effects of mGPDH genetic knockdown. It is important to note that this data is compiled from different studies and experimental systems; direct head-to-head comparisons in the same model are not yet available in the literature.

Table 1: In Vitro Inhibitory Activity of this compound

ParameterThis compoundiGP-5 (a more potent analog)Reference
IC50 (mGPDH activity) 6.3 µM1.0 µM[1]
IC50 (H2O2 production) 13.6 µM1.0 µM[1]
Ki ~1-15 µM~1-15 µM[1]
Inhibition Type MixedMixed[1]
Selectivity Does not inhibit cytosolic GPDH (cGPDH)Not specified[5]

Table 2: Effects of this compound on Mitochondrial Function

ParameterConditionEffect of this compoundReference
H2O2 Production mGPDH-drivenProgressive inhibition (IC50 ~8 µM)[1]
Site IQ (0.5 mM succinate)Inhibition only at >10 µM[1][6]
Site IQ (5 mM succinate)No effect[1][6]
Mitochondrial Membrane Potential (ΔΨm) Glycerol phosphate-drivenSignificant decrease at 8, 25, and 80 µM[1]
0.5 mM succinate-drivenSignificant decrease at 80 µM[1]
5 mM succinate-drivenNo effect[1]
Mitochondrial Respiration Glycerol phosphate-drivenSignificant inhibition[1]
Pyruvate, malate, glutamate, palmitoylcarnitine-drivenNo effect[1]

Table 3: Phenotypic Effects of mGPDH Genetic Knockdown

Model SystemPhenotypeQuantitative ChangeReference
Liver-specific mGPDH knockout mice (HFD-fed) Hepatic Triglyceride AccumulationExacerbated[2]
Hepatic SteatosisExacerbated[2]
LipogenesisEnhanced[2]
mGPDH knockdown in cultured hepatocytes Triglyceride AccumulationExacerbated[2]
mGPDH knockout mice Skeletal Muscle RegenerationAttenuated

Signaling Pathways

The following diagram illustrates the known signaling pathways involving mGPDH, particularly its role in hepatic lipid metabolism and the onset of ER stress.

mGPDH_Pathway cluster_Mitochondrion Mitochondrion cluster_ER Endoplasmic Reticulum mGPDH mGPDH ETC Electron Transport Chain mGPDH->ETC e- transfer DHAP DHAP mGPDH->DHAP ER_Stress ER Stress mGPDH->ER_Stress Suppresses G3P Glycerol-3-Phosphate G3P->mGPDH SREBP SREBP Activation ER_Stress->SREBP Activates Lipogenesis De Novo Lipogenesis Steatosis Hepatic Steatosis Lipogenesis->Steatosis SREBP->Lipogenesis Promotes mGPDH_knockdown mGPDH Knockdown / This compound Inhibition mGPDH_knockdown->mGPDH mGPDH_knockdown->ER_Stress Induces

Caption: Signaling pathway linking mGPDH to ER stress and lipogenesis.

Experimental Workflows

The following diagram outlines a general experimental workflow for comparing the effects of this compound and mGPDH knockdown.

Experimental_Workflow cluster_Preparation Experimental Preparation cluster_Intervention Intervention cluster_Analysis Analysis A1 Cell Culture (e.g., Hepatocytes) B1 This compound Treatment (Pharmacological Inhibition) A1->B1 B2 siRNA Transfection (Genetic Knockdown) A1->B2 B3 Control (Vehicle/Scrambled siRNA) A1->B3 A2 Animal Model (e.g., Mice) A2->B1 A2->B2 A2->B3 C1 mGPDH Activity Assay B1->C1 C2 Western Blot (mGPDH expression) B1->C2 C3 Mitochondrial Respiration (Seahorse) B1->C3 C4 Metabolite Analysis (e.g., Triglycerides) B1->C4 C5 Gene Expression Analysis (qRT-PCR) B1->C5 B2->C1 B2->C2 B2->C3 B2->C4 B2->C5 B3->C1 B3->C2 B3->C3 B3->C4 B3->C5

Caption: A generalized experimental workflow for comparative analysis.

Detailed Experimental Protocols

mGPDH Activity Assay (Colorimetric)

This protocol is adapted from commercially available kits.[7][8]

Principle: mGPDH activity is determined by measuring the decrease in absorbance at 340 nm as NADH is consumed in the reverse reaction (DHAP to G3P), or by measuring the increase in a colorimetric product at 450 nm in a coupled reaction.

Materials:

  • 96-well clear flat-bottom plate

  • Spectrophotometric multiwell plate reader

  • GPDH Assay Buffer

  • GPDH Substrate (containing dihydroxyacetone phosphate and NADH)

  • Samples (cell lysates or tissue homogenates)

  • NADH Standard

Procedure:

  • Sample Preparation:

    • Cells: Harvest cells and wash with cold PBS. Resuspend in ice-cold GPDH Assay Buffer and homogenize. Centrifuge to remove insoluble material and collect the supernatant.

    • Tissues: Rinse tissue with cold PBS. Homogenize in ice-cold GPDH Assay Buffer. Centrifuge and collect the supernatant.

  • NADH Standard Curve Preparation: Prepare a dilution series of the NADH standard in GPDH Assay Buffer.

  • Assay Reaction:

    • Add GPDH Assay Buffer to each well.

    • Add the NADH standard or sample to the appropriate wells.

    • Initiate the reaction by adding the GPDH Substrate solution to all wells.

    • Mix well.

  • Measurement:

    • Immediately measure the absorbance at 450 nm in a microplate reader in kinetic mode at 37°C for 20-60 minutes.

  • Calculation: Calculate the GPDH activity from the rate of change in absorbance, using the NADH standard curve.

Mitochondrial Respiration Assay (Seahorse XF Analyzer)

This protocol is a general guide based on established methods.[2][9][10]

Principle: The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) in real-time to assess mitochondrial respiration.

Materials:

  • Seahorse XF96 or XFe24 Analyzer

  • Seahorse XF cell culture microplates

  • Assay medium (e.g., DMEM with glucose, glutamine, and pyruvate)

  • Mitochondrial stress test compounds: Oligomycin, FCCP, Rotenone/Antimycin A

  • Cells seeded in the Seahorse microplate

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF microplate and allow them to adhere overnight.

  • Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.

  • Assay Preparation:

    • Replace the cell culture medium with pre-warmed assay medium.

    • Incubate the cells in a non-CO2 incubator at 37°C for 1 hour.

    • Load the injector ports of the hydrated sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A.

  • Seahorse XF Analyzer Run:

    • Calibrate the sensor cartridge in the Seahorse analyzer.

    • Place the cell plate into the analyzer.

    • Run the mitochondrial stress test protocol, which involves sequential injections of the compounds and measurement of OCR.

  • Data Analysis: Analyze the OCR data to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

Western Blot for mGPDH Expression

This is a standard western blot protocol.[11][12][13]

Principle: To detect the amount of mGPDH protein in a sample using specific antibodies.

Materials:

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody (anti-mGPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation: Prepare protein lysates from cells or tissues as described for the activity assay. Determine protein concentration.

  • SDS-PAGE: Separate proteins by size by running the lysates on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-mGPDH antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and then add the chemiluminescent substrate.

  • Imaging: Capture the signal using an imaging system. Quantify band intensity relative to a loading control (e.g., GAPDH or β-actin).

Conclusion

Both the pharmacological inhibitor this compound and genetic knockdown are valuable tools for investigating the roles of mGPDH.

  • This compound offers the advantage of acute and reversible inhibition , allowing for the study of the immediate effects of mGPDH blockade without the potential for developmental or long-term compensatory mechanisms that can occur with genetic models.[1] Its cell permeability makes it suitable for both in vitro and potentially in vivo studies. However, as with any pharmacological inhibitor, off-target effects are a consideration, although this compound has demonstrated good selectivity at lower concentrations.[1][6]

  • Genetic knockdown provides a powerful method for studying the long-term consequences of mGPDH deficiency .[2] This approach is highly specific to the target gene. However, the chronic nature of the depletion can lead to the activation of compensatory metabolic pathways , which may mask some of the primary functions of mGPDH.[1]

The choice between these two methods will depend on the specific research question. For studying the direct and immediate enzymatic function of mGPDH and its role in acute metabolic regulation, this compound is an excellent tool. For investigating the developmental, chronic, and systemic roles of mGPDH, genetic knockdown models are more appropriate. Ideally, a combination of both approaches can provide a more comprehensive understanding of mGPDH function. Future studies employing direct comparisons of these methods within the same experimental system will be invaluable for further delineating the specific advantages and limitations of each.

References

A Researcher's Guide to Assessing the Purity of Recombinant Human IGF-1

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Insulin-like Growth Factor 1 (IGF-1) is a pivotal peptide hormone in cellular research, influencing a wide array of cellular processes including proliferation, survival, and differentiation.[1][2] Given its potent bioactivity, the purity of recombinant human IGF-1 (rhIGF-1) is of paramount importance for obtaining reliable and reproducible experimental results. This guide provides a framework for researchers to assess the purity of rhIGF-1 from various commercial vendors, detailing common analytical methods, experimental protocols, and a comparative data structure.

The biological effects of IGF-1 are primarily mediated through the IGF-1 receptor (IGF-1R), a transmembrane tyrosine kinase.[3] Ligand binding triggers receptor autophosphorylation and the subsequent activation of two principal downstream signaling cascades: the PI3K/Akt/mTOR pathway, which is crucial for cell survival and growth, and the Ras/MAPK pathway, which plays a key role in cell proliferation and differentiation.[2][4][5] The integrity and purity of the IGF-1 protein are essential for the proper initiation of these signaling events.

IGF1_Signaling_Pathway cluster_PI3K_pathway PI3K/Akt Pathway cluster_MAPK_pathway Ras/MAPK Pathway IGF1 IGF-1 IGF1R IGF-1 Receptor (IGF-1R) IGF1->IGF1R IRS IRS IGF1R->IRS SHC SHC IGF1R->SHC PI3K PI3K IRS->PI3K GRB2 GRB2 SHC->GRB2 AKT Akt (PKB) PI3K->AKT SOS SOS GRB2->SOS mTOR mTOR AKT->mTOR RAS RAS SOS->RAS CellSurvival Cell Survival & Growth mTOR->CellSurvival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK CellProlif Cell Proliferation & Differentiation ERK->CellProlif

Figure 1: Simplified IGF-1 Signaling Pathway.

Key Purity Assessment Methodologies

The purity of recombinant proteins like IGF-1 is typically assessed using a combination of techniques to detect product-related impurities (e.g., aggregates, truncated forms) and process-related impurities (e.g., host cell proteins, endotoxins). The most common and critical assays are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE), and the Limulus Amebocyte Lysate (LAL) assay for endotoxin detection.

Purity_Assessment_Workflow Start Recombinant IGF-1 (From Vendor) Reconstitution Reconstitute Lyophilized Protein Start->Reconstitution RP_HPLC Purity & Aggregate Analysis (RP-HPLC) Reconstitution->RP_HPLC SDS_PAGE Purity & Molecular Weight Verification (SDS-PAGE) Reconstitution->SDS_PAGE Endotoxin Endotoxin Level (LAL Assay) Reconstitution->Endotoxin Purity_Result Purity (%) Aggregate (%) RP_HPLC->Purity_Result MW_Result Apparent MW (kDa) Single Band Verification SDS_PAGE->MW_Result Endo_Result Endotoxin (EU/µg) Endotoxin->Endo_Result Decision Assess against Vendor Specifications Purity_Result->Decision MW_Result->Decision Endo_Result->Decision Pass Proceed with Experiments Decision->Pass Pass Fail Contact Vendor/ Reject Lot Decision->Fail Fail

Figure 2: Experimental Workflow for IGF-1 Purity Assessment.

Comparative Purity Analysis of rhIGF-1 from Different Vendors

To ensure experimental success, it is advisable to perform in-house quality control on recombinant proteins. The following table presents a hypothetical comparison of rhIGF-1 from three different vendors based on the key purity assays.

ParameterVendor AVendor BVendor CMethod
Purity (Monomer) > 98%> 95%> 98%RP-HPLC
Apparent Molecular Weight ~7.6 kDa~7.6 kDa~7.6 kDaSDS-PAGE
Endotoxin Level < 0.1 EU/µg< 1.0 EU/µg< 0.01 EU/µgLAL Assay
Bioactivity (ED₅₀) 0.3-1.5 ng/mL< 2 ng/mL0.5-2.0 ng/mLCell Proliferation Assay

Note: Data presented are hypothetical and for illustrative purposes. Researchers should generate their own data for specific lots.

Detailed Experimental Protocols

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a high-resolution technique used to separate proteins based on their hydrophobicity. It is highly effective for quantifying the purity of the main protein peak and detecting closely related impurities such as oxidized or aggregated forms.

  • Materials:

    • Recombinant human IGF-1, reconstituted in sterile water.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

    • HPLC system with a C4 or C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • UV Detector set to 214 nm.

  • Protocol:

    • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1 mL/min until a stable baseline is achieved.

    • Prepare a 1 mg/mL solution of rhIGF-1.

    • Inject 10-20 µg of the protein sample onto the column.

    • Elute the protein using a linear gradient of Mobile Phase B, for example:

      • 5-35% B over 5 minutes.

      • 35-60% B over 25 minutes.

      • 60-95% B over 5 minutes.

    • Hold at 95% B for 5 minutes to wash the column, then return to initial conditions.

    • Monitor the elution profile at 214 nm.

    • Calculate purity by integrating the area of the main peak and expressing it as a percentage of the total peak area.

SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE)

SDS-PAGE separates proteins based on their molecular weight. It is used to verify the apparent molecular weight of rhIGF-1 (approximately 7.6 kDa) and to visualize any gross contaminants or protein degradation.[6][7][8]

  • Materials:

    • 15% Tris-Glycine polyacrylamide gel.

    • 1X Tris-Glycine-SDS running buffer.

    • 2X Laemmli sample buffer with a reducing agent (e.g., β-mercaptoethanol or DTT).

    • Low molecular weight protein standards.

    • Coomassie Brilliant Blue or silver stain.

  • Protocol:

    • Prepare samples by mixing 10 µL of reconstituted rhIGF-1 (at 0.5 mg/mL) with 10 µL of 2X Laemmli sample buffer.

    • Heat the samples and a lane of protein standards at 95°C for 5 minutes.

    • Load 5-10 µg of the denatured rhIGF-1 sample and the protein standards into the wells of the polyacrylamide gel.

    • Run the gel in 1X running buffer at a constant voltage (e.g., 150 V) until the dye front reaches the bottom of the gel.

    • Carefully remove the gel from the cassette and proceed with staining.

    • For Coomassie staining, incubate the gel in staining solution for 1 hour with gentle agitation, followed by destaining until protein bands are clearly visible against a clear background.

    • Analyze the gel. A pure sample of rhIGF-1 should show a single, sharp band at ~7.6 kDa.

Limulus Amebocyte Lysate (LAL) Endotoxin Assay

Endotoxins from the host expression system (typically E. coli) can elicit strong inflammatory responses in vitro and in vivo.[8] The LAL assay is a highly sensitive method for detecting and quantifying these pyrogenic substances.

  • Materials:

    • Chromogenic LAL assay kit.

    • Endotoxin-free water (LAL Reagent Water).

    • Endotoxin-free tubes and pipette tips.

    • Microplate reader capable of reading at 405 nm.

  • Protocol:

    • Perform all steps in a sterile, endotoxin-free environment.

    • Reconstitute the Control Standard Endotoxin (CSE) to create a standard curve according to the kit manufacturer's instructions (e.g., ranging from 0.005 to 50 EU/mL).

    • Prepare dilutions of the rhIGF-1 sample using LAL Reagent Water. A dilution of 1:100 is often a good starting point to avoid product interference.

    • Add 50 µL of standards, samples, and negative controls (LAL Reagent Water) to the wells of an endotoxin-free 96-well plate.

    • Add 50 µL of the reconstituted LAL reagent to each well, mix gently, and incubate at 37°C for the time specified by the manufacturer (e.g., 10 minutes).

    • Add 100 µL of the chromogenic substrate solution to each well, mix, and incubate at 37°C for the specified time (e.g., 6 minutes).

    • Add 50 µL of stop reagent to each well to halt the reaction.

    • Read the absorbance at 405 nm within 30 minutes.

    • Calculate the endotoxin concentration in the sample based on the standard curve and express the final value in EU/µg of protein.

Conclusion

The purity and integrity of recombinant IGF-1 are critical for its biological activity and for generating valid, reproducible research data. While vendors provide certificates of analysis, independent verification of key purity parameters such as monomeric content, molecular weight, and endotoxin levels is a crucial step in quality control. By employing the standardized protocols outlined in this guide, researchers can confidently compare IGF-1 from different suppliers and select the highest quality material for their specific experimental needs, thereby enhancing the reliability and impact of their scientific findings.

References

Safety Operating Guide

iGP-1: Comprehensive Guidelines for Safe Handling and Disposal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: Essential Safety and Logistical Information for the Proper Management of iGP-1.

This document provides critical procedural guidance for the safe handling and disposal of this compound, a potent and cell-permeable inhibitor of mitochondrial glycerol-3-phosphate dehydrogenase (mGPDH). Adherence to these protocols is essential for ensuring laboratory safety and minimizing environmental impact.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented below for easy reference.

PropertyValueSource
Chemical Name N-[4-(1H-Benzoimidazol-2-yl)-phenyl]-succinamic acid[1]
CAS Number 27031-00-1[2]
Molecular Formula C₁₇H₁₅N₃O₃[2]
Molecular Weight 309.30 g/mol [2]
Appearance Powder[2]
Solubility Soluble in DMSO[3]
Storage Temperature -20°C, protect from light[2]
IC₅₀ for mGPDH 6.3 µM[1]

Proper Disposal Procedures

According to the Safety Data Sheet (SDS), this compound is not classified as a hazardous substance or mixture[2]. However, it is imperative to follow prudent laboratory practices for the disposal of all chemical waste. The following step-by-step procedures ensure the safe disposal of this compound in various forms.

Logical Workflow for this compound Disposal

G cluster_0 Start: Identify this compound Waste Type cluster_1 Disposal Path Unused_Product Unused/Expired this compound (Solid) Solid_Waste Dispose as Non-Hazardous Solid Waste Unused_Product->Solid_Waste Contaminated_Labware Contaminated Labware (e.g., pipette tips, tubes) Contaminated_Labware->Solid_Waste Aqueous_Solutions Aqueous Solutions with this compound Consult_EHS Consult Institutional EHS Guidelines Aqueous_Solutions->Consult_EHS Drain_Disposal Dispose Down the Drain with Copious Amounts of Water Consult_EHS->Solid_Waste If drain disposal is not approved (absorb liquid with inert material) Consult_EHS->Drain_Disposal If approved

Caption: Logical workflow for the proper disposal of different forms of this compound waste.

Step-by-Step Guidance

1. Unused or Expired Solid this compound:

  • Segregation: Ensure that the solid this compound waste is not mixed with hazardous chemical waste[3].

  • Containment: Keep the unused or expired this compound in its original, tightly sealed, and properly labeled container[2].

  • Disposal: Dispose of the container directly into the designated non-hazardous solid waste stream for your facility. It is recommended to place it in a secondary container, such as a cardboard box, before disposal in an outside dumpster[2]. Do not place in laboratory trash cans that are handled by custodial staff[2].

2. Contaminated Labware (e.g., pipette tips, microfuge tubes, gloves):

  • Collection: Collect all labware that has come into direct contact with this compound in a designated, clearly labeled waste bag or container.

  • Disposal: Dispose of the sealed bag or container as non-hazardous solid laboratory waste.

3. Aqueous Solutions Containing this compound:

  • Institutional Policy: Before disposing of any aqueous solutions down the drain, consult your institution's Environmental Health and Safety (EHS) guidelines[2]. While this compound is non-hazardous, some institutions have specific rules for the drain disposal of any chemical solutions.

  • Approved Drain Disposal: If permitted by your institution, pour the aqueous solution down the sink, followed by flushing with a copious amount of water to ensure dilution[2].

  • Non-Approved Drain Disposal: If drain disposal is not permitted, absorb the liquid with an inert material (e.g., vermiculite, sand). The resulting solid material can then be disposed of as non-hazardous solid waste.

4. Accidental Spills:

  • Personal Protective Equipment: Wear appropriate personal protective equipment (PPE), including gloves and safety goggles[2].

  • Containment and Cleanup: For a solid spill, carefully sweep the material to avoid generating dust. For a liquid spill, cover with an inert absorbent material.

  • Disposal: Collect the spilled material or absorbent into a suitable, sealed container for disposal as non-hazardous solid waste[2].

  • Ventilation: Ensure adequate ventilation in the area of the spill[2].

Experimental Protocols

This compound is a valuable tool for investigating the role of the glycerophosphate shuttle in cellular metabolism. Below is a detailed methodology for a key experiment to assess the effect of this compound on mitochondrial respiration.

Objective: To determine the inhibitory effect of this compound on mitochondrial respiration supported by glycerol-3-phosphate.

Materials:

  • Isolated mitochondria

  • Respiration buffer (e.g., containing KCl, KH₂PO₄, Tris-HCl, EGTA, and fatty acid-free BSA)

  • Substrates: Glycerol-3-phosphate, pyruvate, malate, succinate

  • Inhibitors: this compound, rotenone (Complex I inhibitor), antimycin A (Complex III inhibitor)

  • High-resolution respirometer (e.g., Oroboros Oxygraph-2k or Seahorse XF Analyzer)

Procedure:

  • Mitochondrial Preparation: Isolate mitochondria from the tissue or cells of interest using standard differential centrifugation protocols. Determine the protein concentration of the mitochondrial suspension.

  • Respirometer Setup: Calibrate the oxygen electrodes of the respirometer according to the manufacturer's instructions. Add respiration buffer to the chambers and allow it to equilibrate to the desired temperature (e.g., 37°C).

  • Mitochondrial Loading: Add a standardized amount of isolated mitochondria to each chamber of the respirometer.

  • Baseline Respiration: Establish a baseline oxygen consumption rate (OCR) with the mitochondria in the buffer.

  • Substrate Addition:

    • Glycerol-3-Phosphate Pathway: To specifically measure respiration through the glycerophosphate shuttle, add rotenone to inhibit Complex I. Then, add glycerol-3-phosphate to initiate respiration through mGPDH and the subsequent electron transport chain complexes.

    • Control Pathways: In separate experiments or chambers, measure respiration with other substrates such as pyruvate + malate (for Complex I-linked respiration) or succinate (for Complex II-linked respiration) to assess the specificity of this compound.

  • This compound Inhibition: After establishing a stable OCR with glycerol-3-phosphate, perform a stepwise titration of this compound, adding increasing concentrations to the chamber. Record the OCR after each addition to determine the dose-dependent inhibitory effect.

  • Data Analysis: Calculate the rate of oxygen consumption at each this compound concentration and normalize it to the initial rate before the inhibitor was added. This will allow for the determination of the IC₅₀ value of this compound for mGPDH-linked respiration.

Signaling Pathway and Mechanism of Action

This compound functions by inhibiting mitochondrial glycerol-3-phosphate dehydrogenase (mGPDH), a key enzyme in the glycerophosphate shuttle. This shuttle plays a crucial role in transferring reducing equivalents (electrons) from cytosolic NADH, produced during glycolysis, into the mitochondrial electron transport chain.

G cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Glycolysis Glycolysis NADH NADH Glycolysis->NADH DHAP Dihydroxyacetone Phosphate (DHAP) cGPDH Cytosolic GPDH (cGPDH) DHAP->cGPDH G3P_cyto Glycerol-3-Phosphate mGPDH Mitochondrial GPDH (mGPDH) G3P_cyto->mGPDH cGPDH->G3P_cyto NADH->cGPDH NAD NAD+ NADH->NAD mGPDH->DHAP ETC Electron Transport Chain (Complex III -> ...) mGPDH->ETC e- transfer via FADH₂ iGP1 This compound iGP1->mGPDH

Caption: this compound inhibits the glycerophosphate shuttle by targeting mitochondrial GPDH.

By inhibiting mGPDH, this compound effectively blocks the entry of electrons from cytosolic NADH into the electron transport chain via this shuttle. This leads to a decrease in oxygen consumption when glycerol-3-phosphate is the substrate and can impact cellular processes that rely on the regeneration of cytosolic NAD⁺ by the shuttle, such as aerobic glycolysis.

References

Essential Safety and Logistical Information for Handling iGP-1

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following guidelines are based on best practices for handling potent pharmaceutical compounds. Since "iGP-1" is not a publicly recognized chemical entity, these recommendations should be adapted based on a thorough risk assessment of the compound's specific properties as they become known through a comprehensive Safety Data Sheet (SDS) and internal toxicological studies.

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes operational and disposal plans with procedural, step-by-step guidance to ensure the safe and effective use of this compound in a laboratory setting.

Risk Assessment and Categorization

Before handling this compound, a thorough risk assessment is mandatory.[1][2] This involves evaluating the compound's toxicological data to determine its potency and potential hazards.[3][4] Potent compounds are often categorized based on their Occupational Exposure Limit (OEL), which dictates the necessary handling precautions.[5][6] When data is limited, a precautionary approach is recommended, treating the compound as highly potent.[5]

Table 1: Compound Categorization and Handling Requirements

CategoryOccupational Exposure Limit (OEL)Handling Guidelines
1>10 µg/m³General laboratory practices with local exhaust ventilation for larger quantities.[5]
21-10 µg/m³Semi-closed to closed material transfer; laminar flow or directionalized airflow.[7]
30.1-1 µg/m³High-potency manufacturing methods required; powders should not be handled openly.[8] Additional gowning and respiratory protection are necessary.[8]
4<0.1 µg/m³Totally enclosed processes, direct coupling for transfers, and barrier/isolation technology are essential.[7]
Personal Protective Equipment (PPE)

Appropriate PPE is crucial as a secondary line of defense after engineering controls.[5] The selection of PPE should be based on a comprehensive risk assessment of the specific procedures being performed.[9]

Table 2: Recommended Personal Protective Equipment for this compound

PPE ItemSpecificationRationale
Gloves Two pairs of powder-free, ASTM-rated chemotherapy gloves.[10][11]Provides a barrier against direct skin contact. Double gloving is recommended for handling potent compounds.[10]
Gown Disposable, solid-front gown with long sleeves and tight-fitting cuffs.[11][12]Protects the body from splashes and spills. Should be impermeable to the chemicals being handled.[9]
Eye/Face Protection Safety glasses with side shields, goggles, or a full-face shield.[11]Protects against splashes, aerosols, and airborne particles.[11]
Respiratory Protection NIOSH-approved respirator (e.g., N95) or a Powered Air-Purifying Respirator (PAPR).[6]Necessary when there is a risk of inhaling aerosols or fine powders, especially for high-potency compounds.[6]
Additional PPE Shoe covers and head/hair covers.[10]Prevents the spread of contamination outside of the designated handling area.[10]

Operational Plans: Step-by-Step Handling Procedures

Adherence to strict operational procedures is paramount to minimize exposure and ensure a safe working environment.

Preparation and Weighing
  • Designated Area: All handling of this compound, especially weighing of powders, should be conducted in a designated area with restricted access.

  • Engineering Controls: Use a certified chemical fume hood, biological safety cabinet, or a containment ventilated enclosure (glove box).[8]

  • Pre-use Checks: Ensure all containment equipment is functioning correctly and has been certified within the last year.

  • Donning PPE: Put on all required PPE in the correct order before entering the designated handling area.

  • Weighing: When weighing solid this compound, use a balance inside a ventilated enclosure to contain any airborne particles.

  • Solution Preparation: Prepare solutions within the containment device, being mindful of potential splashes.

Experimental Use
  • Closed Systems: Whenever possible, use closed-system transfers for liquids to minimize the generation of aerosols.[8]

  • Labeling: Clearly label all containers with the compound name, concentration, date, and hazard warnings.

  • Transport: When moving this compound solutions, use secondary containment to prevent spills.

Post-Experiment
  • Decontamination: Thoroughly decontaminate all surfaces and equipment that have come into contact with this compound.[13] The choice of decontaminating solution will depend on the chemical properties of this compound.

  • Doffing PPE: Remove PPE in a designated area, taking care to avoid self-contamination. Dispose of single-use PPE as hazardous waste.[12]

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_post Post-Experiment prep_area Enter Designated Area don_ppe Don PPE prep_area->don_ppe eng_controls Verify Engineering Controls don_ppe->eng_controls weigh Weigh Compound in Enclosure eng_controls->weigh prep_sol Prepare Solution weigh->prep_sol closed_system Use Closed System Transfer prep_sol->closed_system labeling Label All Containers closed_system->labeling transport Transport with Secondary Containment labeling->transport decon Decontaminate Surfaces & Equipment transport->decon doff_ppe Doff & Dispose of PPE decon->doff_ppe wash Wash Hands doff_ppe->wash

Diagram 1: Experimental Workflow for Handling this compound.

Disposal Plans

Proper disposal of this compound and all contaminated materials is critical to protect human health and the environment.[14] All waste generated must be handled as hazardous waste in accordance with local, state, and federal regulations.[14][15]

Waste Segregation and Collection
  • Solid Waste: All disposable PPE (gloves, gowns, shoe covers), bench paper, and other contaminated solid materials should be placed in a designated, labeled hazardous waste container.[15]

  • Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a compatible, labeled hazardous waste container.[15] Do not mix incompatible waste streams.

  • Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.[16]

Storage and Labeling
  • All hazardous waste containers must be kept closed except when adding waste.

  • Store waste containers in a designated Satellite Accumulation Area (SAA).[15]

  • Label all containers clearly with "Hazardous Waste," the full chemical name of the contents (i.e., "this compound"), and the associated hazards.[15]

Final Disposal
  • Arrange for the pickup and disposal of hazardous waste through a licensed hazardous waste vendor.

  • High-temperature incineration is the preferred method for the disposal of potent pharmaceutical compounds.[17]

disposal_plan cluster_segregation Waste Segregation cluster_collection Collection & Storage cluster_disposal Final Disposal start Waste Generation solid_waste Solid Waste (PPE, etc.) start->solid_waste liquid_waste Liquid Waste (Solutions) start->liquid_waste sharps_waste Sharps Waste start->sharps_waste solid_container Labeled Solid Waste Container solid_waste->solid_container liquid_container Labeled Liquid Waste Container liquid_waste->liquid_container sharps_container Sharps Container sharps_waste->sharps_container saa Store in Satellite Accumulation Area solid_container->saa liquid_container->saa sharps_container->saa vendor_pickup Licensed Vendor Pickup saa->vendor_pickup incineration High-Temperature Incineration vendor_pickup->incineration

Diagram 2: Disposal Plan for this compound and Contaminated Materials.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.